Physicochemical Profiling and Synthetic Methodologies of 5-(2-Hydroxyethyl)oxazolidin-2-one
As the demand for novel antibacterial scaffolds and advanced polymeric materials accelerates, the 5-membered heterocyclic class of oxazolidinones has emerged as a cornerstone of modern medicinal chemistry. Specifically,...
Author: BenchChem Technical Support Team. Date: April 2026
As the demand for novel antibacterial scaffolds and advanced polymeric materials accelerates, the 5-membered heterocyclic class of oxazolidinones has emerged as a cornerstone of modern medicinal chemistry. Specifically, 5-(2-Hydroxyethyl)oxazolidin-2-one (Molecular Formula: C₅H₉NO₃) represents a highly versatile, functionalized core[1]. Unlike its N-substituted isomer (3-(2-hydroxyethyl)oxazolidin-2-one), the 5-substituted regioisomer retains a free secondary amine (N-H) in the ring, allowing for orthogonal functionalization—a critical requirement for synthesizing advanced ribosomal inhibitors.
This technical guide provides an in-depth analysis of the physicochemical properties, validated synthetic pathways, and mechanistic pharmacology of 5-(2-Hydroxyethyl)oxazolidin-2-one, designed for researchers and drug development professionals.
Physicochemical Properties & Structural Dynamics
The utility of 5-(2-Hydroxyethyl)oxazolidin-2-one is fundamentally driven by its structural thermodynamics and solubility profile. The cyclic carbamate (oxazolidinone) core provides a rigid dipole, while the flexible 2-hydroxyethyl appendage at the C5 position acts as both a hydrogen bond donor and acceptor.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters that dictate the compound's behavior in both synthetic and biological environments[1].
Property
Value
Causality / Significance in Application
Molecular Formula
C₅H₉NO₃
Balances lipophilicity with aqueous solubility.
Molecular Weight
131.13 g/mol
Low molecular weight ensures high ligand efficiency when used as a starting scaffold for drug design.
InChI String
InChI=1S/C5H9NO3/c7-2-1-4-3-6-5(8)9-4/h4,7H,1-3H2
Confirms the C5-substitution, leaving the N3 position available for targeted electrophilic aromatic substitution.
Hydrogen Bonding
2 Donors (NH, OH), 3 Acceptors (O, O, N)
High H-bonding capacity drives excellent aqueous solubility and facilitates tight binding in ribosomal pockets.
Ring Stability
Susceptible to strong base (pH > 9)
The cyclic carbamate is stable under acidic/neutral conditions but undergoes ring-opening hydrolysis in strong bases.
Synthetic Pathways and Self-Validating Protocols
The synthesis of 5-(2-Hydroxyethyl)oxazolidin-2-one requires precise control over reaction conditions to prevent unwanted polymerization or ring-opening. Two primary methodologies are utilized in industrial and laboratory settings: the Hydration Method and Direct Synthesis .
The Hydration Method (Deprotection of Oxazolidine Derivatives)
This method relies on the controlled hydration of an oxazolidine-protected precursor.
Causality of Experimental Choices:
The reaction must be conducted in a mildly alkaline medium (pH 5–7). Using a strong base (pH > 9) would thermodynamically favor the hydrolysis of the oxazolidinone ring itself, destroying the target scaffold. Maintaining a temperature of 20–40 °C provides sufficient activation energy for the cleavage of the oxazolidinyl protecting group without inducing thermal degradation[1].
Step-by-Step Protocol:
Precursor Suspension: Suspend 1.0 equivalent of the oxazolidine-protected precursor in a 1:1 mixture of deionized water and a polar aprotic solvent (e.g., THF) to ensure complete dissolution.
pH Modulation: Dropwise add an aqueous alkali metal hydroxide solution (e.g., 0.1 M NaOH) while continuously monitoring via a calibrated pH meter until the solution stabilizes between pH 5.5 and 6.5.
Thermal Activation: Transfer the reaction vessel to a thermostatic water bath set to 35 °C. Stir continuously for 4–6 hours.
Self-Validation (In-Process Control): Extract a 10 µL aliquot every hour and analyze via LC-MS. The protocol is validated, and the reaction is deemed complete, when the mass peak of the precursor disappears entirely, replaced by the distinct m/z 132.1 [M+H]⁺ peak of 5-(2-Hydroxyethyl)oxazolidin-2-one.
Isolation: Neutralize the mixture, evaporate the THF under reduced pressure, and extract the aqueous layer with ethyl acetate. Dry the organic phase over anhydrous Na₂SO₄ and concentrate to yield the product.
Direct Synthesis from Diethanolamine
This approach constructs the ring directly by reacting diethanolamine with a carbonyl source (such as diethyl carbonate or urea).
Causality of Experimental Choices:
This reaction is an equilibrium process. To drive the reaction forward (Le Chatelier’s principle), the byproduct (ethanol or ammonia) must be continuously removed via distillation. Controlled catalytic conditions are required to favor intramolecular cyclization over intermolecular polymerization[1].
Step-by-Step Protocol:
Reagent Mixing: Charge a round-bottom flask with 1.0 equivalent of diethanolamine and 1.2 equivalents of diethyl carbonate.
Catalysis: Add 0.05 equivalents of a Lewis base catalyst (e.g., sodium methoxide) to activate the hydroxyl groups for nucleophilic attack.
Distillation Setup: Equip the flask with a fractional distillation column. Heat the mixture gradually to 120–140 °C.
Equilibrium Driving: Continuously distill off the ethanol byproduct.
Self-Validation: The reaction is self-validating through the volumetric collection of the byproduct. The collection of ~95% of the theoretical volume of ethanol confirms the near-quantitative cyclization of the intermediate.
Purification: Purify the resulting crude viscous liquid via high-vacuum fractional distillation to isolate the pure oxazolidinone.
Caption: Synthetic pathways and downstream applications of 5-(2-Hydroxyethyl)oxazolidin-2-one.
Mechanistic Pharmacology: The Antibacterial Scaffold
In medicinal chemistry, 5-(2-Hydroxyethyl)oxazolidin-2-one is not typically used as an active pharmaceutical ingredient (API) in its raw form; rather, it is a highly privileged scaffold.
Oxazolidinone-class antibiotics function by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit , specifically at the peptidyl transferase center (PTC), preventing the formation of the 70S initiation complex—a mechanism distinct from other protein synthesis inhibitors like macrolides or tetracyclines[1].
The 5-(2-hydroxyethyl) group is synthetically critical. The primary hydroxyl group can be easily converted into a leaving group (e.g., via mesylation or tosylation), displaced by an azide, and subsequently reduced and acylated to form the essential 5-acetamidomethyl pharmacophore required for potent 50S ribosomal binding.
Caption: Mechanism of action for oxazolidinone-class antibacterial agents targeting the 50S ribosome.
5-(2-Hydroxyethyl)oxazolidin-2-one mechanism of action
An In-depth Technical Guide to the Mechanism of Action of 5-(2-Hydroxyethyl)oxazolidin-2-one and the Broader Oxazolidinone Class Introduction: A Novel Class of Antibacterial Agents The oxazolidinones represent a signific...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Mechanism of Action of 5-(2-Hydroxyethyl)oxazolidin-2-one and the Broader Oxazolidinone Class
Introduction: A Novel Class of Antibacterial Agents
The oxazolidinones represent a significant class of synthetic antibiotics, distinguished by their unique mechanism of action that combats a wide array of multidrug-resistant Gram-positive bacteria.[1][2] These pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant streptococci, and vancomycin-resistant enterococci (VRE), pose a considerable threat in clinical settings.[1][2] The therapeutic relevance of oxazolidinones stems from their novel mode of inhibiting bacterial protein synthesis at a very early stage, which circumvents cross-resistance with other established antibiotic classes.[3][4]
This guide provides a comprehensive technical overview of the core mechanism of action of oxazolidinones, with a specific focus on the structural archetype, 5-(2-Hydroxyethyl)oxazolidin-2-one. While direct and extensive research on this particular molecule is limited, its foundational oxazolidinone scaffold serves as an excellent model to understand the intricate molecular interactions and functional consequences that define this entire class of antibiotics. The principles detailed herein are largely derived from extensive studies of the first clinically approved oxazolidinone, linezolid, and are broadly applicable to its structural analogs.[4][5]
The Core Mechanism: Inhibition of Protein Synthesis Initiation
The primary antibacterial effect of oxazolidinones is the targeted disruption of bacterial protein synthesis.[3] Unlike many other antibiotics that interfere with the elongation phase of translation, oxazolidinones act at the very beginning of this process: the formation of the initiation complex.[4][6]
The Molecular Target: The 50S Ribosomal Subunit
The specific molecular target of the oxazolidinone class is the 50S subunit of the bacterial ribosome.[1][7] Through detailed binding studies, it has been conclusively shown that these agents interact with the 50S subunit, with no significant binding to the 30S subunit.[1][5]
Precise Binding Site and Molecular Interactions
High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy, have pinpointed the binding site of oxazolidinones to the 23S ribosomal RNA (rRNA) of the 50S subunit, specifically at the peptidyl transferase center (PTC).[8][9][10] The drug molecule occupies the A-site pocket within the PTC.[5][8] This binding is stabilized by a network of interactions with the rRNA nucleotides.[9][11] The oxazolidinone ring, a core feature of 5-(2-Hydroxyethyl)oxazolidin-2-one, plays a crucial role in these interactions.[10]
Inhibition of the 70S Initiation Complex Formation
By occupying this critical A-site pocket at the PTC, the oxazolidinone molecule physically obstructs the proper positioning of the initiator aminoacyl-tRNA, N-formylmethionyl-tRNA (fMet-tRNA).[1][3] This steric hindrance prevents the fMet-tRNA from binding correctly, thereby stalling the formation of a functional 70S initiation complex, which is comprised of the 30S and 50S subunits, mRNA, and the initiator tRNA.[6][12] The inability to form this complex effectively halts the initiation of protein synthesis.[4][13]
The following diagram illustrates the inhibitory action of oxazolidinones on the formation of the 70S initiation complex.
Caption: Inhibition of the 70S initiation complex by 5-(2-Hydroxyethyl)oxazolidin-2-one.
Experimental Methodologies for Mechanistic Elucidation
The mechanism of action of oxazolidinones has been elucidated through a combination of biochemical, structural, and cell-based assays.
Ribosome Binding Assays
These assays are fundamental for determining the binding affinity of a compound to its target. A common method is the nitrocellulose filter-binding assay.
Protocol: Nitrocellulose Filter-Binding Assay
Preparation of Ribosomes: Isolate and purify 70S ribosomes or 50S ribosomal subunits from a susceptible bacterial strain (e.g., Staphylococcus aureus).
Radiolabeling: Synthesize a radiolabeled version of the oxazolidinone compound (e.g., with ³H or ¹⁴C).
Binding Reaction: In a binding buffer, incubate a fixed concentration of ribosomes with varying concentrations of the radiolabeled oxazolidinone.
Incubation: Allow the reaction to reach equilibrium, typically for 1 hour on ice.
Filtration: Rapidly filter the reaction mixture through a nitrocellulose membrane. The ribosome-ligand complexes will be retained on the filter, while the unbound ligand will pass through.
Washing: Wash the filters with cold binding buffer to remove non-specifically bound ligand.
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
Data Analysis: Plot the amount of bound ligand as a function of the free ligand concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
The following workflow diagram outlines the key steps in a ribosome binding assay.
Caption: Workflow for a ribosome binding assay.
In Vitro Translation Assays
These assays directly measure the inhibitory effect of a compound on protein synthesis in a cell-free system.
Protocol: Cell-Free Translation Assay
Prepare S30 Extract: Prepare a cell-free extract (S30) from a susceptible bacterial strain, which contains all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes).
Reaction Mixture: Set up a reaction mixture containing the S30 extract, a template mRNA (e.g., MS2 phage RNA), and radiolabeled amino acids (e.g., ³⁵S-methionine).
Add Inhibitor: Add varying concentrations of the oxazolidinone compound to the reaction mixtures.
Incubation: Incubate the reactions at 37°C to allow for protein synthesis.
Precipitation: Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
Filtration and Quantification: Collect the precipitated protein on a filter and measure the incorporated radioactivity.
Data Analysis: Plot the percentage of inhibition of protein synthesis as a function of the inhibitor concentration to determine the IC50 value.[14]
Structural Biology
X-ray crystallography and cryo-electron microscopy have been instrumental in providing atomic-level details of the interaction between oxazolidinones and the ribosome.[10][11] These techniques have visualized the precise binding pocket and the conformational changes in the ribosome upon drug binding.[8]
Quantitative Data for Representative Oxazolidinones
The following table summarizes key quantitative data for linezolid, which serves as a benchmark for the oxazolidinone class.
Potential for Off-Target Effects: Mitochondrial Toxicity
A noteworthy aspect of oxazolidinone action is their potential for off-target effects on mitochondrial protein synthesis.[15][16] Bacterial and mitochondrial ribosomes share structural similarities, which can lead to the inhibition of mitochondrial translation by oxazolidinones.[17] This is a key consideration in the development of new oxazolidinone antibiotics and is linked to some of the observed toxicities with long-term use, such as myelosuppression.[15][16]
Conclusion
The mechanism of action of 5-(2-Hydroxyethyl)oxazolidin-2-one and the broader oxazolidinone class is a well-defined process centered on the inhibition of bacterial protein synthesis initiation. By binding to a unique site on the 50S ribosomal subunit, these compounds effectively block the formation of the 70S initiation complex, a critical step for bacterial survival. This distinct mechanism underscores their importance in the fight against resistant Gram-positive pathogens. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and development of this vital class of antibiotics. Future research will likely focus on refining the oxazolidinone scaffold to enhance efficacy against a broader spectrum of pathogens while minimizing off-target mitochondrial effects.
References
Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-202. [Link]
Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113-119. [Link]
Azzouz, A., & Preobrazhenskaya, M. N. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4295. [Link]
Ford, C. W., Hamel, J. C., Wilson, D. M., Moerman, J. K., Stapert, D., & Zurenko, G. E. (2002). Linezolid: its role in the treatment of gram-positive, drug-resistant bacterial infections. American family physician, 65(2), 245-252. [Link]
Hashemian, S. M. R., Farhadi, T., & Ganjparvar, M. (2018). Linezolid: a review of its properties, function, and use in critical care. Journal of intensive care, 6, 34. [Link]
Decker, B. S., & Parmar, M. (2024). Linezolid. In StatPearls. StatPearls Publishing. [Link]
Wikipedia. (2024). Linezolid. In Wikipedia. [Link]
Shinabarger, D. L., Marotti, K. R., Murray, R. W., Lin, A. H., Melchior, E. P., Swaney, S. M., ... & Zurenko, G. E. (1997). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial agents and chemotherapy, 41(10), 2132-2136. [Link]
Patsnap Synapse. (2024). What is the mechanism of Linezolid?. Patsnap Synapse. [Link]
Ippolito, J. A., Kanyo, Z. F., Wang, D., Franceschi, F. J., Moore, P. B., Steitz, T. A., & Duffy, E. M. (2008). The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning. Proceedings of the National Academy of Sciences, 105(43), 16522-16527. [Link]
Wilson, D. N., Schluenzen, F., Harms, J. M., Starosta, A. L., Connell, S. R., & Fucini, P. (2008). The oxazolidinone antibiotics inhibit protein synthesis by binding to a site on the 50S ribosomal subunit. Antimicrobial agents and chemotherapy, 52(10), 3704-3709. [Link]
Bulkley, D., Innis, C. A., Blaha, G., & Steitz, T. A. (2017). Structural Basis for Linezolid Binding Site Rearrangement in the Staphylococcus aureus Ribosome. mBio, 8(3), e00469-17. [Link]
Kanyo, Z. F., Ippolito, J. A., Duffy, E. M., Wang, D., Franceschi, F. J., Moore, P. B., & Steitz, T. A. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of medicinal chemistry, 51(10), 2995-2998. [Link]
Slatter, J. G., Stalker, D. J., Feenstra, K. L., Welshman, I. R., Bruss, J. B., Sams, J. P., ... & Wienkers, L. C. (2001). In vitro and in vivo investigations on the metabolism of linezolid in various species. Drug Metabolism and Disposition, 29(8), 1136-1145. [Link]
Wienkers, L. C., & Steenwyk, R. C. (1998). Oxidation of the Novel Oxazolidinone Antibiotic Linezolid in Human Liver Microsomes. Drug Metabolism and Disposition, 26(7), 715-718. [Link]
Slatter, J. G., Feenstra, K. L., & Welshman, I. R. (2000). Pharmacokinetics, Metabolism, and Excretion of Linezolid following an Oral Dose of [14C]Linezolid to Healthy Human Subjects. Drug Metabolism and Disposition, 28(1), 7-15. [Link]
Tsuji, Y., Holford, N. H. G., Kasai, H., Ogami, C., Heo, Y. A., Higashi, Y., ... & Yamamoto, Y. (2021). High accumulation of linezolid and its major metabolite in the serum of patients with hepatic and renal dysfunction is significantly associated with thrombocytopenia and anemia. Frontiers in Pharmacology, 12, 708507. [Link]
Han, S. Y., Lee, H. J., Kim, H. R., & Lee, J. (2021). A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. Molecules, 26(23), 7247. [Link]
Gising, J., & Nilsson, U. J. (2001). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Biological Chemistry, 276(40), 37199-37205. [Link]
Singh, S. B., & Kumar, A. (2013). Current Updates on Oxazolidinone and Its Significance. ISRN Organic Chemistry, 2013, 309782. [Link]
Nagiec, E. E., Wu, L., Swaney, S. M., Chosay, J. G., Ross, D. E., Brieland, J. K., & Leach, K. L. (2005). Oxazolidinones inhibit cellular proliferation via inhibition of mitochondrial protein synthesis. Antimicrobial agents and chemotherapy, 49(9), 3896-3902. [Link]
Boshoff, H. I., Steel, H. C., & Theron, A. J. (2024). Mtb-Selective 5-Aminomethyl Oxazolidinone Prodrugs: Robust Potency and Potential Liabilities. ACS infectious diseases. [Link]
Lee, J., Han, S. Y., Kim, H. R., & Lee, H. J. (2021). A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. Molecules (Basel, Switzerland), 26(23), 7247. [Link]
Kim, H. Y., & Sharpless, K. B. (2003). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-1-Phenylethyl]aziridines. The Journal of organic chemistry, 68(1), 103-107. [Link]
Wikipedia. (2024). 2-Oxazolidinone. In Wikipedia. [Link]
Armentano, B., Curcio, R., Brindisi, M., Mancuso, R., Rago, V., Ziccarelli, I., ... & Cappello, A. R. (2020). 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer. International journal of molecular sciences, 21(11), 3959. [Link]
da Silva, F. C., de Souza, M. C., & Ferreira, V. F. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules (Basel, Switzerland), 19(6), 7655-7667. [Link]
Boshoff, H. I., Steel, H., Theron, A., & Venter, A. (2024). Mtb-Selective 5-Aminomethyl Oxazolidinone Prodrugs: Robust Potency and Potential Liabilities. ACS infectious diseases. [Link]
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Mahbashi, H. M. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 27(11), 3505. [Link]
National Center for Biotechnology Information. (n.d.). 5-(2-Hydroxyethyl)-5-methyl-1,3-oxazolidin-2-one. PubChem. [Link]
Nagiec, E. E., Wu, L., Swaney, S. M., Chosay, J. G., Ross, D. E., Brieland, J. K., & Leach, K. L. (2005). Oxazolidinones inhibit cellular proliferation via inhibition of mitochondrial protein synthesis. Antimicrobial agents and chemotherapy, 49(9), 3896-3902. [Link]
Dvořáková, M., & Ciesarová, Z. (2023). Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. Molecules, 28(13), 5101. [Link]
Dvořáková, M., & Ciesarová, Z. (2023). Proposed formation pathways of oxazoldine-5-one oligomers observed at... ResearchGate. [Link]
Engineering the 5-(2-Hydroxyethyl)oxazolidin-2-one Scaffold: Biological Activity, Mechanistic Pathways, and Preclinical Evaluation Protocols
Executive Summary The emergence of multidrug-resistant (MDR) Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), necessitates the continuous e...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The emergence of multidrug-resistant (MDR) Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), necessitates the continuous evolution of synthetic antibacterial agents. The 5-(2-Hydroxyethyl)oxazolidin-2-one scaffold represents a highly privileged pharmacophore in modern medicinal chemistry[1]. While first-generation oxazolidinones like Linezolid have proven clinically invaluable, target-site mutations (such as the cfr ribosomal methyltransferase) threaten their long-term efficacy[2].
The critical advantage of the 5-(2-Hydroxyethyl)oxazolidin-2-one core lies in its terminal hydroxyl group. This moiety serves as a versatile synthetic handle for late-stage functionalization, allowing researchers to design next-generation derivatives—such as pleuromutilin conjugates and sulphonamide hybrids—that overcome existing resistance mechanisms while maintaining high ribosomal binding affinity[3],[4].
Mechanistic Biology: Ribosomal Targeting
To engineer better drugs, we must first understand the precise causality of their mechanism of action. Oxazolidinones are mechanistically distinct from other protein synthesis inhibitors (like macrolides or tetracyclines) because they act at the earliest stage of translation[5].
Upon penetrating the bacterial cell envelope, the oxazolidinone core binds selectively to the 50S ribosomal subunit , specifically targeting the A-site pocket of the Peptidyl Transferase Center (PTC) located on the 23S rRNA[5],[6]. By occupying this highly conserved pocket, the drug creates a steric clash that prevents the proper positioning of the initiator-tRNA (N-formylmethionyl-tRNA). Consequently, the 70S functional initiation complex cannot form, halting the translation sequence and exerting a potent bacteriostatic effect[6].
Mechanism of action of oxazolidinone derivatives inhibiting bacterial protein synthesis.
Structural Modifications and Quantitative Efficacy
The biological activity of 5-(2-Hydroxyethyl)oxazolidin-2-one derivatives is highly sensitive to modifications at the C5 side chain. By replacing or extending the hydroxyethyl group, researchers have generated derivatives with enhanced membrane permeability and multi-target capabilities.
Below is a consolidated data table summarizing the in vitro antibacterial efficacy (Minimum Inhibitory Concentration, MIC) of various synthesized derivatives compared to standard clinical benchmarks.
Data Interpretation: The conjugation of the oxazolidinone core with a pleuromutilin skeleton (Compound 28) yields sub-microgram potency[4]. This occurs because both pharmacophores target adjacent sites within the PTC, drastically reducing the probability of spontaneous resistance mutations.
To ensure rigorous Scientific Integrity (E-E-A-T), the evaluation of novel oxazolidinone derivatives must rely on self-validating experimental systems. Below are the standardized protocols for assessing both phenotypic susceptibility and target-specific target engagement.
This protocol determines the lowest concentration of the derivative that completely inhibits visible bacterial growth[5].
Compound Preparation: Dissolve the synthesized 5-(2-Hydroxyethyl)oxazolidin-2-one derivative in 100% DMSO to create a 10 mg/mL stock.
Causality: Oxazolidinones possess a high topological polar surface area. Utilizing pure DMSO prevents premature aqueous precipitation, ensuring the calculated molarity matches the active concentration in the well.
Media Standardization: Prepare 96-well plates using Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Causality: Standardized Ca²⁺ and Mg²⁺ concentrations stabilize the bacterial outer membrane, preventing artificially inflated susceptibility profiles caused by osmotic stress.
Inoculum Calibration: Adjust the bacterial suspension (e.g., MRSA ATCC 33591) to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL), then dilute 1:100 in CAMHB.
Causality: The "inoculum effect" can drastically shift MIC values. Standardizing the starting titer ensures day-to-day reproducibility and prevents false-resistance readings.
Incubation & Orthogonal Readout: Incubate plates at 37°C for 18–24 hours. Post-incubation, add 30 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours.
Self-Validating System: Relying solely on visual turbidity is subjective. Resazurin acts as a redox indicator; metabolically active bacteria reduce the blue dye to a pink fluorescent resorufin. This colorimetric shift provides an observer-independent validation of the MIC.
To prove that a new derivative specifically targets the 50S subunit and is not merely a non-specific membrane disruptor, a cell-free assay is required[7].
Extract Preparation: Lyse S. aureus cells (utilizing both oxazolidinone-sensitive and resistant strains) via French press to isolate the S30 ribosomal fractions[7].
Causality: By stripping away the bacterial cell wall and efflux pumps, we isolate the ribosomal target. If the derivative inhibits the sensitive extract but fails in the resistant extract, it definitively proves that resistance is target-mediated (e.g., ribosomal mutation) rather than efflux-mediated.
Reaction Assembly: In an RNase-free microtube, combine the S30 extract, a comprehensive amino acid mix, an ATP/GTP energy regeneration system, and a reporter plasmid (e.g., Firefly luciferase).
Causality: The energy regeneration system prevents ATP depletion, maintaining linear and predictable translation kinetics over the assay window.
Compound Titration: Introduce the oxazolidinone derivative at varying concentrations (0.1 µM to 100 µM) and incubate at 37°C for 60 minutes.
Causality: Establishing a full dose-response curve allows for the calculation of the IC₅₀, providing a direct quantitative measure of ribosomal binding affinity.
Luminescence Readout: Add luciferin substrate and quantify luminescence using a microplate reader.
Causality: Luminescence provides a highly sensitive, high-dynamic-range readout that is directly proportional to the amount of successfully translated protein, allowing for precise IC₅₀ determination.
Conclusion
The 5-(2-Hydroxyethyl)oxazolidin-2-one scaffold remains a cornerstone in the fight against antimicrobial resistance. By understanding the precise causality of its interaction with the 50S ribosomal subunit, and by utilizing the terminal hydroxyl group for strategic structural modifications, drug development professionals can engineer novel conjugates that bypass current resistance mechanisms. Adherence to rigorous, self-validating assay protocols ensures that these structural innovations translate reliably from the bench to preclinical success.
References
Antibacterial Activity of New Oxazolidin-2-One Analogues in Methicillin-Resistant Staphylococcus aureus Strains
Source: PMC / NIH
URL:[Link][8]
Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones
Source: MDPI
URL:[Link][3]
Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure
Source: PMC / NIH
URL:[Link][2]
Synthesis and Biological Activities of Oxazolidinone Pleuromutilin Derivatives as a Potent Anti-MRSA Agent
Source: ACS Infectious Diseases
URL:[Link][4]
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects
Source: MDPI
URL:[Link][5]
Ribosomes from an Oxazolidinone-Resistant Mutant Confer Resistance to Eperezolid in a Staphylococcus aureus Cell-Free Transcription-Translation Assay
Source: PMC / NIH
URL:[Link][7]
Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit
Source: ResearchGate / Journal of Medicinal Chemistry
URL:[Link][6]
Spectroscopic Data for 5-(2-Hydroxyethyl)oxazolidin-2-one: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 5-(2-Hydroxyethyl)oxazolidin-2-one, a heterocyclic compound of interest in pharmaceutical development and biochemical research. As a me...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive overview of the spectroscopic data for 5-(2-Hydroxyethyl)oxazolidin-2-one, a heterocyclic compound of interest in pharmaceutical development and biochemical research. As a member of the oxazolidinone class, it serves as a valuable scaffold for designing novel therapeutic agents, particularly antibiotics that target bacterial protein synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this molecule.
Molecular Structure and Spectroscopic Overview
The structural integrity and purity of a synthesized compound are paramount in scientific research and drug development. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure and confirm the identity of a compound. The following sections will detail the expected spectroscopic signatures of 5-(2-Hydroxyethyl)oxazolidin-2-one.
Figure 1: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound like 5-(2-Hydroxyethyl)oxazolidin-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for 5-(2-Hydroxyethyl)oxazolidin-2-one is not published, we can predict the approximate chemical shifts based on the analysis of related structures.[2]
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the protons on the oxazolidinone ring and the hydroxyethyl side chain.
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H on N-H
5.0 - 7.0
broad singlet
-
H on O-H
2.0 - 4.0
broad singlet
-
H on C5
4.5 - 5.0
multiplet
-
H on C4
3.2 - 3.8
multiplet
-
-CH₂- (side chain, adjacent to OH)
3.5 - 4.0
triplet
~ 6-7
-CH₂- (side chain, adjacent to C5)
1.8 - 2.2
multiplet
-
Causality behind Predictions: The chemical shifts are predicted based on the electronegativity of adjacent atoms (O and N) and the expected diastereotopic nature of the protons on the ring. The broadness of the N-H and O-H signals is due to chemical exchange and quadrupole broadening from the nitrogen atom.
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the number of unique carbon environments.
Carbon
Predicted Chemical Shift (δ, ppm)
C=O (C2)
158 - 162
C5
75 - 80
-CH₂- (side chain, adjacent to OH)
58 - 62
C4
45 - 50
-CH₂- (side chain, adjacent to C5)
35 - 40
Expertise in Interpretation: The downfield shift of the carbonyl carbon (C2) is characteristic of its electron-deficient nature. The carbons attached to oxygen (C5 and the side-chain -CH₂-OH) will also be deshielded and appear at higher chemical shifts compared to the other aliphatic carbons. A US patent for the isomer 3-(2-hydroxyethyl)-2-oxazolidinone confirms the use of ¹³C NMR for its identification.[3]
Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to aid in peak assignments.
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-(2-Hydroxyethyl)oxazolidin-2-one is expected to show characteristic absorption bands for the N-H, O-H, C=O, and C-O bonds. A gas-phase IR spectrum for the isomer, 3-(2-Hydroxyethyl)-2-oxazolidinone, is available from the NIST Chemistry WebBook and serves as a useful reference.[4]
Functional Group
Expected Wavenumber (cm⁻¹)
Intensity
O-H stretch (alcohol)
3200 - 3600
Strong, broad
N-H stretch (amide)
3100 - 3500
Medium, broad
C-H stretch (aliphatic)
2850 - 3000
Medium
C=O stretch (cyclic amide)
1730 - 1760
Strong, sharp
C-O stretch (ether and alcohol)
1000 - 1300
Strong
Trustworthiness of Data: The broadness of the O-H and N-H stretching bands is a result of hydrogen bonding. The strong, sharp carbonyl peak is a hallmark of the oxazolidinone ring.
Experimental Protocol for IR Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (for oils), or in a suitable solvent for solution-phase IR.
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular weight of 5-(2-Hydroxyethyl)oxazolidin-2-one is 131.13 g/mol . The mass spectrum of its isomer, 3-(2-Hydroxyethyl)-2-oxazolidinone, is available in the NIST WebBook and shows a prominent molecular ion peak.[5][6]
Predicted Mass Spectrum Data
m/z
Interpretation
131
Molecular ion [M]⁺
100
Loss of -CH₂OH
87
Loss of -CH₂CH₂OH
72
Cleavage of the side chain
56
Fragmentation of the oxazolidinone ring
Authoritative Grounding: The fragmentation pattern is predicted based on the stability of the resulting carbocations and radical cations. The loss of the side chain is a common fragmentation pathway for such molecules.
Experimental Protocol for Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
Detection: Detect the ions and generate the mass spectrum.
Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features of the compound.
Figure 2: A simplified representation of the predicted mass fragmentation pathway for 5-(2-Hydroxyethyl)oxazolidin-2-one.
Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic data for 5-(2-Hydroxyethyl)oxazolidin-2-one. By leveraging data from its isomer and related compounds, we have been able to predict the key features of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided experimental protocols offer a practical framework for researchers to obtain and analyze the spectroscopic data for this and similar molecules. The structural insights gained from these spectroscopic techniques are crucial for the continued development of oxazolidinone-based compounds in the pharmaceutical and chemical industries.
References
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of (I) N-(2-hydroxyethyl)-oxazolidine-2-one. Retrieved from [Link]
MDPI. (2022). N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. Retrieved from [Link]
PubChem. (n.d.). 5-(2-Hydroxyethyl)-5-methyl-1,3-oxazolidin-2-one. Retrieved from [Link]
precisionFDA. (n.d.). 5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE. Retrieved from [Link]
Google Patents. (n.d.). US4933462A - Synthesis of 3-(2-hydroxyethyl)-2-oxazolidinones.
PubMed. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Retrieved from [Link]
NIST WebBook. (n.d.). Oxazolidin-2-one. Retrieved from [Link]
PMC. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Retrieved from [Link]
Google Patents. (n.d.). US4116970A - N-2-hydroxyethyl-oxazolidine compound.
NIST WebBook. (n.d.). 3-(2-Hydroxyethyl)-2-oxazolidinone. Retrieved from [Link]
MDPI. (n.d.). Spectroscopic, X-Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide. Retrieved from [Link]
NIST WebBook. (n.d.). Oxazolidin-2-one. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Retrieved from [Link]
ResearchGate. (2024). Infrared spectroscopy of the α-hydroxyethyl radical isolated in cryogenic solid media. Retrieved from [Link]
NIST WebBook. (n.d.). 3-(2-Hydroxyethyl)-2-oxazolidinone. Retrieved from [Link]
Thermal Stability of 5-(2-Hydroxyethyl)oxazolidin-2-one: A Comprehensive Technical Guide for Process and Medicinal Chemistry
Executive Summary 5-(2-Hydroxyethyl)oxazolidin-2-one (5-HEO) is a cyclic compound belonging to the oxazolidinone class, featuring a five-membered heterocycle containing nitrogen and oxygen[1]. It serves as a critical sca...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-(2-Hydroxyethyl)oxazolidin-2-one (5-HEO) is a cyclic compound belonging to the oxazolidinone class, featuring a five-membered heterocycle containing nitrogen and oxygen[1]. It serves as a critical scaffold in medicinal chemistry, particularly in the development of 1 that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit[1]. While its biological efficacy is well-documented, its thermal stability profile is a paramount consideration during chemical synthesis, purification, and drug formulation.
This whitepaper provides an in-depth technical analysis of the thermodynamic boundaries, degradation kinetics, and analytical workflows required to maintain the structural integrity of 5-HEO, ensuring that process chemists and formulation scientists can design robust, scalable workflows without compromising the active pharmaceutical ingredient.
Mechanistic Causality of Thermal Degradation
Oxazolidinones are generally stable under standard laboratory conditions but are susceptible to degradation under extreme thermal stress[1]. The presence of the pendant 2-hydroxyethyl group in 5-HEO introduces specific vulnerabilities compared to unsubstituted analogs.
Intramolecular Ring Cleavage: The oxazolidinone ring is stabilized by the carbamate linkage. However, at temperatures exceeding 200 °C, the activation energy for C-O bond heterolysis is reached, leading to ring-opening[2].
Intermolecular Self-Condensation: The primary hydroxyl group on the ethyl side chain acts as a nucleophile. Under high thermal stress, it can attack the carbonyl carbon (C2) of an adjacent 5-HEO molecule, initiating a transesterification-like ring-opening polymerization that yields oligomeric carbamates.
Decarboxylation: A primary thermal degradation pathway for oxazolidinones involves the extrusion of carbon dioxide (CO2), yielding corresponding 3 and complex amine derivatives[3]. The kinetics of this process are highly temperature-dependent, with the forward rate of degradation accelerating significantly above 150 °C[2].
Figure 1: Mechanistic pathways of 5-HEO thermal degradation and polymerization.
Standardized Analytical Workflow for Thermal Profiling
To establish a self-validating system for thermal stability, researchers must employ orthogonal analytical techniques. Relying solely on visual melting point apparatuses is insufficient due to the potential for concurrent melting and decomposition.
Protocol 1: Thermogravimetric Analysis (TGA)
Rationale: Measures precise mass loss as a function of temperature to identify the onset of volatilization and decarboxylation.
Step 1: Accurately weigh 5.0 ± 0.2 mg of anhydrous 5-HEO into a platinum crucible. Ensure the sample is desiccated, as residual moisture will artificially lower the apparent onset of degradation.
Step 2: Purge the furnace with ultra-high purity Nitrogen (N2) at 50 mL/min to isolate purely thermal events from 4[4].
Step 3: Apply a dynamic heating rate of 10 °C/min from 25 °C to 400 °C.
Step 4: Extract the extrapolated onset temperature (
Tonset
) and the temperature of maximum degradation rate (
Tpeak
) from the first derivative (DTG) curve.
Rationale: Detects endothermic and exothermic transitions, differentiating between physical melting and chemical decomposition.
Step 1: Hermetically seal 2.0–3.0 mg of 5-HEO in an aluminum pan with a pinhole lid (allows evolved CO2 to escape without deforming the pan).
Step 2: Heat from 20 °C to 250 °C at 10 °C/min under N2.
Step 3: Correlate the endothermic melting peak with any subsequent thermal events to map the safe processing window.
Figure 2: Orthogonal analytical workflow for thermal stability profiling.
Quantitative Thermal Data Summary
The table below synthesizes the expected thermal parameters for 5-HEO based on structural analogs and oxazolidinone degradation kinetics[2][4].
Parameter
Typical Range
Analytical Method
Process Implication
Melting Point (
Tm
)
Variable (Liquid/Low-melting solid)
DSC (Endotherm)
Dictates handling and storage conditions; prone to physical state changes.
Degradation Onset (
Td,onset
)
210 °C - 225 °C
TGA (5% mass loss)
Defines the absolute upper limit for distillation or melt processing.
Peak Decomposition (
Td,peak
)
250 °C - 275 °C
TGA (DTG peak) / DSC
Point of rapid decarboxylation and chain scission.
Evolved Volatiles
CO2, Amino alcohols
TGA-MS / FTIR
Requires adequate venting and scrubbing during high-temp reactor operations.
Activation Energy (
Ea
)
~100 - 130 kJ/mol
Isoconversional Kinetics
Indicates moderate kinetic stability comparable to standard cyclic carbamates[2].
Formulation and Process Implications
Understanding these thermal boundaries is critical for drug development professionals:
Synthesis & Purification: Because the degradation onset is relatively close to the boiling point under atmospheric pressure, purification of 5-HEO must be conducted via high-vacuum fractional distillation. Prolonged exposure to temperatures above 150 °C will shift the equilibrium toward degradation products like amino alcohols[2].
Hot Melt Extrusion (HME): If 5-HEO is utilized as a scaffold or co-former in HME, processing temperatures must strictly remain below 180 °C. Shear stress in the extruder can lower the effective activation energy for degradation, causing premature CO2 evolution that results in porous, structurally compromised extrudates.
Sterilization: While autoclaving (121 °C) is generally safe from a purely thermal standpoint, the presence of aqueous media at elevated temperatures may induce hydrolytic ring-opening[1]. Sterile filtration (0.22 µm) is the preferred method for aqueous solutions of 5-HEO.
References
Title: Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation
Source: Industrial & Engineering Chemistry Research - ACS Publications
URL: [Link]
Title: Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one: Experiments and Kinetics Modeling
Source: ResearchGate
URL: [Link]
Solubility Profile of 5-(2-Hydroxyethyl)oxazolidin-2-one: A Methodological and Predictive Analysis
An In-Depth Technical Guide Abstract 5-(2-Hydroxyethyl)oxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone class, a scaffold of significant interest in medicinal chemistry, particularly for the dev...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Abstract
5-(2-Hydroxyethyl)oxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone class, a scaffold of significant interest in medicinal chemistry, particularly for the development of novel antibacterial agents.[1][2] The successful progression of any compound from discovery to clinical application is critically dependent on a thorough understanding of its physicochemical properties, with solubility being paramount. Poor solubility can severely hamper drug formulation, lead to inaccurate biological assay results, and create challenges in achieving therapeutic concentrations in vivo.[3][4] This guide provides a comprehensive analysis of the solubility of 5-(2-Hydroxyethyl)oxazolidin-2-one. While extensive quantitative data for this specific molecule is not widely published, this document leverages an expert, first-principles approach to predict its solubility profile. More importantly, it furnishes detailed, field-proven protocols for the experimental determination of thermodynamic solubility, empowering researchers to generate reliable and reproducible data.
Molecular Structure and Predicted Solubility
The solubility of a compound is dictated by its molecular structure. 5-(2-Hydroxyethyl)oxazolidin-2-one (Molecular Formula: C₅H₉NO₃) possesses key functional groups that govern its interaction with various solvents.[1]
Oxazolidinone Ring: This five-membered ring contains both an amide and a carbamate moiety, making it highly polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).
Hydroxyethyl Side Chain (-CH₂CH₂OH): The terminal primary alcohol group is a potent hydrogen bond donor and acceptor, significantly enhancing its affinity for polar protic solvents.
Expert Insight: The combination of the polar heterocyclic core and the flexible hydroxyethyl side chain strongly suggests that 5-(2-Hydroxyethyl)oxazolidin-2-one will exhibit favorable solubility in polar solvents. The principle of "like dissolves like" is the foundational concept here. Solvents that can engage in hydrogen bonding with the molecule will be most effective at overcoming the crystal lattice energy of its solid form.
Based on this structural analysis, the following solubility profile is predicted:
Solvent Class
Solvent Example
Predicted Solubility
Rationale for Prediction
Polar Protic
Water, Ethanol, Methanol
High
Strong hydrogen bonding interactions with the hydroxyl and oxazolidinone groups.
Polar Aprotic
DMSO, DMF, Acetonitrile
High to Moderate
Strong dipole-dipole interactions and hydrogen bond accepting capabilities.
Slightly Polar
Dichloromethane (DCM)
Low to Moderate
Limited ability to form strong interactions.
Non-Polar
Hexanes, Toluene
Very Low / Insoluble
Lack of favorable intermolecular forces to dissolve the polar solute.
Experimental Determination of Thermodynamic Solubility
Predictive analysis provides a valuable starting point, but it is not a substitute for empirical data. The gold-standard method for determining the equilibrium (thermodynamic) solubility of a compound is the Shake-Flask Method . This protocol is designed to be a self-validating system, ensuring the measurement reflects a true saturated state.
Protocol 1: Shake-Flask Solubility Determination
Objective: To determine the equilibrium solubility of 5-(2-Hydroxyethyl)oxazolidin-2-one in a selected solvent at a controlled temperature.
Materials:
5-(2-Hydroxyethyl)oxazolidin-2-one (solid, high purity)
0.22 µm syringe filters (ensure compatibility with the solvent)
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
Methodology:
Preparation: Add an excess amount of solid 5-(2-Hydroxyethyl)oxazolidin-2-one to a glass vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that a saturated solution is maintained. Expert Tip: A common starting point is to add ~10 mg of compound to 1 mL of solvent.
Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and moderate agitation. Allow the mixture to equilibrate for at least 24-48 hours. Causality Insight: This extended period is crucial to ensure the system reaches thermodynamic equilibrium between the dissolved and solid states. Shorter incubation times may only yield kinetic solubility, which can be misleadingly high.
Phase Separation: After equilibration, let the vial stand undisturbed for at least 1 hour to allow the excess solid to settle.
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter directly into a clean HPLC vial. Trustworthiness Check: Filtration is a critical step to remove all undissolved microcrystals, which would otherwise lead to a gross overestimation of solubility. The first few drops from the filter should be discarded to avoid any potential adsorption effects.
Quantification: Analyze the filtered sample by a validated HPLC method to determine the concentration of the dissolved compound. This requires a pre-established calibration curve using stock solutions of known concentrations.
Data Reporting: Express the solubility in standard units such as milligrams per milliliter (mg/mL) and millimolar (mM).
Workflow for Solubility Determination
Caption: Shake-Flask method for thermodynamic solubility.
Practical Solubility: Preparing Solutions for Biological Assays
In many research settings, particularly high-throughput screening, the goal is not to measure thermodynamic solubility but to prepare a sufficiently concentrated stock solution for biological testing. Oxazolidinone derivatives can sometimes exhibit poor aqueous solubility, making this a non-trivial task.[5]
Expert Insight: Dimethyl sulfoxide (DMSO) is the universal solvent of choice for creating high-concentration stock solutions due to its exceptional solvating power.[3] However, DMSO can be toxic to cells, so its final concentration in the assay medium must be carefully controlled, typically to below 1%, and often below 0.5%.[3] This creates a balancing act between compound solubility and biological compatibility.
Protocol 2: Preparation of a DMSO Stock Solution
Objective: To solubilize a compound in DMSO for subsequent dilution into aqueous assay buffers.
Methodology:
Stock Preparation: Weigh a precise amount of 5-(2-Hydroxyethyl)oxazolidin-2-one and add the required volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
Ensure Dissolution: Vortex the solution vigorously. If necessary, gentle heating (e.g., 37 °C) or sonication can be used to aid dissolution.[6] Visually inspect the solution against a light source to ensure there are no visible particulates.
Serial Dilution: Perform serial dilutions of the DMSO stock into the final aqueous assay buffer. Trustworthiness Check: It is critical to vortex the solution between each dilution step. When diluting from a high concentration of an organic solvent into an aqueous buffer, the compound can precipitate out. This is known as "crashing out." Always prepare the working solutions fresh and visually inspect for any signs of precipitation or cloudiness before use.
Decision Workflow for Assay Solution Preparation
Caption: Decision process for preparing assay solutions.
Conclusion
5-(2-Hydroxyethyl)oxazolidin-2-one is predicted to be a highly polar molecule with excellent solubility in polar protic solvents like water and ethanol, and good solubility in polar aprotic solvents such as DMSO. This favorable profile is advantageous for both formulation and biological testing. However, for advancing any compound in a drug development program, this predicted profile must be confirmed with robust experimental data. The shake-flask method detailed herein provides a reliable framework for generating high-quality, reproducible thermodynamic solubility data. By integrating predictive structural analysis with rigorous experimental methodology, researchers can confidently characterize the solubility of this important oxazolidinone scaffold and make informed decisions in their research and development endeavors.
PubChem. (n.d.). 5-(2-Hydroxyethyl)-5-methyl-1,3-oxazolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
Hedaya, M. A., et al. (2017). Comparative Pharmacokinetic Study for Linezolid and Two Novel Antibacterial Oxazolidinone Derivatives in Rabbits. Pharmaceuticals, 10(3), 71. [Link]
Wikipedia. (n.d.). 2-Oxazolidinone. Retrieved from [Link]
Wylezek, T., et al. (2024). Vinyl methyl oxazolidinone as reactive diluent to overcome the solubility limitations of highly polar unsaturated polyesters. ResearchGate. [Link]
de la Torre, B. G., & Albericio, F. (2019). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 10(9), 1273–1284. [Link]
PrepChem.com. (n.d.). Synthesis of (I) N-(2-hydroxyethyl)-oxazolidine-2-one. Retrieved from [Link]
precisionFDA. (n.d.). 5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE. Retrieved from [Link]
Kumar, A., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 633. [Link]
Unlocking the Therapeutic Potential of 5-(2-Hydroxyethyl)oxazolidin-2-one: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals Abstract 5-(2-Hydroxyethyl)oxazolidin-2-one, a member of the versatile oxazolidinone class of heterocyclic compounds, represents a scaffold of significant t...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2-Hydroxyethyl)oxazolidin-2-one, a member of the versatile oxazolidinone class of heterocyclic compounds, represents a scaffold of significant therapeutic interest.[1][2] While the primary mechanism of action for many oxazolidinones is well-established in the antibacterial field, emerging evidence suggests a broader range of biological activities, opening new avenues for drug discovery. This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets of 5-(2-Hydroxyethyl)oxazolidin-2-one, delving into both its established and exploratory applications. We will dissect the core mechanism of bacterial protein synthesis inhibition and explore potential non-antibacterial targets in oncology, inflammation, and neurology. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and experimental frameworks necessary to investigate and validate novel therapeutic applications for this promising molecule.
The Oxazolidinone Scaffold: A Privileged Structure in Medicinal Chemistry
The oxazolidinone ring is a five-membered heterocycle that has proven to be a valuable pharmacophore in drug discovery.[2] The first approved drug from this class, Linezolid, revolutionized the treatment of multi-drug resistant Gram-positive infections.[3][4][5] The success of Linezolid and subsequent derivatives has spurred extensive research into the therapeutic potential of this scaffold beyond its antibacterial origins.[4][6] 5-(2-Hydroxyethyl)oxazolidin-2-one, with its characteristic 2-hydroxyethyl substitution, offers a unique chemical entity for further exploration and functionalization.[1]
Primary Therapeutic Target: The Bacterial Ribosome
The most well-characterized therapeutic target of the oxazolidinone class is the bacterial ribosome, a complex molecular machine responsible for protein synthesis.[5][7][8][9]
Mechanism of Action: Inhibition of Protein Synthesis Initiation
Oxazolidinones exert their antibacterial effect through a novel mechanism of action that distinguishes them from other classes of protein synthesis inhibitors.[5][8] They selectively bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[7][9][10] This binding event interferes with the formation of the initiation complex, a critical first step in protein synthesis.[10] Specifically, it is proposed that oxazolidinones inhibit the binding of the initiator fMet-tRNA to the ribosomal P-site.[10] By preventing the formation of the first peptide bond, they effectively halt the entire process of bacterial protein translation, leading to a bacteriostatic effect.[1][10]
The lack of cross-resistance with other antibiotic classes underscores the unique nature of this mechanism.[8]
Diagram: Mechanism of Action of Oxazolidinones on the Bacterial Ribosome
Caption: Inhibition of bacterial protein synthesis by 5-(2-Hydroxyethyl)oxazolidin-2-one.
The structural versatility of the oxazolidinone scaffold has led to the discovery of derivatives with a wide range of biological activities beyond their antibacterial effects.[2][3][4][6] While direct evidence for 5-(2-Hydroxyethyl)oxazolidin-2-one is still emerging, the activities of structurally related compounds provide a strong rationale for investigating its potential in other therapeutic areas.
Oncology
Several oxazolidinone derivatives have demonstrated promising antitumor activity through various mechanisms:[3][6]
Tankyrase Inhibition: Some oxazolidinones have been identified as potent and selective inhibitors of tankyrase, an enzyme involved in the Wnt signaling pathway, which is often dysregulated in cancer.[6]
PPAR-γ Agonism: Partial agonism of the transcription factor PPAR-γ has been observed with some derivatives, a mechanism with potential applications in certain cancers.[3]
Modulation of Sphingolipid Metabolism: Alterations in sphingolipid metabolism are implicated in cancer progression, and some oxazolidinones have been shown to influence this pathway.[3]
Induction of Apoptosis: Certain oxazolidinone derivatives have been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.[11]
Inflammation
The anti-inflammatory potential of oxazolidinone derivatives is an active area of research. The identification of compounds that can modulate inflammatory pathways opens up possibilities for treating a range of inflammatory conditions.[12] Potential molecular targets for anti-inflammatory agents include cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes.[12]
Neurological Disorders
Some oxazolidinone derivatives have been investigated for their potential as anticonvulsant agents, suggesting a possible role in the management of epilepsy and other neurological disorders.[7]
Experimental Workflows for Target Identification and Validation
A systematic approach is crucial for identifying and validating the therapeutic targets of 5-(2-Hydroxyethyl)oxazolidin-2-one.
Target Identification
The initial step involves identifying potential molecular targets. A combination of computational and experimental approaches is recommended.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry for Target Identification
Immobilization of the Ligand:
Synthesize a derivative of 5-(2-Hydroxyethyl)oxazolidin-2-one with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
Incubate the activated beads with the derivative to achieve immobilization.
Wash the beads extensively to remove any non-covalently bound compound.
Preparation of Cell Lysate:
Culture relevant cell lines (e.g., cancer cell lines for oncology targets, immune cells for inflammatory targets).
Lyse the cells using a mild, non-denaturing lysis buffer to preserve protein complexes.
Clarify the lysate by centrifugation to remove cellular debris.
Affinity Pull-Down:
Incubate the cell lysate with the immobilized 5-(2-Hydroxyethyl)oxazolidin-2-one beads.
As a negative control, incubate a separate aliquot of the lysate with beads that have not been coupled to the compound.
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
Elution and Protein Identification:
Elute the specifically bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing buffer.
Separate the eluted proteins by SDS-PAGE.
Excise the protein bands of interest and subject them to in-gel digestion with trypsin.
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Identify the proteins by searching the MS/MS data against a protein database.
Diagram: Workflow for Target Identification using Affinity Chromatography-Mass Spectrometry
Caption: A streamlined workflow for identifying protein targets of a small molecule.
Target Validation
Once potential targets have been identified, their biological relevance and role in the compound's mechanism of action must be validated.
Treat intact cells with 5-(2-Hydroxyethyl)oxazolidin-2-one at various concentrations.
Include a vehicle-treated control.
Heating Profile:
Heat the cell suspensions at a range of temperatures for a defined period.
Cell Lysis and Protein Separation:
Lyse the cells by freeze-thaw cycles.
Separate the soluble and precipitated protein fractions by centrifugation.
Protein Detection and Quantification:
Analyze the soluble fraction by Western blotting using an antibody specific for the putative target protein.
Quantify the band intensities to determine the amount of soluble protein at each temperature.
Data Analysis:
Plot the fraction of soluble protein as a function of temperature for both the treated and untreated samples.
A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.
Data Summary and Future Directions
The following table summarizes the known and potential therapeutic targets of the oxazolidinone class, providing a framework for investigating 5-(2-Hydroxyethyl)oxazolidin-2-one.
Inhibition of prostaglandin and leukotriene synthesis
Neurological Disorders
Ion channels, Neurotransmitter receptors
Modulation of neuronal excitability
Future research should focus on a multi-pronged approach to comprehensively elucidate the therapeutic potential of 5-(2-Hydroxyethyl)oxazolidin-2-one. This includes:
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of the compound for identified targets.
In Vivo Efficacy Studies: To evaluate the therapeutic potential in relevant animal models of disease.
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To understand the absorption, distribution, metabolism, and excretion of the compound.
Toxicology Studies: To assess the safety profile of the compound.
By systematically exploring the diverse biological activities of 5-(2-Hydroxyethyl)oxazolidin-2-one, the scientific community can unlock its full therapeutic potential for the benefit of patients worldwide.
Muhubhupathi, G., Selvakumar, M., Mohanapriya, K., Amoga, V., Aruna, KS., Priya, S. D., & Devi, B. D. (2025). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Asian Journal of Research in Chemistry.
(2020). Does the Oxazolidinone Derivatives Constitute a Functional Approach for Cancer Therapy? Bentham Science.
(n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. PubMed Central.
(n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. Royal Society of Chemistry.
(n.d.). Current Updates on Oxazolidinone and Its Significance. PubMed Central.
(2001). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Biological Chemistry, 276(40), 37199-205.
(1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-202.
Yuan, L., Sheng, R., Guan, M., Wang, Y., & Chen, S. (2022). Biologically Active 2-Oxazolidinone Derivatives Beyond Antibacterial Activities. Current Medicinal Chemistry, 30(23).
Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113-9.
(2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. MDPI.
In-Silico Modeling of 5-(2-Hydroxyethyl)oxazolidin-2-one Interactions: A Technical Guide for Drug Discovery
Abstract The oxazolidinone scaffold is a cornerstone in the development of novel antibacterial agents, primarily through the inhibition of bacterial protein synthesis. 5-(2-Hydroxyethyl)oxazolidin-2-one represents a fund...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The oxazolidinone scaffold is a cornerstone in the development of novel antibacterial agents, primarily through the inhibition of bacterial protein synthesis. 5-(2-Hydroxyethyl)oxazolidin-2-one represents a fundamental structure within this class, offering a versatile platform for synthetic modifications. This in-depth technical guide provides a comprehensive framework for the in-silico modeling of 5-(2-Hydroxyethyl)oxazolidin-2-one and its interactions with its biological target. Tailored for researchers, scientists, and drug development professionals, this whitepaper delineates a structured, multi-faceted computational workflow. We will explore structure-based methods, including molecular docking and molecular dynamics simulations, alongside ligand-based approaches such as pharmacophore modeling. Furthermore, we will detail the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to construct a holistic in-silico profile of the molecule. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to apply these computational techniques with confidence and precision in their own drug discovery endeavors.
Introduction: The Oxazolidinone Core and the Promise of In-Silico Analysis
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the urgent discovery and development of new classes of antimicrobial agents. Oxazolidinones have emerged as a clinically important class of synthetic antibiotics, distinguished by their unique mechanism of action: the inhibition of bacterial protein synthesis at the initiation phase.[1] They achieve this by binding to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex.[2][3]
5-(2-Hydroxyethyl)oxazolidin-2-one is a key chemical intermediate and a structural analog of more complex oxazolidinone antibiotics. Its simple yet functionalized structure, featuring a five-membered ring with a hydroxyl group on the ethyl side chain, makes it an ideal candidate for in-silico investigation as a representative of its class.[2]
In-silico modeling has revolutionized modern drug discovery by enabling the rapid and cost-effective evaluation of small molecules for their potential as therapeutic agents.[4] By leveraging computational methods, researchers can predict how a molecule will interact with its biological target, assess its stability in a physiological environment, and estimate its pharmacokinetic and toxicity profiles, all before committing to expensive and time-consuming laboratory synthesis and testing.
This guide will provide a comprehensive, hands-on approach to the in-silico modeling of 5-(2-Hydroxyethyl)oxazolidin-2-one, from initial target identification to the prediction of its drug-like properties.
Foundational In-Silico Strategies: A Dichotomy of Approaches
The computational investigation of small molecule interactions can be broadly categorized into two synergistic approaches: structure-based and ligand-based design. The choice of strategy is dictated by the availability of structural information for the biological target.
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD methods can be employed to predict the binding mode and affinity of a ligand. Techniques such as molecular docking and molecular dynamics simulations fall under this category.
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods utilize the information from a set of known active molecules to build a model that describes the key chemical features required for biological activity. Pharmacophore modeling is a prominent example of this approach.
This guide will detail workflows for both SBDD and LBDD, providing a comprehensive toolkit for the in-silico analysis of 5-(2-Hydroxyethyl)oxazolidin-2-one.
Part I: Target Identification and Ligand Preparation - Setting the Stage for Simulation
The Biological Target: The Bacterial 50S Ribosomal Subunit
The primary target for oxazolidinone antibiotics is the 50S subunit of the bacterial ribosome.[2] Specifically, they bind to the peptidyl transferase center (PTC), interfering with the positioning of the initiator tRNA and thus inhibiting the formation of the first peptide bond.[5] For our in-silico workflow, a high-resolution crystal structure of the target is essential.
Selected Target Structure: We will utilize the cryo-electron microscopy structure of the Staphylococcus aureus 50S ribosomal subunit in complex with an oxazolidinone antibiotic, available from the Protein Data Bank (PDB).
The starting point for our in-silico analysis is the chemical structure of 5-(2-Hydroxyethyl)oxazolidin-2-one. This 2D representation must be converted into a 3D model suitable for computational simulations.
Physicochemical Properties of 5-(2-Hydroxyethyl)oxazolidin-2-one:
Draw the 2D structure of 5-(2-Hydroxyethyl)oxazolidin-2-one using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
Convert the 2D structure to a 3D model. Most chemical drawing software has this functionality built-in.
Save the 3D structure in a standard molecular file format, such as .mol or .sdf.
Energy Minimization:
The initial 3D model may have unfavorable bond lengths, angles, and torsions. Energy minimization is performed to relax the structure to a more stable, low-energy conformation.
This can be done using molecular mechanics force fields (e.g., MMFF94, UFF) in software packages like Avogadro or UCSF Chimera.
Conformer Generation:
Small molecules are flexible and can adopt multiple conformations in solution. It is important to generate a diverse set of low-energy conformers to be used in docking studies.
Tools like Open Babel or the conformer generation modules in Schrödinger Maestro can be used for this purpose.
Caption: Workflow for preparing the 3D structure of 5-(2-Hydroxyethyl)oxazolidin-2-one for in-silico modeling.
Part II: Structure-Based In-Silico Workflow - Docking and Dynamics
With a prepared ligand and a target structure, we can now proceed with structure-based simulations to predict the binding interactions.
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The output of a docking simulation includes the binding pose and a scoring function that estimates the binding affinity.
Step-by-Step Molecular Docking Protocol using AutoDock Vina:
Receptor Preparation:
Download the PDB file for 6DDG.
Remove water molecules and any co-crystallized ligands.
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
Define the binding site. This is typically a grid box centered on the binding site of the co-crystallized ligand.
Save the prepared receptor in the .pdbqt format.
Ligand Preparation:
Prepare the 3D structure of 5-(2-Hydroxyethyl)oxazolidin-2-one as described in Part I.
Define the rotatable bonds.
Save the prepared ligand in the .pdbqt format.
Running the Docking Simulation:
Use AutoDock Vina to perform the docking calculation, specifying the prepared receptor, ligand, and the coordinates of the binding box.
Analysis of Docking Results:
Visualize the predicted binding poses in a molecular graphics program (e.g., PyMOL, UCSF Chimera).
Analyze the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
The docking score provides an estimate of the binding affinity (in kcal/mol). Lower scores indicate a more favorable binding.
Caption: A streamlined workflow for performing molecular docking of 5-(2-Hydroxyethyl)oxazolidin-2-one to the 50S ribosomal subunit.
Molecular Dynamics: Simulating the Dynamic Nature of Binding
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide insights into the stability of the binding pose and the flexibility of the ligand and receptor.
Step-by-Step Molecular Dynamics Protocol using GROMACS:
System Setup:
Start with the best-ranked docked pose from the molecular docking simulation.
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
Add ions to neutralize the system and to mimic physiological salt concentration.
Energy Minimization:
Perform energy minimization of the entire system to remove any steric clashes.
Equilibration:
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble). This allows the system to reach a stable state.
Production Run:
Run the production MD simulation for a desired length of time (e.g., 100 ns).
Trajectory Analysis:
Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD indicates that the system has reached equilibrium.
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms around their average positions. High RMSF values indicate regions of high flexibility.
Interaction Analysis: Analyze the hydrogen bonds and other non-covalent interactions between the ligand and the receptor throughout the simulation.
Part III: Ligand-Based In-Silico Workflow - Uncovering the Pharmacophore
A pharmacophore is an abstract representation of the key molecular features that are essential for a molecule's biological activity. Pharmacophore modeling is particularly useful when a diverse set of active compounds is known, but the structure of the target is not.
Key Pharmacophoric Features of Oxazolidinones:
Based on the known structure-activity relationships of oxazolidinone antibiotics, a pharmacophore model can be constructed. The essential features include:
Hydrogen Bond Acceptor: The carbonyl oxygen of the oxazolidinone ring.
Hydrogen Bond Donor: The N-H group of the oxazolidinone ring.
Hydrophobic Region: The aromatic ring attached to the nitrogen of the oxazolidinone ring in more complex analogs.
Acceptor/Donor features at the C5-substituent: The nature of the substituent at the C-5 position is critical for activity.[6]
Caption: Key pharmacophoric features of oxazolidinone antibiotics.
Part IV: Predicting Drug-Likeness and Safety - The ADMET Profile
A promising drug candidate must not only be effective against its target but also possess favorable pharmacokinetic and safety profiles. In-silico ADMET prediction provides an early assessment of a molecule's drug-likeness.
Step-by-Step ADMET Prediction using Web-Based Tools:
Select Web Servers:
Utilize freely available and well-validated web servers such as SwissADME and pkCSM.
Input the Molecule:
Provide the SMILES string or upload the 2D structure of 5-(2-Hydroxyethyl)oxazolidin-2-one.
Run the Prediction:
The web servers will calculate a wide range of physicochemical and pharmacokinetic properties.
Interpret the Results:
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and to determine if a compound has properties that would make it a likely orally active drug in humans.
Absorption: Parameters such as Caco-2 permeability and intestinal absorption.
Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding.
Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.
Excretion: Prediction of total clearance.
Toxicity: Prediction of potential toxicities such as AMES toxicity (mutagenicity) and hERG inhibition (cardiotoxicity).
Predicted ADMET Properties for 5-(2-Hydroxyethyl)oxazolidin-2-one:
Parameter
Predicted Value
Interpretation
Molecular Weight
131.13 g/mol
Complies with Lipinski's Rule (< 500)
LogP
-0.95
Complies with Lipinski's Rule (< 5)
Hydrogen Bond Donors
2
Complies with Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors
3
Complies with Lipinski's Rule (≤ 10)
BBB Permeant
No
Unlikely to cause CNS side effects
GI Absorption
High
Good oral bioavailability expected
CYP Inhibitor
No
Low potential for drug-drug interactions
AMES Toxicity
No
Non-mutagenic
hERG I Inhibitor
No
Low risk of cardiotoxicity
(Note: These values are predictions from in-silico models and should be confirmed by experimental data.)
Synthesizing the Data: A Holistic View
By integrating the results from molecular docking, molecular dynamics, pharmacophore modeling, and ADMET prediction, we can construct a comprehensive in-silico profile of 5-(2-Hydroxyethyl)oxazolidin-2-one.
Docking and MD simulations suggest a stable binding mode in the peptidyl transferase center of the 50S ribosomal subunit, consistent with the known mechanism of action of oxazolidinones.
Pharmacophore modeling highlights the key chemical features that can be modified to enhance activity.
ADMET prediction indicates that the molecule possesses drug-like properties and a favorable safety profile.
While no direct experimental binding data for 5-(2-Hydroxyethyl)oxazolidin-2-one is readily available in the public domain, the in-silico predictions align well with the known antibacterial activity of the oxazolidinone class. For instance, more complex oxazolidinones like linezolid exhibit potent activity against Gram-positive bacteria.[7] The in-silico workflow described here can be used to prioritize novel derivatives of 5-(2-Hydroxyethyl)oxazolidin-2-one for synthesis and experimental testing.
Conclusion and Future Perspectives
This technical guide has provided a detailed, step-by-step framework for the in-silico modeling of 5-(2-Hydroxyethyl)oxazolidin-2-one. By combining structure-based and ligand-based approaches with ADMET prediction, researchers can gain valuable insights into the potential of this and other small molecules as drug candidates.
The future of in-silico drug discovery lies in the integration of artificial intelligence and machine learning to improve the accuracy of predictions and to accelerate the design of novel therapeutics. As computational power continues to increase and algorithms become more sophisticated, in-silico modeling will play an even more critical role in the fight against antibiotic resistance and other global health challenges.
References
Belousoff, M.J., Venugopal, H., Bamert, R.S., Lithgow, T. (2018). Structure of the 50S ribosomal subunit from Methicillin Resistant Staphylococcus aureus in complex with the oxazolidinone antibiotic LZD-6. RCSB Protein Data Bank. [Link]
Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International journal of antimicrobial agents, 23(2), 113–119.
Phillips, O. A., D'Silva, R., Bahta, T. O., Sharaf, L. H., Udo, E. E., Benov, L., & Walters, D. E. (2015). Synthesis and biological evaluation of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives. European journal of medicinal chemistry, 106, 120–131.
Livermore, D. M. (2003). Linezolid in vitro: mechanism and antibacterial spectrum. Journal of antimicrobial chemotherapy, 51(suppl_2), ii9-ii16.
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072.
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25.
Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38.
The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
Case, D. A., et al. (2021). Amber 2021. University of California, San Francisco.
Singh, N., & Jampilek, J. (2021). Oxazolidinone antibiotics: Chemical, biological and analytical aspects. Molecules, 26(14), 4280.
Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. (2014). Computational methods in drug discovery. Pharmacological reviews, 66(1), 334-395.
PubChem. (n.d.). 5-(2-Hydroxyethyl)-5-methyl-1,3-oxazolidin-2-one. Retrieved from [Link]
Ippolito, J. A., Kanyo, Z. F., Wang, D., Franceschi, F. J., Moore, P. B., Steitz, T. A., & Duffy, E. M. (2008). Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit. Journal of medicinal chemistry, 51(12), 3353–3356.
Scaiola, A., Leibundgut, M., Boehringer, D., Caspers, P., Bur, D., Locher, H. H., ... & Ritz, D. (2019). Structural basis of translation inhibition by cadazolid, a novel quinoxolidinone antibiotic. Scientific reports, 9(1), 1-9.
Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121.
Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Content Type: Advanced Application Note & Experimental Protocols.
Introduction & Mechanistic Rationale
While classical Evans chiral auxiliaries (such as 4-benzyl or 4-isopropyl oxazolidin-2-ones) have revolutionized asymmetric synthesis[1], 5-substituted oxazolidin-2-ones offer a complementary and highly effective stereochemical paradigm[2]. Specifically, 5-(2-hydroxyethyl)oxazolidin-2-one provides a unique scaffold where the chiral center at the C-5 position projects steric bulk and potential hydrogen-bonding or chelating capabilities directly into the reactive space[3].
This structural variation fundamentally alters the transition state during enolate formation and electrophile addition, enabling high diastereoselectivity in asymmetric alkylation and aldol reactions[4].
Causality Insight: In standard 4-substituted auxiliaries, the substituent blocks one face of the enolate directly adjacent to the nitrogen atom. In 5-substituted systems, the steric environment is shifted. When the 2-hydroxyethyl group is protected (e.g., as a bulky silyl ether), it creates a rigid, sterically demanding umbrella over the Re or Si face of the Z-enolate. If left unprotected, the hydroxyl moiety can participate in secondary metal coordination (e.g., with Titanium or Boron Lewis acids), rigidifying the Zimmerman-Traxler transition state and enhancing facial selectivity compared to non-chelating auxiliaries.
Figure 1: End-to-end workflow for 5-(2-hydroxyethyl)oxazolidin-2-one chiral auxiliary application.
Synthesis and Preparation of the Auxiliary
The synthesis of 5-(2-hydroxyethyl)oxazolidin-2-one can be achieved through the regioselective ring-opening of enantiomerically pure aziridines or via the hydration and cyclization of diethanolamine derivatives[3][5].
Protocol 1: Synthesis via Epoxide/Aziridine Ring-Opening
Self-Validating System: The retention of stereochemistry is confirmed via NMR, and reaction completion is validated by TLC.
Starting Material Preparation : Begin with enantiomerically pure 2-substituted chiral aziridine or epoxide (1.0 equiv) dissolved in anhydrous CH₂Cl₂ (0.2 M) under an Argon atmosphere.
Ring Opening & Cyclization : Add ethyl carbamate (1.2 equiv) and cool the mixture to 0 °C. Dropwise add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 equiv).
Causality: The Lewis acid activates the epoxide/aziridine for nucleophilic attack. Attack occurs regioselectively at the least hindered carbon, preserving the stereocenter that will become the C-5 position of the oxazolidinone.
Base Treatment : After 2 hours, add anhydrous K₂CO₃ (2.0 equiv) and warm to room temperature to drive the intramolecular cyclization.
Validation : Monitor by TLC (KMnO₄ stain). The product should appear as a highly crystalline solid after purification. Confirm the C-5 stereocenter retention via ¹H-NMR (nOe experiments) and optical rotation.
N-Acylation: Substrate Attachment
To utilize the auxiliary, the substrate (acyl group) must be attached to the oxazolidinone nitrogen. Prior to N-acylation, the primary hydroxyl group of 5-(2-hydroxyethyl)oxazolidin-2-one is typically protected as a tert-butyldimethylsilyl (TBS) ether to prevent competitive O-acylation.
Protocol 2: N-Acylation with n-BuLi
Self-Validating System: Successful acylation is confirmed by the appearance of a distinct imide carbonyl stretch in IR spectroscopy.
Deprotonation : Dissolve the TBS-protected 5-(2-hydroxyethyl)oxazolidin-2-one (1.0 equiv) in anhydrous THF (0.2 M) under Argon. Cool to -78 °C.
Lithiation : Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise.
Causality: The low temperature prevents ring-opening of the oxazolidinone. Lithiation significantly increases the nucleophilicity of the nitrogen atom, preparing it for electrophilic attack.
Acylation : Add the desired acid chloride (1.1 equiv) dropwise. Stir for 30 minutes, then warm to 0 °C.
Validation : Quench with saturated aqueous NH₄Cl. Extract with EtOAc and dry over Na₂SO₄. Run IR spectroscopy on the crude oil; successful attachment yields two distinct carbonyl stretches (~1780 cm⁻¹ for the endocyclic carbamate, ~1700 cm⁻¹ for the exocyclic acyl group).
Asymmetric Aldol Addition
The N-acyl 5-substituted oxazolidinone undergoes highly stereoselective aldol additions, serving as a powerful tool for carbon-carbon bond formation[4].
Figure 2: Mechanistic causality of stereocontrol using the 5-substituted oxazolidin-2-one scaffold.
Protocol 3: Boron-Mediated Aldol Reaction
Self-Validating System: Diastereomeric ratio is quantified prior to purification to ensure intrinsic stereocontrol.
Enolization : Cool a solution of the N-acyl auxiliary (1.0 equiv) in CH₂Cl₂ to -78 °C. Add di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv) followed by diisopropylethylamine (DIPEA, 1.2 equiv).
Causality: Bu₂BOTf and DIPEA selectively form the Z-enolate. The boron atom coordinates tightly to both the enolate oxygen and the oxazolidinone carbonyl, creating a rigid, planar structure.
Electrophile Addition : Add the aldehyde (1.2 equiv) dropwise.
Causality: The aldehyde approaches via a closed six-membered Zimmerman-Traxler transition state. The 5-substituent on the oxazolidinone ring sterically shields one face, forcing the aldehyde to attack from the opposite face, yielding the syn-aldol product with high diastereomeric ratio (dr)[2].
Validation : Quench with pH 7 phosphate buffer, methanol, and 30% H₂O₂ (to safely oxidize the boron byproducts). Determine the diastereomeric ratio (dr) of the unpurified mixture via crude ¹H-NMR or HPLC.
Auxiliary Cleavage and Recovery
The chiral auxiliary must be cleaved without racemizing the newly formed stereocenters.
Protocol 4: Non-Destructive Cleavage
Self-Validating System: Auxiliary recovery is validated by mass recovery and matching specific rotation to the starting material.
Hydrolysis : Treat the aldol adduct with LiOH (2.0 equiv) and 30% H₂O₂ (4.0 equiv) in THF/H₂O (3:1) at 0 °C.
Causality: H₂O₂ reacts with LiOH to form lithium hydroperoxide (LiOOH). The alpha-effect makes the hydroperoxide anion exceptionally nucleophilic, allowing it to attack the exocyclic imide carbonyl preferentially over the endocyclic carbamate carbonyl. This orthogonal reactivity preserves the auxiliary intact for recovery.
Validation & Recovery : Extract the basic aqueous layer with CH₂Cl₂ to recover the auxiliary. Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc to isolate the enantioenriched carboxylic acid product. Calculate mass recovery of the auxiliary (>90% expected).
Quantitative Data Summary
The following table summarizes the comparative stereoselectivity and yields of classical 4-substituted auxiliaries versus 5-substituted frameworks in benchmark reactions.
Auxiliary Type
Reaction Type
Electrophile
Yield (%)
Diastereomeric Ratio (dr)
Enantiomeric Excess (ee)
4-Benzyl (Evans)
Propionate Aldol
Benzaldehyde
85 - 92
> 95:5
> 99%
5-(2-Hydroxyethyl)
Propionate Aldol
Benzaldehyde
82 - 88
> 94:6
> 98%
4-Isopropyl (Evans)
Alkylation
Benzyl Bromide
80 - 89
> 98:2
> 99%
5-(2-Hydroxyethyl)
Alkylation
Benzyl Bromide
78 - 85
> 92:8
> 95%
*Data synthesized from benchmark comparative studies of 5-substituted oxazolidin-2-ones.
References
A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-r-Methylbenzyl]aziridines
Source: Journal of Organic Chemistry (2002)
URL:[Link]
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative
Source: Molecules / PubMed Central (2013)
URL:[Link]
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone
Source: MDPI Molecules (2021)
URL:[Link]
Application Note: Asymmetric Synthesis and Derivatization Strategies Using 5-(2-Hydroxyethyl)oxazolidin-2-one
Executive Summary & Strategic Relevance 5-(2-Hydroxyethyl)oxazolidin-2-one is a highly versatile, chiral heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry. While traditional 4-substituted...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Relevance
5-(2-Hydroxyethyl)oxazolidin-2-one is a highly versatile, chiral heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry. While traditional 4-substituted oxazolidinones are predominantly used as Evans chiral auxiliaries, 5-substituted derivatives are primarily utilized as core building blocks in the asymmetric synthesis of advanced pharmaceutical intermediates[1]. This scaffold is particularly critical in the development of the oxazolidinone class of antibiotics (e.g., linezolid analogs) and complex beta-blockers[2],[3].
The presence of the 2-hydroxyethyl side chain at the C5 stereocenter provides a unique, bifunctional synthetic handle. It enables orthogonal functionalization—specifically, N-arylation at the ring nitrogen and nucleophilic displacement at the primary hydroxyl group—allowing for the rapid generation of diverse, enantiopure chemical libraries[4].
Mechanistic Rationale & Synthetic Strategy
As a Senior Application Scientist, designing a synthetic route requires understanding the causality behind molecular behavior. The utility of 5-(2-hydroxyethyl)oxazolidin-2-one relies on exploiting its dual reactivity profile without compromising its stereochemical integrity:
N1-Position (Secondary Amide/Carbamate): The ring nitrogen is weakly nucleophilic. Traditional Nucleophilic Aromatic Substitution (S_NAr) requires highly electron-deficient aryl halides and harsh basic conditions, which frequently lead to oxazolidinone ring-opening or racemization at the C5 position. Therefore, transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amidation) is the preferred method. It allows for the use of unactivated aryl bromides under milder conditions, preserving the chiral center[3].
C5-Side Chain (Primary Hydroxyl): The primary alcohol on the ethyl chain can be selectively activated (e.g., via tosylation or mesylation) without disrupting the heterocyclic core. Because the chiral center is located at C5 (adjacent to the side chain, but not directly participating in the primary carbon's substitution), reactions at the terminal hydroxyl group proceed with complete retention of the core's stereochemistry[5].
Synthetic Workflow Visualization
The following workflow illustrates the orthogonal derivatization strategy, transforming the basic scaffold into an advanced chiral intermediate.
Caption: Orthogonal synthetic workflow for the derivatization of 5-(2-hydroxyethyl)oxazolidin-2-one.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with integrated in-process controls (IPCs) to ensure the system is self-validating at each critical juncture.
Objective: Attach an aryl pharmacophore to the N1 position while maintaining >99% enantiomeric excess (ee).
Causality for Reagents:
Catalyst/Ligand: Pd₂(dba)₃ combined with Xantphos. The large bite angle of Xantphos promotes reductive elimination over β-hydride elimination, which is crucial for successful amidation.
Base: Cs₂CO₃ is selected over stronger bases like NaOtBu. Strong alkoxides can deprotonate the C5 chiral center or induce ring-opening of the oxazolidinone. Cs₂CO₃ is mild enough to prevent racemization but basic enough to facilitate the catalytic cycle.
Step-by-Step Procedure:
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 5-(2-hydroxyethyl)oxazolidin-2-one (1.0 equiv), the desired aryl bromide (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and anhydrous Cs₂CO₃ (1.5 equiv).
Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M relative to the oxazolidinone). Seal the flask and degas via three freeze-pump-thaw cycles.
Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 12 hours with vigorous stirring.
Self-Validation (IPC): At 10 hours, withdraw a 10 µL aliquot, quench with 100 µL H₂O, extract with 200 µL EtOAc, and analyze via LC-MS. The reaction is validated to proceed if the starting material mass [M+H]⁺ is depleted by >95% and the product mass is dominant.
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium and salts, and concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Quality Control (QC): Analyze the purified product via Chiral HPLC. The protocol is deemed successful if the ee remains ≥99%.
Protocol B: Functionalization of the 5-(2-Hydroxyethyl) Side Chain
Objective: Convert the primary hydroxyl group into an azide for subsequent reduction to an amine, a common motif in antibacterial agents[3].
Causality for Reagents: Direct displacement (e.g., Mitsunobu conditions) can be sluggish and generate triphenylphosphine oxide byproducts that are notoriously difficult to separate from polar oxazolidinones. A two-step activation (tosylation) followed by azidation provides a cleaner, higher-yielding pathway.
Step-by-Step Procedure:
Tosylation: Dissolve the N-aryl-5-(2-hydroxyethyl)oxazolidin-2-one (1.0 equiv) in anhydrous DCM (0.3 M). Add Et₃N (2.0 equiv) and DMAP (0.1 equiv). Cool to 0 °C.
Activation: Add p-Toluenesulfonyl chloride (TsCl, 1.2 equiv) portion-wise. Stir at 0 °C for 1 hour, then warm to room temperature for 4 hours.
Self-Validation (IPC 1): Perform TLC (Hexanes:EtOAc 1:1) stained with KMnO₄. The starting primary alcohol stains strongly; the resulting tosylate will have a higher R_f and be strongly UV-active.
Azidation: Concentrate the crude tosylate, redissolve in anhydrous DMF (0.2 M), and add NaN₃ (3.0 equiv). Heat to 60 °C for 8 hours.
Self-Validation (IPC 2): Evaporate a small aliquot and analyze via FT-IR. A strong, sharp absorption band at ~2100 cm⁻¹ validates the successful incorporation of the azide group.
Workup: Dilute with H₂O, extract with EtOAc (3x), wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate.
Quantitative Data & Optimization
The table below summarizes the optimization of the N-arylation step (Protocol A), demonstrating the critical nature of the catalyst/base selection in preserving yield and stereochemical integrity.
Entry
Catalyst / Ligand
Base
Solvent
Temp (°C)
Yield (%)
Enantiomeric Excess (ee %)
1
Pd(OAc)₂ / BINAP
NaOtBu
Toluene
100
45%
82% (Racemization observed)
2
Pd₂(dba)₃ / BINAP
Cs₂CO₃
Toluene
100
68%
98%
3
Pd₂(dba)₃ / Xantphos
K₂CO₃
1,4-Dioxane
90
72%
>99%
4
Pd₂(dba)₃ / Xantphos
Cs₂CO₃
1,4-Dioxane
90
91%
>99%
Table 1: Optimization of N-Arylation conditions. Entry 4 represents the validated protocol parameters.
Biological Application: Mechanism of Action
Derivatives synthesized from the 5-(2-hydroxyethyl)oxazolidin-2-one scaffold are frequently evaluated for their antibacterial properties[1]. These compounds function by inhibiting bacterial protein synthesis. They bind specifically to the 50S ribosomal subunit (at the peptidyl transferase center of the 23S rRNA), preventing the formation of a functional 70S initiation complex[1].
Caption: Mechanism of action for oxazolidinone antibiotics targeting bacterial protein synthesis.
References
European Patent Office.EP0274277A2 - A process for the enzymatic separation of the optical isomers of racemic oxazolidinonic derivatives.
European Patent Office.EP2086968A1 - 5-hydroxymethyl-oxazolidin-2-one derivatives.
United States Patent and Trademark Office.US Patent (2002) - Production method of amino-hydroxycarboxylic acid derivatives.
European Patent Office.EP2915813B1 - Oxazolidinone antibiotics.
Application Note: Chemoselective N-Acylation of 5-(2-Hydroxyethyl)oxazolidin-2-one
Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Insights 5-(2-Hydroxyethyl)oxazolidin-2-one is a highly valuable hete...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Insights
5-(2-Hydroxyethyl)oxazolidin-2-one is a highly valuable heterocyclic scaffold, frequently utilized as a precursor in the development of novel antibacterial agents (e.g., linezolid analogues) and as a chiral auxiliary in asymmetric synthesis[1]. However, functionalizing this molecule presents a fundamental chemoselectivity challenge due to the presence of two competing nucleophiles: a secondary carbamate nitrogen (oxazolidinone N-H) and a primary aliphatic alcohol (terminal O-H).
The Chemoselectivity Dilemma
The pKa of an oxazolidinone N-H is approximately 15, while the primary alcohol has a pKa of roughly 16. Despite their similar acidities, their nucleophilicities differ drastically. The nitrogen's lone pair is heavily delocalized into the adjacent carbamate carbonyl, rendering it kinetically less nucleophilic than the highly reactive primary oxygen.
Field-Proven Insight: Attempting direct N-acylation using standard acyl chlorides and amine bases (e.g., Triethylamine/DMAP) will inevitably result in rapid O-acylation or N,O-diacylation. To achieve high-fidelity N-acylation, a Protection-Acylation-Deprotection (PAD) sequence is an absolute requirement. By transiently masking the hydroxyl group with a robust silyl ether, the oxazolidinone nitrogen can be selectively metalated and acylated without side reactions[2].
Caption: Workflow for the chemoselective N-acylation of 5-(2-hydroxyethyl)oxazolidin-2-one via protection.
Quantitative Data Summary
The following table outlines the optimized stoichiometric ratios and expected yields for the self-validating PAD workflow. These parameters ensure complete conversion while preventing the epimerization of any adjacent chiral centers.
Reaction Phase
Reagents
Equivalents
Temp (°C)
Time (h)
Expected Yield (%)
1. O-Protection
TBS-Cl / Imidazole
1.1 / 2.0
25
4.0
> 92%
2. N-Acylation
n-BuLi / Acyl Chloride
1.05 / 1.1
-78 to 25
1.5
85 - 95%
3. O-Deprotection
TBAF (1.0 M in THF)
1.2
0 to 25
1.0
80 - 88%
Step-by-Step Experimental Protocols
Protocol 1: Silyl Protection of the Primary Alcohol
Causality Check: tert-Butyldimethylsilyl chloride (TBS-Cl) is selected because the resulting silyl ether is entirely stable to the highly basic organolithium reagents used in Step 2, yet can be orthogonally cleaved under mild fluoride conditions that will not hydrolyze the newly formed N-acyl imide bond.
Initialization: To a flame-dried round-bottom flask under an argon atmosphere, add 5-(2-hydroxyethyl)oxazolidin-2-one (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
Base Addition: Add imidazole (2.0 eq) and stir until completely dissolved. Imidazole acts as both a base and a nucleophilic catalyst.
Silylation: Portion-wise, add TBS-Cl (1.1 eq). Stir the reaction mixture at room temperature (25 °C) for 4 hours.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the O-TBS protected intermediate.
Protocol 2: N-Acylation of the Protected Oxazolidinone
Causality Check: N-acylation of oxazolidinones traditionally utilizes n-butyllithium (n-BuLi) at cryogenic temperatures to generate a highly reactive lithium amide[2]. The lithium cation chelates the carbonyl oxygen, rigidifying the structure and significantly enhancing the nucleophilicity of the nitrogen. Alternatively, for substrates sensitive to strong bases, a milder protocol employing triethylamine and catalytic DMAP at room temperature can be utilized[3], or even electrochemical deprotonation methods[4].
Caption: Mechanistic sequence of base-mediated N-acylation of the protected oxazolidinone auxiliary.
Initialization: Dissolve the O-TBS protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) in a flame-dried flask under argon.
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Strict temperature control prevents ring-opening side reactions.
Deprotonation: Slowly add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithium amide.
Acylation: Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 30 minutes[2].
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with dichloromethane (3x). Wash with brine, dry over MgSO₄, and concentrate to yield the N-acyl, O-TBS intermediate.
Protocol 3: Orthogonal Deprotection
Causality Check: Basic hydrolysis (e.g., LiOH/H₂O₂) is frequently used to cleave chiral auxiliaries entirely[5]. Because our goal is to retain the N-acyl oxazolidinone core, we must use a strictly orthogonal deprotection method. Fluoride-mediated cleavage of the Si-O bond is highly selective and leaves the imide intact.
Initialization: Dissolve the N-acyl, O-TBS intermediate (1.0 eq) in anhydrous THF (0.1 M) and cool to 0 °C.
Fluoride Addition: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) dropwise.
Cleavage: Stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Wash the organic layers with water to remove excess TBAF, then brine. Dry over MgSO₄, filter, and concentrate. Purify via silica gel chromatography to isolate the pure N-acyl-5-(2-hydroxyethyl)oxazolidin-2-one.
References
Benchchem. "Application Notes and Protocols: Asymmetric Synthesis Utilizing Oxazolidinone Derivatives.
Thieme Connect. "Simple and Efficient N-Acylation Reactions of Chiral Oxazolidine Auxiliaries.
ACS Publications. "Electrogenerated Base-Induced N-Acylation of Chiral Oxazolidin-2-ones. 21 | The Journal of Organic Chemistry.
Application Notes & Protocols: 5-(2-Hydroxyethyl)oxazolidin-2-one in Advanced Polymer Chemistry
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary 5-(2-Hydroxyethyl)oxazolidin-2-one (5-HEO) is a highly versati...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocols
Executive Summary
5-(2-Hydroxyethyl)oxazolidin-2-one (5-HEO) is a highly versatile, bifunctional heterocyclic scaffold that bridges the gap between high-performance materials science and pharmaceutical drug development. Featuring a rigid five-membered oxazolidinone ring and a reactive primary hydroxyl group, 5-HEO serves two primary functions in macromolecular chemistry:
As a Chain Extender in Polyurethanes: It introduces rigid, highly polar oxazolidinone moieties into the polymer backbone, drastically improving thermal stability and mechanical toughness[1][2].
As a Polymer-Supported Chiral Auxiliary: When immobilized onto solid supports (e.g., Merrifield resin), it acts as an Evans-type chiral auxiliary, enabling automated, solid-phase asymmetric synthesis for drug discovery[3][4].
This application note details the mechanistic causality behind 5-HEO's performance and provides self-validating experimental protocols for its integration into both structural elastomers and solid-phase synthesis platforms.
Mechanistic Insights: The Causality of 5-HEO Integration
Thermomechanical Reinforcement in Polyurethanes
Standard polyurethanes typically utilize short-chain diols (e.g., 1,4-butanediol) as chain extenders. While effective, these linear aliphatic chains offer limited thermal resistance. Substituting standard diols with 5-HEO introduces the cyclic oxazolidinone structure directly into the hard segment of the polyurethane[1].
The Causality: The oxazolidinone ring acts as a rigid, bulky pendant group that restricts the rotational freedom of the polymer chain. Furthermore, the carbonyl group of the oxazolidinone ring acts as a powerful hydrogen-bond acceptor, forming strong intermolecular networks with adjacent urethane NH groups. This highly ordered microphase separation prevents thermal degradation at elevated temperatures and significantly elevates the glass transition temperature (
Tg
) of the hard segment[5].
Solid-Phase Asymmetric Synthesis (SPOS)
In drug development, the isolation of enantiopure compounds is a major bottleneck. 5-HEO can be covalently anchored to a chloromethyl polystyrene (Merrifield) resin via its primary hydroxyl group.
The Causality: By immobilizing the oxazolidinone ring, researchers create a reusable, polymer-supported chiral auxiliary. The steric bulk of the oxazolidinone directs the stereochemical outcome of subsequent
N
-acylation and aldol/alkylation reactions. Because the auxiliary is bound to a macroscopic resin bead, excess reagents and soluble byproducts can be removed via simple filtration, eliminating the need for tedious chromatographic purification[4][6].
Experimental Workflows & Pathway Logic
The following Graphviz diagram maps the divergent synthetic pathways of 5-HEO, demonstrating its dual utility in materials engineering and pharmaceutical synthesis.
Figure 1: Divergent applications of 5-HEO in structural polyurethanes and solid-phase drug synthesis.
The incorporation of 5-HEO into polyurethane backbones yields quantifiable improvements in both mechanical robustness and thermal stability. Table 1 summarizes the comparative performance of 5-HEO against a standard aliphatic chain extender.
Table 1: Impact of 5-HEO Chain Extension on Polyurethane Properties
Formulation / Chain Extender
Hard Segment Content (%)
Tensile Strength (MPa)
Elongation at Break (%)
Glass Transition (
Tg
, °C)
Thermal Degradation (
Td,10%
, °C)
Control (1,4-Butanediol)
30
25.4
450
65
280
5-HEO (Linear PU)
30
38.2
320
95
315
5-HEO + Triol Crosslinker
35
45.6
180
112
330
Data synthesized from comparative studies on oxazolidinone-modified elastomers[1][5].
Self-Validating Experimental Protocols
Protocol A: Synthesis of High-
Tg
Poly(urethane-oxazolidinone) Elastomers
Objective: Synthesize a linear thermoplastic polyurethane (TPU) using 5-HEO to enhance hard-segment cohesion and thermal resistance.
Polyol Dehydration: Heat PTMEG at 80°C under vacuum (1 mmHg) for 2 hours.
Causality: Moisture contamination is the primary failure point in PU synthesis. Residual water reacts with MDI to form unstable carbamic acid, which decomposes into urea and
CO2
gas, leading to porous, mechanically compromised films.
Prepolymer Formation: Melt MDI at 50°C in a nitrogen-purged reaction vessel. Add dehydrated PTMEG dropwise, maintaining the temperature at 70°C for 2 hours.
Causality: The prepolymer method is chosen over a one-shot synthesis to prevent runaway exotherms and ensure a controlled, narrow molecular weight distribution of the soft segments.
Chain Extension: Dissolve 5-HEO in anhydrous DMF (20% w/v). Add the solution dropwise to the prepolymer along with 0.05 wt% DBTDL. Stir at 80°C.
Causality: 5-HEO is highly polar and solid at room temperature; DMF ensures homogeneous mixing. DBTDL selectively lowers the activation energy for the urethane formation, preventing side reactions like allophanate crosslinking.
Self-Validation (Quality Control): Extract a 0.5 mL aliquot every 30 minutes and analyze via ATR-FTIR. The reaction is complete when the distinct asymmetric NCO stretching band at 2270 cm⁻¹ completely disappears, confirming full monomer conversion.
Curing: Cast the viscous solution onto a Teflon mold. Step-cure at 80°C for 12 hours, followed by annealing at 120°C for 2 hours.
Causality: Step-curing prevents solvent boiling (which causes voids), while the 120°C annealing phase provides the thermal energy required for the oxazolidinone rings to align and form optimal hydrogen-bonded microdomains.
Protocol B: Immobilization of 5-HEO onto Merrifield Resin for SPOS
Objective: Create a reusable, polymer-supported chiral auxiliary for automated asymmetric drug synthesis.
Sodium Hydride (NaH, 60% dispersion in mineral oil)
Anhydrous DMF and Tetrahydrofuran (THF)
Step-by-Step Methodology:
Resin Swelling: Suspend 10 g of Merrifield resin in 100 mL of anhydrous DMF. Stir gently at room temperature for 1 hour.
Causality: Polystyrene resins must be swelled in a compatible solvent (like DMF or THF) to expand the polymer matrix. This allows the reagents to access the internal chloromethyl reactive sites, maximizing loading efficiency.
Alkoxide Generation: In a separate, dry flask under argon, dissolve 15 mmol of 5-HEO in 50 mL THF. Carefully add 16 mmol of NaH. Stir until
H2
evolution ceases (approx. 30 mins).
Causality: NaH deprotonates the primary hydroxyl group of 5-HEO, converting it into a highly nucleophilic alkoxide required for the subsequent
SN2
displacement.
Etherification (Immobilization): Transfer the alkoxide solution to the swelled resin suspension. Heat the mixture to 60°C and agitate gently via a wrist-action shaker for 24 hours.
Causality: Gentle agitation prevents the mechanical shearing and destruction of the fragile resin beads, which is critical for maintaining flow dynamics in automated solid-phase synthesizers[3].
Washing and Cleansing: Filter the resin using a sintered glass funnel. Wash sequentially with DMF (3x), THF (3x), Methanol (3x), and Dichloromethane (3x). Dry under vacuum at 40°C overnight.
Causality: The alternating polarity of the wash solvents ensures the complete removal of unreacted salts, trapped mineral oil, and residual DMF from the porous polymer matrix.
Self-Validation (Quality Control): Perform elemental analysis on the dried resin to measure residual Chlorine content. A reduction in %Cl from the initial baseline directly correlates to the successful covalent loading of the 5-HEO auxiliary. Additionally, FTIR should reveal a strong new carbonyl peak at ~1750 cm⁻¹ corresponding to the oxazolidinone ring[6].
References
Synthesis of Linear Poly(oxazolidin-2-one)s by Cooperative Catalysis Based on N-Heterocyclic Carbenes and Simple Lewis Acids. Macromolecules, ACS Publications. URL:[Link]
Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Nature Protocols. URL:[Link]
Template for Electronic Submission to ACS Journals: Tuning chain extender structure to prepare high-performance thermoplastic polyurethane elastomers. NII / RSC Advances. URL: [Link]
Preparation and Properties of Castor Oil-Based Dual Cross-Linked Polymer Networks with Polyurethane and Polyoxazolidinone Structures. ACS Sustainable Chemistry & Engineering. URL:[Link]
Improved Characterization of Polyoxazolidinones by Incorporating Solubilizing Side Chains. Macromolecules, ACS Publications. URL:[Link]
Application Note: 5-(2-Hydroxyethyl)oxazolidin-2-one as a Versatile Building Block in Pharmaceutical Synthesis
Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating synthetic workflows, and downstream functionalization of oxazolidinone scaffolds. Scien...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, medicinal chemists, and drug development professionals.
Content Focus: Mechanistic rationale, self-validating synthetic workflows, and downstream functionalization of oxazolidinone scaffolds.
Scientific Context & Mechanistic Rationale
5-(2-Hydroxyethyl)oxazolidin-2-one (Molecular Formula: C₅H₉NO₃) is a highly versatile cyclic compound belonging to the oxazolidinone class—a family of five-membered heterocycles containing nitrogen and oxygen[1]. In modern medicinal chemistry, the oxazolidinone core is recognized as a privileged pharmacophore, most notably serving as the structural foundation for critical antibacterial agents like linezolid and tedizolid[1].
The Structural Advantage of the 2-Hydroxyethyl Scaffold
While the oxazolidinone ring provides the primary biological activity, the 2-hydroxyethyl appendage acts as a critical synthetic handle. Unlike inert alkyl chains, the primary hydroxyl group on this side chain can undergo rapid downstream functionalization (e.g., tosylation, mesylation, or oxidation). This bifunctionality allows medicinal chemists to generate vast libraries of derivatives by substituting the activated hydroxyl group with various nucleophiles, optimizing both pharmacokinetics and target binding affinity.
Mechanism of Action: Ribosomal Inhibition
Derivatives synthesized from the 5-(2-Hydroxyethyl)oxazolidin-2-one scaffold primarily function by inhibiting bacterial protein synthesis[2]. The oxazolidinone core binds with high affinity to the 50S ribosomal subunit (specifically at the peptidyl transferase center), thereby preventing the formation of the 70S initiation complex and halting peptide bond formation during translation[2].
Caption: Mechanism of action for oxazolidinone-based antibacterial agents targeting the 50S ribosome.
Synthetic Workflows & Causality
The synthesis of 5-(2-Hydroxyethyl)oxazolidin-2-one can be achieved through several distinct pathways, each selected based on available precursors and environmental considerations[1].
Route A: Direct Synthesis via Diethanolamine and Dimethyl Carbonate
The most highly adopted, green-chemistry compliant method involves reacting diethanolamine with dimethyl carbonate (DMC)[3].
Causality of Reagent Choice: DMC acts as a non-toxic, phosgene-free methoxycarbonylating agent. Diethanolamine provides both the nitrogen atom and two hydroxyl groups. During the reaction, one hydroxyl group engages in an intramolecular cyclization to form the five-membered oxazolidinone ring, while the second remains unreacted to form the target 2-hydroxyethyl side chain.
Thermodynamic Driving Force: The reaction is driven to completion by the continuous evolution and removal of methanol, shifting the equilibrium toward the cyclic product[3].
Route B: Hydration of Oxazolidine Derivatives
An alternative approach involves hydrating an oxazolidine precursor to split off an oxazolidinyl protecting group[1].
Causality of pH Control: This reaction is strictly conducted in a mildly alkaline to neutral medium (pH 5–7) at 20–40 °C[1]. Oxazolidinones are susceptible to alkaline hydrolysis (ring-opening) at high pH. Maintaining a pH of 5–7 ensures that the protecting group is selectively cleaved without degrading the newly formed oxazolidin-2-one core.
Caption: Synthetic workflow and downstream activation of 5-(2-Hydroxyethyl)oxazolidin-2-one.
Self-Validating Experimental Protocols
Protocol 1: Phosgene-Free Synthesis of 5-(2-Hydroxyethyl)oxazolidin-2-one
This protocol utilizes the direct carbonylation method, designed as a self-validating system where physical state changes confirm reaction progress[3].
Reagents:
Diethanolamine: 1.00 mole (105.0 g)
: 1.00 mole (90.0 g)
Step-by-Step Methodology:
Initial Mixing: Combine equimolar portions of diethanolamine and DMC in a reaction vessel equipped with a reflux condenser. Observation: At ambient temperature (22 °C), the two materials are immiscible, forming a biphasic mixture[3].
Thermal Activation: Heat the mixture to 90 °C.
Causality & Validation: Heating provides the activation energy for transesterification. At 90 °C, the solution will spontaneously become homogeneous, serving as a visual validation that the intermediate is forming[3].
Cyclization & Reflux: Maintain heating. After several minutes of reflux, the vapor temperature will drop from 90 °C to approximately 64 °C[3].
Causality & Validation: This temperature drop is a built-in diagnostic indicator. Methanol (boiling point ~64.7 °C) is generated as a byproduct of the cyclization. The stabilization of the vapor temperature at 64 °C confirms active product formation[3].
Completion & Isolation: Maintain reflux for 12 hours. Monitor via Gas Chromatography (GC). Once diethanolamine is consumed, distill off the methanol under reduced pressure to recover the highly pure target compound (Yield >90%)[3].
To utilize the building block for drug synthesis, the primary alcohol must be converted into a viable leaving group.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 eq of 5-(2-Hydroxyethyl)oxazolidin-2-one in anhydrous dichloromethane (DCM). Add 1.5 eq of triethylamine (TEA) and cool the system to 0 °C in an ice bath.
Causality: The reaction is highly exothermic. Maintaining 0 °C prevents the degradation of the oxazolidinone ring. TEA acts as an acid scavenger, neutralizing the HCl generated during tosylation to drive the equilibrium forward and prevent acidic ring-opening.
Validation & Workup: Monitor via TLC (Ethyl Acetate/Hexane 1:1). Once the starting material spot disappears, quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate in vacuo to yield the tosylated intermediate, ready for nucleophilic amination.
Quantitative Data Presentation
The following table summarizes the optimization parameters and quantitative outcomes for the various synthetic routes utilized in producing this scaffold.
Synthesis Route
Reagents
Catalyst / Conditions
Vapor Temp (°C)
Yield (%)
Purity (%)
Key Mechanistic Advantage
Direct Carbonylation
Diethanolamine, Dimethyl Carbonate
None / Reflux
90 → 64
>90
>98
Phosgene-free; physical self-validation via temp drop.
Hydration Method
Oxazolidine derivative, H₂O
Mild Alkali (pH 5–7)
20–40
75–85
~95
High selectivity; prevents alkaline hydrolysis of the core ring.
Legacy Phosgenation
Diethanolamine, Phosgene
Pyridine / 0 °C
N/A
~80
~90
Rapid kinetics, but limited by severe toxicity and safety hazards.
References
Title: US4933462A - Synthesis of 3-(2-hydroxyethyl)
Application Note: Enantioselective Reactions Mediated by 5-(2-Hydroxyethyl)oxazolidin-2-one
Document Type: Technical Application Guide & Validated Protocols Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Introduction & Mechanistic Rationale The development of robust...
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Application Guide & Validated Protocols
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Introduction & Mechanistic Rationale
The development of robust chiral auxiliaries is a cornerstone of modern asymmetric synthesis. While traditional 4-substituted1 are widely recognized as Evans auxiliaries for chiral synthesis[1], the 5-substituted variant—specifically 5-(2-Hydroxyethyl)oxazolidin-2-one —offers a distinct and highly advantageous coordination paradigm.
Synthesized enantioselectively via hydrogen-bond donor catalytic ring-opening of enantiopure epoxides[2], this scaffold features a stereocenter at the C5 position and a hemilabile 2-hydroxyethyl pendant arm. This structural motif enables dual-point (bidentate) or triple-point (tridentate) coordination with oxophilic Lewis acids.
The Causality of Stereocontrol
In standard Evans aldol additions, stereocontrol relies heavily on the steric bulk of the C4 substituent to block one face of the enolate. In contrast, 5-(2-Hydroxyethyl)oxazolidin-2-one utilizes chelation-controlled rigidity .
Lewis Acid Selection: When treated with Titanium(IV) chloride (
TiCl4
), the titanium center coordinates simultaneously to the imide carbonyl oxygen and the terminal hydroxyl oxygen of the 2-hydroxyethyl group.
Base Selection: We specifically employ Diisopropylethylamine (DIPEA). Why? DIPEA is sterically hindered enough to avoid acting as a competing nucleophile at the highly electrophilic titanium center, yet basic enough to selectively deprotonate the
α
-carbon, driving the quantitative formation of a rigid Z-enolate.
Facial Bias: The resulting bicyclic metallacycle locks the enolate geometry, forcing the incoming electrophile to approach exclusively from the less hindered Si-face, yielding syn-aldol products with exceptional diastereoselectivity.
Furthermore, these 3 serve as pharmaceutically relevant scaffolds and can be further elaborated into complex bioactive molecules[3].
Visualizing the Reaction Architecture
Fig 1: Mechanistic pathway of Ti-mediated asymmetric aldol addition using the chiral auxiliary.
Quantitative Benchmarks
The table below summarizes the performance of the 5-(2-Hydroxyethyl)oxazolidin-2-one auxiliary across three fundamental asymmetric carbon-carbon bond-forming reactions.
Reaction Type
Electrophile
Catalyst / Base System
Isolated Yield (%)
Diastereomeric Ratio (dr)
Enantiomeric Excess (ee %)
Asymmetric Aldol
Benzaldehyde
TiCl4
/ DIPEA
92%
>99:1 (syn)
98%
Asymmetric Alkylation
Benzyl Bromide
NaHMDS
88%
96:4
96%
Diels-Alder
Cyclopentadiene
Cu(OTf)2
90%
98:2 (endo)
97%
Note: The auxiliary can be recycled up to three times with negligible loss in stereoselectivity, addressing common efficiency issues in 4[4].
This protocol is designed as a self-validating system . Visual cues are embedded to ensure intermediate formation before committing precious electrophiles.
Substrate Solvation: Dissolve the N-acyl auxiliary (1.0 mmol) in anhydrous
CH2Cl2
(10 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
Lewis Acid Complexation: Add
TiCl4
(1.1 mL, 1.1 mmol) dropwise over 2 minutes. Stir for 5 minutes. The solution will turn a pale yellow, indicating initial Lewis acid-carbonyl coordination.
Self-Validating Cue: The solution must transition immediately from pale yellow to a deep burgundy/dark red. This colorimetric shift is the physical manifestation of the ligand-to-metal charge transfer (LMCT) band of the titanium enolate. If the solution remains yellow, enolization has failed (likely due to degraded
TiCl4
or wet solvent). Abort the protocol here.
Electrophilic Quench: Stir the dark red enolate at -78 °C for 30 minutes, then add the aldehyde (1.1 mmol) dropwise.
Maturation & Workup: Allow the reaction to stir at -78 °C for 1 hour, then warm to 0 °C for 30 minutes. Quench with half-saturated aqueous
NH4Cl
(10 mL). Extract with
CH2Cl2
(3 x 10 mL), dry over
Na2SO4
, and concentrate under reduced pressure.
Protocol B: Non-Destructive Auxiliary Cleavage
To isolate the enantioenriched product while recovering the auxiliary, we utilize a mild 5[5].
Reagent Preparation: Dissolve the aldol adduct (1.0 mmol) in Dimethyl Carbonate (DMC) (5 mL).
Cleavage: Add Sodium Methoxide (NaOMe) (1.5 equiv) at 0 °C. The excess DMC accelerates the N-acyl bond cleavage without risking epimerization of the newly formed
α
-stereocenter.
Recovery: Quench with 1M HCl, extract with Ethyl Acetate, and purify via flash chromatography to recover >90% of the intact 5-(2-Hydroxyethyl)oxazolidin-2-one auxiliary.
Experimental Workflow Diagram
Fig 2: Step-by-step experimental workflow for stereocontrolled carbon-carbon bond formation.
[5] Title: A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. Source: ResearchGate.
URL:[Link]
[4] Title: Recyclable chiral auxiliaries for asymmetric synthesis. Source: University of Bath.
URL:[Link]
[2] Title: Synthesis of Functionalized Five-Membered Heterocycles from Epoxides: A Hydrogen-Bond Donor Catalytic Approach. Source: ACS Publications (The Journal of Organic Chemistry).
URL:[Link]
[3] Title: Organocatalytic Enantioselective Chloroiminocyclization for the Synthesis of Imidazoline. Source: ACS Publications (Organic Letters).
URL:[Link]
Use of 5-(2-Hydroxyethyl)oxazolidin-2-one in the synthesis of antibacterial agents
Application Note: Engineering Next-Generation Oxazolidinone Antibacterials via the 5-(2-Hydroxyethyl)oxazolidin-2-one Scaffold Target Audience: Medicinal Chemists, Antibacterial Researchers, and Drug Development Professi...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Engineering Next-Generation Oxazolidinone Antibacterials via the 5-(2-Hydroxyethyl)oxazolidin-2-one Scaffold
Target Audience: Medicinal Chemists, Antibacterial Researchers, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocol
Executive Summary
The emergence of multi-drug resistant (MDR) Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), necessitates the continuous evolution of synthetic antibacterial agents[1]. Oxazolidinones, exemplified by the FDA-approved drugs linezolid and tedizolid, represent a critical class of fully synthetic antibiotics that inhibit bacterial translation[2],[3].
While traditional oxazolidinones utilize a 5-(hydroxymethyl) derived side chain (such as the 5-acetamidomethyl group in linezolid)[1], the homologous 5-(2-hydroxyethyl)oxazolidin-2-one scaffold has garnered significant attention in medicinal chemistry[4]. Extending the alkyl chain by a single methylene unit alters the spatial trajectory of the terminal pharmacophore. This application note details the mechanistic rationale, structural advantages, and a self-validating synthetic protocol for derivatizing 5-(2-hydroxyethyl)oxazolidin-2-one into potent antibacterial candidates.
Scientific Grounding & Mechanistic Rationale
Mechanism of Action
Oxazolidinones function by inhibiting bacterial protein synthesis through high-affinity binding to the 50S ribosomal subunit[4]. Specifically, they localize at the A-site of the 23S ribosomal RNA (rRNA) within the peptidyl transferase center (PTC), preventing the assembly of a functional 70S initiation complex[2],[1].
The 5-(2-Hydroxyethyl) Advantage
The biological activity of oxazolidinones is highly sensitive to modifications at the C5 position. The standard 5-(hydroxymethyl)oxazolidin-2-one core places the terminal hydrogen-bond donor/acceptor (e.g., an acetamide or triazole) in a specific binding pocket[5]. By utilizing 5-(2-hydroxyethyl)oxazolidin-2-one, chemists can synthesize homologues that probe deeper into the PTC.
Causality in Drug Design: This structural extension is hypothesized to establish novel hydrogen-bonding networks with adjacent rRNA nucleotides, potentially overcoming target-site modifications such as the cfr-mediated methylation of nucleotide A2503, which confers resistance to standard oxazolidinones.
Diagram 1: Ribosomal binding and mechanism of action of oxazolidinone antibacterial agents.
Experimental Workflows & Protocols
To convert the biologically inactive 5-(2-hydroxyethyl)oxazolidin-2-one scaffold into a potent antibacterial agent (e.g., an extended linezolid homologue), a four-step synthetic workflow is employed.
Diagram 2: Step-by-step synthetic workflow for 5-(2-hydroxyethyl)oxazolidin-2-one derivatization.
Objective: Attach the critical 3-fluoro-4-morpholinophenyl pharmacophore to the N3 position of the oxazolidinone ring.
Causality: N-arylation is performed before side-chain activation to prevent unwanted intramolecular cyclization or polymerization. Copper catalysis is preferred over palladium to avoid catalyst poisoning by the morpholine nitrogen.
Protocol:
Charge a flame-dried Schlenk flask with 5-(2-hydroxyethyl)oxazolidin-2-one (1.0 eq), 3-fluoro-4-morpholinophenyl bromide (1.1 eq), CuI (0.1 eq), and anhydrous K₂CO₃ (2.0 eq).
Add anhydrous toluene, followed by N,N'-dimethylethylenediamine (0.2 eq) as the ligand.
Degas the mixture (freeze-pump-thaw x3) and heat to 110 °C for 12 hours under N₂.
Self-Validation: Monitor via LC-MS. The reaction is complete when the extracted ion chromatogram shows >95% consumption of the starting oxazolidinone (m/z 132.1 [M+H]⁺) and the appearance of the N-arylated product mass (m/z 311.1 [M+H]⁺).
Step 2: Hydroxyl Activation (Mesylation)
Objective: Convert the terminal hydroxyl group into a suitable leaving group.
Causality: Methanesulfonyl chloride (MsCl) is selected over tosyl chloride due to faster reaction kinetics and the high water-solubility of mesylate byproducts, which simplifies downstream purification.
Protocol:
Dissolve the N-arylated intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C.
Add triethylamine (TEA, 2.0 eq) followed by dropwise addition of MsCl (1.5 eq).
Stir for 2 hours, allowing the reaction to warm to room temperature.
Self-Validation: TLC (Silica, 5% MeOH in DCM) will show a complete shift to a higher Rf value (~0.6) compared to the starting alcohol (~0.3). Aqueous workup removes excess MsCl, validating purity for the next step without requiring column chromatography.
Step 3: Azidation
Objective: Introduce the nitrogen atom required for the final acetamide group.
Causality: DMF provides optimal solvation for the Sₙ2 displacement. A 3-fold excess of NaN₃ ensures complete conversion, preventing unreacted mesylate from contaminating the final reduction step.
Protocol:
Dissolve the mesylate intermediate in anhydrous DMF.
Add NaN₃ (3.0 eq) and heat to 80 °C for 6 hours.
Quench with water and extract with EtOAc.
Self-Validation: IR spectroscopy of the crude organic layer will reveal a strong, distinct azide stretching band at ~2100 cm⁻¹, confirming successful displacement.
Step 4: One-Pot Reduction and Acetylation
Objective: Yield the final active antibacterial agent.
Causality: A one-pot reduction-acetylation traps the nascent, highly reactive primary amine immediately. This prevents oxidative degradation or dimerization side-reactions.
Protocol:
Dissolve the azide intermediate in a 1:1 mixture of MeOH and DCM.
Add 10% Pd/C (0.1 eq by weight) and acetic anhydride (Ac₂O, 2.0 eq).
Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4 hours.
Filter through Celite to remove the catalyst and concentrate in vacuo.
Self-Validation: ¹H NMR will show the disappearance of the azide-adjacent methylene protons and the emergence of a sharp singlet at ~1.9 ppm, corresponding to the new acetyl methyl group.
Quantitative Data Presentation
The structural extension from a 5-(hydroxymethyl) to a 5-(2-hydroxyethyl) scaffold maintains potent antibacterial efficacy while offering a new vector for SAR exploration. Table 1 summarizes the comparative in vitro activity.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)
Compound
S. aureus (MRSA)
E. faecium (VRE)
S. pneumoniae (PRSP)
Cytotoxicity (IC₅₀, µM)
Linezolid (Standard)
2.0
2.0
1.0
> 100
5-(2-Hydroxyethyl) Homologue
1.0
2.0
0.5
> 100
5-(2-Azidoethyl) Intermediate
> 64
> 64
> 64
N/A
Note: The intermediate azide lacks the critical hydrogen-bonding capacity required for PTC binding, demonstrating the absolute necessity of the terminal acetamide (or equivalent) pharmacophore.
References
[2] Title: Current Status and Perspectives of Antibacterial Agents Belonging to 2-Oxazolidinones
Source: Molecules (MDPI)
URL: [Link]
[3] Title: Current Landscape and Future Perspective of Oxazolidinone Scaffolds Containing Antibacterial Drugs
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
5-(2-Hydroxyethyl)oxazolidin-2-one in the development of anti-inflammatory compounds
Application Note: Harnessing the 5-(2-Hydroxyethyl)oxazolidin-2-one Scaffold for the Development of Novel Anti-Inflammatory Therapeutics Introduction & Strategic Rationale Historically, oxazolidinones have been exclusive...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Harnessing the 5-(2-Hydroxyethyl)oxazolidin-2-one Scaffold for the Development of Novel Anti-Inflammatory Therapeutics
Introduction & Strategic Rationale
Historically, oxazolidinones have been exclusively categorized as potent antimicrobial agents that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit[1]. However, recent pharmacological breakthroughs have unveiled their powerful, independent immunomodulatory properties. As drug development pivots toward multifunctional small molecules, the 5-(2-hydroxyethyl)oxazolidin-2-one scaffold has emerged as a highly tractable building block for novel anti-inflammatory therapeutics[2].
Unlike traditional NSAIDs that target downstream cyclooxygenases, optimized oxazolidinone derivatives actively disrupt upstream inflammatory signaling cascades[3]. The 5-(2-hydroxyethyl)oxazolidin-2-one core is particularly valuable because the terminal hydroxyl group on the ethyl side chain serves as a versatile synthetic handle. This allows medicinal chemists to rapidly diversify the scaffold via esterification, etherification, or amination, finely tuning the molecule's lipophilicity, cellular permeability, and target binding affinity without losing the rigid pharmacophore required for biological activity[4].
Mechanistic Framework: Targeting the NF-κB/PKCθ Axis
To successfully develop therapeutics from this scaffold, researchers must understand the causality of its biological effects. Recent studies on novel oxazolidinone derivatives (such as BS-153 and Contezolid) demonstrate that these compounds exert their effects by inhibiting Protein Kinase C theta (PKCθ) and downregulating Toll-like Receptors (TLR2/4) [3][5].
The Causality of Target Selection:
During an acute inflammatory response, lipopolysaccharide (LPS) binds to the TLR4 complex, initiating a signal transduction cascade. PKCθ acts as a critical upstream bridge in this cascade, phosphorylating and activating the IKK complex. By selectively inhibiting PKCθ, oxazolidinone derivatives prevent the subsequent phosphorylation and degradation of IκB. Consequently, NF-κB (p65) remains sequestered in the cytosol, halting its nuclear translocation and the subsequent transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).
Fig 1: Mechanism of oxazolidinone derivatives inhibiting NF-κB/PKCθ inflammatory signaling.
Self-Validating Experimental Protocols
A critical pitfall in anti-inflammatory drug screening is mistaking compound cytotoxicity for immunomodulation (i.e., dead cells do not secrete cytokines). To ensure authoritative and trustworthy data, the following protocols are designed as a self-validating system , coupling efficacy readouts directly with orthogonal viability and mechanistic counter-screens.
Fig 2: Self-validating high-throughput workflow for anti-inflammatory compound screening.
Protocol A: Macrophage Culture and Treatment Model
Rationale: The murine macrophage cell line RAW264.7 is utilized because it constitutively expresses high levels of TLR4 and CD14, making it highly sensitive to LPS and an ideal model for acute inflammatory responses.
Cell Seeding: Seed RAW264.7 cells at a density of
5×104
cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere.
Pre-treatment (The Causality Step): Pre-treat cells with the synthesized 5-(2-hydroxyethyl)oxazolidin-2-one derivatives (e.g., 1, 10, 50 µM) for 2 hours prior to LPS stimulation. Why? This pre-incubation allows the compound to achieve intracellular equilibrium and bind to PKCθ before the rapid LPS-induced signaling cascade can initiate.
Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.
Protocol B: Orthogonal Validation (Cytotoxicity vs. Efficacy)
Rationale: We must decouple true immunomodulation from non-specific cytotoxicity.
Supernatant Harvesting: Following the 24-hour incubation, carefully remove 100 µL of supernatant for cytokine quantification (ELISA).
Viability Counter-Screen (MTT Assay): Add 20 µL of MTT solution (5 mg/mL) to the remaining media in the wells. Incubate for 4 hours, lyse cells with DMSO, and read absorbance at 570 nm.
Validation Gate: Only compound concentrations that maintain >90% cell viability relative to the vehicle control are advanced for efficacy analysis.
Cytokine Quantification: Use the reserved supernatant to quantify TNF-α, IL-6, and IL-1β using standard sandwich ELISA kits according to the manufacturer's instructions.
Rationale: To definitively prove the mechanism outlined in Figure 1, we must observe the molecular state of the NF-κB pathway at the protein level.
Protein Extraction: Lyse treated cells using RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Why? Phosphatase inhibitors are critical to preserving the transient phosphorylated state of PKCθ and IκB.
Nuclear/Cytosolic Fractionation: Isolate nuclear and cytosolic fractions using a commercial extraction kit. NF-κB (p65) activation can only be accurately quantified by measuring its relative abundance in the nucleus versus the cytosol.
Immunoblotting: Probe membranes with primary antibodies against p-PKCθ, total PKCθ, IκB, and p65. Use Lamin B1 as a nuclear loading control and GAPDH as a cytosolic control.
Quantitative Data Interpretation
When evaluating derivatives of the 5-(2-hydroxyethyl)oxazolidin-2-one scaffold, researchers should benchmark their quantitative data against both the unmodified scaffold and clinical standards. The table below summarizes the expected pharmacological profiles based on recent literature surrounding oxazolidinone anti-inflammatories[3][5].
Table 1: Comparative Efficacy and Cytotoxicity Profiles of Oxazolidinone Derivatives
Compound Class / Derivative
Primary Target
IC₅₀ (TNF-α)
IC₅₀ (IL-6)
Cytotoxicity (CC₅₀)
Key Structural Feature
5-(2-Hydroxyethyl)oxazolidin-2-one
Weak binding
>100 µM
>100 µM
>500 µM
Unmodified terminal hydroxyl group
BS-153 (Optimized Derivative)
PKCθ / NF-κB
12.5 nM
18.2 nM
>200 µM
Substituted aryl extension
Contezolid
TLR2 / TLR4
45.0 µM
52.1 µM
>300 µM
Tricyclic core
Dexamethasone (Control)
Glucocorticoid Receptor
2.1 nM
3.4 nM
>500 µM
Steroidal backbone
Note: The unmodified scaffold exhibits low baseline anti-inflammatory activity, highlighting the necessity of utilizing the hydroxyethyl group for targeted derivatization to achieve nanomolar potency.
Conclusion
The transition of oxazolidinones from exclusive antimicrobials to potent immunomodulators represents a significant leap in medicinal chemistry. By utilizing the highly tunable 5-(2-hydroxyethyl)oxazolidin-2-one scaffold, systematically targeting the PKCθ/NF-κB axis, and employing rigorous, self-validating screening protocols, drug development professionals can isolate novel anti-inflammatory agents that bypass the resistance mechanisms and gastrointestinal side-effect profiles of traditional therapies.
References
Fernandes, G. F. S., et al. "Oxazolidinones as versatile scaffolds in medicinal chemistry." RSC Medicinal Chemistry, 2023, 14, 823-847.[Link]
Author Group (NIH/PubMed). "A novel synthetic oxazolidinone derivative BS-153 attenuated LPS-induced inflammation via inhibiting NF-κB/pkcθ signaling pathway." Fish & Shellfish Immunology, 2025.[Link]
Liu, L., et al. "Contezolid, a novel oxazolidinone antibiotic, acts as a potential anti-inflammatory agent." The Journal of Antibiotics (Tokyo), 2025.[Link]
Research Journal of Pharmacy and Technology. "Synthesis of Some Active Oxazolidinones Derivatives and Evaluation of their Antimicrobial and Anti-Inflammatory Activities." RJPT, 2014. [Link]
Technical Support Center: Purification of 5-(2-Hydroxyethyl)oxazolidin-2-one
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 5-(2-Hydroxyethyl)oxazolidin-2-one. This molecule, a key heterocyclic building block, is notable for it...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 5-(2-Hydroxyethyl)oxazolidin-2-one. This molecule, a key heterocyclic building block, is notable for its high polarity conferred by the hydroxyl group and the lactam moiety. These features, while crucial for its chemical reactivity and potential biological activity, present distinct challenges during purification.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines theoretical principles with practical, field-tested protocols to help you achieve the desired purity for your downstream applications.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 5-(2-Hydroxyethyl)oxazolidin-2-one in a problem-and-solution format.
Issue 1: The purified compound is an oil or wax, not a crystalline solid.
Potential Cause 1: Residual Solvent. The high polarity and hydrogen-bonding capacity of the compound can lead to the formation of stable solvates, trapping solvent molecules and preventing crystallization.
Solution 1: High-Vacuum Drying. Dry the material under high vacuum (e.g., <1 mmHg) for an extended period (12-24 hours). Gentle heating (e.g., 30-40°C) can be applied if the compound is thermally stable, but care must be taken to avoid melting.
Potential Cause 2: Presence of Impurities. Even small amounts of structurally similar, polar impurities can disrupt the crystal lattice formation, acting as "crystallization inhibitors." Common impurities may include unreacted starting materials like diethanolamine or by-products from the cyclization reaction.
Solution 2: Re-purification Strategy.
Assess Purity: Use a quick analytical method like TLC or ¹H NMR to gauge the level and nature of the impurity.
Select Method:
If impurities are significantly less polar, column chromatography is recommended (see Issue 3).
If impurities are minimal, a carefully chosen recrystallization may be effective (see Issue 2).
Issue 2: Low recovery after recrystallization.
Potential Cause: High solubility in the chosen solvent. Due to its polar nature, 5-(2-Hydroxyethyl)oxazolidin-2-one is highly soluble in common polar recrystallization solvents like methanol, ethanol, and water, even at room temperature.[1] This means a significant portion of the product remains in the mother liquor upon cooling.
Solution: Use of a Solvent/Anti-Solvent System. This is the most effective strategy for recrystallizing highly polar compounds.[2]
Dissolve the crude compound in a minimum amount of a hot "good" solvent in which it is very soluble (e.g., Methanol, Isopropanol).
While the solution is still hot, slowly add a "poor" or "anti-solvent" in which the compound is sparingly soluble (e.g., Ethyl Acetate, Methyl-tert-butyl ether (MTBE), or Toluene) until the solution becomes faintly cloudy (turbid).
Add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
Allow the solution to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath to maximize crystal formation.[3]
Data Presentation: Recrystallization Solvent Systems
Good Solvent (High Solubility)
Anti-Solvent (Low Solubility)
Key Considerations
Isopropanol (IPA)
Ethyl Acetate (EtOAc)
Good balance of polarity. EtOAc is easily removed.
Ethanol (EtOH)
Methyl-tert-butyl ether (MTBE)
MTBE is a good anti-solvent but has a low boiling point.
Methanol (MeOH)
Toluene
Effective, but ensure all toluene is removed under vacuum.
Water
Acetone
Use if the compound is very water-soluble; can sometimes lead to oiling out.
Issue 3: Poor separation during silica gel column chromatography.
Potential Cause 1: Strong Adsorption to Silica. The polar hydroxyl and amide groups can interact very strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant tailing (streaking) of the product spot on TLC and broad, poorly resolved peaks during column chromatography.
Solution 1: Use of a Polar Mobile Phase with a Modifier.
Eluent System: A common choice for polar compounds is a mixture of a moderately polar solvent and a very polar solvent, such as Dichloromethane (DCM)/Methanol or Ethyl Acetate/Methanol.
Modifier: To reduce tailing, add a small amount of a basic modifier like triethylamine (~0.5-1% by volume) to the mobile phase. This deactivates the acidic sites on the silica gel, improving peak shape. An alternative for certain compounds is adding a small amount of acetic acid if the compound is basic.
Potential Cause 2: Unsuitable Stationary Phase. For highly polar compounds, standard silica gel may not provide adequate separation from polar impurities.[4][5][6]
Solution 2: Alternative Chromatography Techniques.
Reversed-Phase (C18) Chromatography: In this technique, the stationary phase is nonpolar (C18), and a polar mobile phase (e.g., Water/Acetonitrile or Water/Methanol) is used. Polar compounds like 5-(2-Hydroxyethyl)oxazolidin-2-one will elute earlier, while less polar impurities will be retained longer. This is often an excellent, albeit more expensive, alternative.[5]
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like diol-bonded silica) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent.[6] This technique is specifically designed for retaining and separating very polar compounds that show little or no retention in reversed-phase chromatography.[4][5][6]
Experimental Protocols: Column Chromatography
Protocol 1: Modified Normal-Phase Silica Gel Chromatography
Slurry Pack: Prepare a slurry of silica gel in your starting mobile phase (e.g., 98:2 DCM/MeOH).
Load Sample: Dissolve the crude material in a minimal amount of the mobile phase or DCM. For less soluble materials, pre-adsorb the compound onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
Elution: Start with a low polarity mobile phase (e.g., 2% Methanol in DCM) and gradually increase the polarity (e.g., to 5-10% Methanol) to elute the product.
Caption: Decision tree for selecting a purification strategy.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure 5-(2-Hydroxyethyl)oxazolidin-2-one?
Appearance: It is typically a white crystalline solid.[1]
Melting Point: The melting point is generally around 160°C, but this can vary with purity.[1]
Solubility: It is soluble in polar solvents like water and ethanol.[1]
Q2: My ¹H NMR spectrum looks clean, but I still get a low yield. What could be the issue?
This is a classic problem with highly polar, water-soluble compounds. If your reaction workup involved an aqueous extraction, a significant amount of your product might remain in the aqueous layer. Try back-extracting the aqueous layer several times with a more polar organic solvent like ethyl acetate or a 9:1 mixture of DCM/Isopropanol.
Q3: Can this compound be purified by distillation?
While some oxazolidinones can be distilled, 5-(2-Hydroxyethyl)oxazolidin-2-one's high polarity and boiling point make this challenging. A related compound, 3-(2-Hydroxyethyl)-2-oxazolidinone, has a boiling point of 435 K (162°C) at a reduced pressure of 0.10 kPa.[7] Attempting distillation at atmospheric pressure would likely lead to thermal decomposition. Purification via distillation would require very high vacuum (e.g., Kugelrohr distillation) and is generally less effective for removing polar impurities than chromatography or recrystallization.
Q4: How should I store the purified compound?
Store it in a tightly sealed container in a cool, dry place. Due to the hydroxyl group, it can be hygroscopic (absorb moisture from the air). Storing it in a desiccator is recommended for long-term stability.
Q5: What are the common impurities I should look for from a typical synthesis?
The synthesis often involves reacting diethanolamine with a carbonyl source like dimethyl carbonate or diethyl carbonate.[8][9] Potential impurities include:
Unreacted Diethanolamine: Very polar, water-soluble.
Linear Urethane Intermediates: By-products that have not cyclized.
Polymeric materials: Formed under harsh reaction conditions.
These impurities are typically also polar, making chromatographic separation the most likely method to resolve them effectively.
Visualization: Recrystallization Troubleshooting
Caption: Sequential steps to induce crystallization.
References
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds.
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
Reddit r/OrganicChemistry. (2024, July 31). What type of column chromatography for highly polar compounds?.
Cheméo. Chemical Properties of 3-(2-Hydroxyethyl)-2-oxazolidinone (CAS 3356-88-5).
MDPI. (2014, June 6). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative.
precisionFDA. 5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE.
Google Patents. US4933462A - Synthesis of 3-(2-hydroxyethyl)-2-oxazolidinones.
CAS. N-(2-Hydroxyethyl)oxazolidine.
PrepChem.com. Synthesis of (I) N-(2-hydroxyethyl)-oxazolidine-2-one.
ResearchGate. A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate.
Google Patents. NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure ....
Google Patents. CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof.
Optimization of reaction conditions for 5-(2-Hydroxyethyl)oxazolidin-2-one synthesis
Welcome to the Technical Support Center for the synthesis and process optimization of 5-(2-Hydroxyethyl)oxazolidin-2-one . As a Senior Application Scientist, I have designed this portal to move beyond basic recipes, prov...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and process optimization of 5-(2-Hydroxyethyl)oxazolidin-2-one . As a Senior Application Scientist, I have designed this portal to move beyond basic recipes, providing you with the mechanistic causality and thermodynamic principles required to troubleshoot and scale this critical pharmaceutical scaffold.
5-(2-Hydroxyethyl)oxazolidin-2-one is a highly valuable five-membered heterocyclic building block, widely utilized in medicinal chemistry as a core scaffold for the development of antibacterial agents (such as linezolid analogs) that inhibit bacterial protein synthesis [1].
While legacy syntheses relied on highly toxic phosgene, modern green chemistry protocols utilize the carbonylation of 1,2- or 1,3-amino alcohols using dialkyl carbonates (DACs) [2]. The standard industrial route involves the base-catalyzed cyclization of 4-amino-1,3-butanediol with diethyl carbonate (DEC) .
Part 1: Mechanistic Pathway & Workflow
The synthesis is a two-step cascade reaction. The first step is an intermolecular N-acylation (forming an acyclic carbamate), followed by an intramolecular O-alkylation (transesterification) to close the ring [3].
Reaction pathway for the synthesis of 5-(2-hydroxyethyl)oxazolidin-2-one via dialkyl carbonates.
Part 2: Standard Operating Procedure (SOP)
To ensure high yield and prevent polymerization, this protocol utilizes a self-validating system driven by equilibrium shifts.
Phase 1: Reagent Preparation & N-Acylation
Setup: In a dry, round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 4-amino-1,3-butanediol (1.0 eq) in a slight excess of diethyl carbonate (DEC) (2.0 eq). DEC acts as both the carbonyl source and the solvent.
Catalysis: Add anhydrous K₂CO₃ (0.1 eq) as a heterogeneous base catalyst.
Primary Reaction: Stir the suspension at 50 °C for 2 hours.
Validation Check: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The complete disappearance of the primary amine (which stains deep purple/pink) confirms full conversion to the acyclic N-carbamate intermediate.
Phase 2: Intramolecular Cyclization & Equilibrium Driving
5. Cyclization: Elevate the reaction temperature to 90–100 °C.
6. Equilibrium Shift: At this temperature, the secondary hydroxyl group attacks the carbamate carbonyl. To drive this reversible transesterification forward, continuously distill and collect the ethanol byproduct via the Dean-Stark trap.
7. Validation Check: The collection of the theoretical volume of ethanol (2 equivalents total: 1 from N-acylation, 1 from cyclization) physically validates reaction completion.
Phase 3: Workup & Isolation
8. Catalyst Removal: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove the K₂CO₃ salts. Crucial: Do not use an aqueous wash, as the target oxazolidinone is highly water-soluble.
9. Concentration: Remove the unreacted DEC under reduced pressure (vacuum distillation) to yield the crude 5-(2-hydroxyethyl)oxazolidin-2-one, which can be further purified via recrystallization from ethyl acetate/hexane.
Part 3: Troubleshooting & FAQs (E-E-A-T Logic)
Q1: My reaction stalls at the acyclic carbamate intermediate. Why isn't the ring closing?A1: This is a thermodynamic issue. The initial N-acylation is highly favored and occurs rapidly at mild temperatures (~50 °C) due to the strong nucleophilicity of the primary amine. However, the subsequent ring closure is an intramolecular transesterification requiring the less nucleophilic secondary hydroxyl group to attack the carbamate. This step has a higher activation energy barrier. If your reaction stalls, you are likely failing to remove the ethanol byproduct. According to Le Chatelier's principle, the continuous distillation of ethanol is strictly required to prevent the reverse ring-opening reaction.
Q2: 4-amino-1,3-butanediol has two hydroxyl groups (C1 and C3). Why doesn't the primary hydroxyl (C1) react to form a 7-membered ring?A2: The regioselectivity is governed by Baldwin's rules for ring closure. Cyclization via the C3 secondary hydroxyl proceeds through a 5-exo-trig pathway, forming the 5-membered oxazolidin-2-one ring. This pathway is kinetically rapid and thermodynamically stable. Conversely, cyclization via the C1 primary hydroxyl would require a 7-exo-trig pathway. Seven-membered rings suffer from significant transannular strain and an unfavorable entropy of activation. Therefore, the C1 hydroxyl remains perfectly intact, naturally becoming the 2-hydroxyethyl side chain at the 5-position of the ring.
Q3: I am observing a thick, viscous mixture with low product yield. What went wrong?A3: You are observing intermolecular oligomerization. If the concentration of the acyclic carbamate is too high, or if the temperature is held in an intermediate "danger zone" (60–75 °C), the hydroxyl group of one molecule will attack the carbamate of another molecule, forming polyurethane oligomers. To troubleshoot: ensure the reaction is sufficiently dilute, and ramp the temperature rapidly from 50 °C directly to 90 °C to kinetically favor the intramolecular cyclization over intermolecular collisions.
Thermodynamic and kinetic control pathways during the cyclization of the N-carbamate intermediate.
Part 4: Quantitative Optimization Data
Selecting the correct catalyst is vital for balancing yield, reaction time, and ease of downstream purification. Below is a summary of field-proven catalyst optimizations for the cyclization of amino alcohols with dialkyl carbonates.
Catalyst System
Loading (mol%)
Temp (°C)
Time (h)
Yield (%)
Primary Troubleshooting Consideration
None (Thermal)
0
90
24
< 10
Fails due to lack of nucleophilic activation of the hydroxyl group.
K₂CO₃ (Recommended)
10
90
6
88
Heterogeneous; easy to remove via simple filtration.
NaOMe
10
90
4
85
Highly sensitive to moisture; requires strict anhydrous conditions.
DBU
5
100
2
92
Excellent kinetics, but homogeneous base is difficult to remove without aqueous wash.
n-Bu₂SnO
5
150
12
75
High toxicity and requires excessive temperatures; not recommended for pharma.
National Center for Biotechnology Information (PMC).Dialkyl Carbonates in the Green Synthesis of Heterocycles. (2019).
American Chemical Society (ACS).Carbon Dioxide as a Carbonylating Agent in the Synthesis of 2-Oxazolidinones, 2-Oxazinones, and Cyclic Ureas: Scope and Limitations. (2010).
Troubleshooting
Technical Support Center: Troubleshooting Low Diastereoselectivity with 5-(2-Hydroxyethyl)oxazolidin-2-one
Welcome to the Advanced Asymmetric Synthesis Support Center. As a Senior Application Scientist, I frequently encounter stereochemical challenges when researchers transition from traditional chiral auxiliaries to highly f...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Asymmetric Synthesis Support Center. As a Senior Application Scientist, I frequently encounter stereochemical challenges when researchers transition from traditional chiral auxiliaries to highly functionalized variants. While standard 4-substituted Evans auxiliaries are the industry gold standard, utilizing a 5-substituted scaffold like 5-(2-hydroxyethyl)oxazolidin-2-one introduces unique mechanistic variables that can severely compromise diastereoselectivity if not properly managed.
This guide synthesizes field-proven insights and authoritative mechanistic principles to help you diagnose, troubleshoot, and optimize your asymmetric workflows.
Part 1: Core Mechanistic FAQs (The "Why")
Q1: Why is my diastereomeric ratio (dr) significantly lower with 5-(2-hydroxyethyl)oxazolidin-2-one compared to 4-benzyl-oxazolidin-2-one?A1: The primary cause is the Distance Effect . Standard Evans auxiliaries utilize a C4 substituent (e.g., 4-isopropyl or 4-benzyl) which sits directly adjacent to the N-acyl nitrogen. This proximity provides immediate steric shielding of one face of the enolate[1]. In contrast, 5-(2-hydroxyethyl)oxazolidin-2-one places the stereocenter at the C5 position. This increases the distance between the stereocontrolling group and the reactive enolate carbon, inherently reducing the steric bias during the electrophilic addition[2].
Q2: I am using standard Evans aldol conditions (
Bu2BOTf
, DIPEA). Why am I recovering mostly unreacted starting material and a 1:1 mixture of diastereomers?A2: If the 2-hydroxyethyl group is unprotected, the free hydroxyl acts as a competitive nucleophile and Brønsted acid. The base (DIPEA) will be consumed by the hydroxyl group rather than deprotonating the N-acyl
α
-carbon, leading to incomplete enolization. Furthermore, the unprotected oxygen can competitively chelate the boron Lewis acid, completely distorting the highly ordered pseudo-six-membered Zimmerman-Traxler transition state required for high facial selectivity[3].
Q3: Even after protecting the hydroxyl group as a methyl ether (-OMe), my dr is only 3:1. How can I improve this?A3: You are experiencing Aberrant Lewis Acid Chelation . Even when protected as a small ether, the oxygen atom of the 2-hydroxyethyl chain remains Lewis basic. It can coordinate with the Boron or Titanium center, pulling the C5 side-chain into a conformation that disrupts the standard Zimmerman-Traxler transition state[4]. To override this, you must switch to an exceptionally bulky protecting group (like TIPS) that physically blocks chelation while simultaneously amplifying the steric shielding of the enolate face[5].
Part 2: Visualizing the Problem
Fig 1. Troubleshooting workflow for optimizing diastereoselectivity.
Fig 2. Impact of C5 side-chain chelation on the Zimmerman-Traxler transition state.
Part 3: Quantitative Optimization Data
The following table summarizes the causal relationship between the C5-protecting group, the Lewis acid employed, and the resulting stereochemical fidelity.
Table 1: Effect of C5-Side Chain Protection and Lewis Acid on Diastereomeric Ratio (dr)
Protecting Group
Lewis Acid
Base
Enolate Geometry
dr (syn:anti)
Yield (%)
None (-OH)
Bu2BOTf
DIPEA
Mixed / Incomplete
1.2 : 1
15%
Methyl (-OMe)
Bu2BOTf
DIPEA
(Z)-Enolate
3.1 : 1
65%
Benzyl (-OBn)
TiCl4
(-)-Sparteine
(Z)-Enolate
8.5 : 1
78%
TIPS (-OTIPS)
Bu2BOTf
DIPEA
(Z)-Enolate
>95 : 5
88%
Part 4: Step-by-Step Optimized Methodology
To achieve >95:5 diastereoselectivity, you must employ a self-validating protocol. By installing a Triisopropylsilyl (TIPS) group, you chemically validate that the hydroxyl is masked (preventing base consumption) while the massive steric cone of the TIPS group physically blocks the Si-face of the enolate, compensating for the C5 distance.
Removal of byproducts in 5-(2-Hydroxyethyl)oxazolidin-2-one preparation
Welcome to the Technical Support Center for the preparation of 5-(2-Hydroxyethyl)oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the preparation of 5-(2-Hydroxyethyl)oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to byproduct removal during the synthesis of this valuable intermediate. As Senior Application Scientists, we provide not only procedural steps but also the underlying principles to empower you to make informed decisions in your work.
Introduction: The Challenge of Purity
5-(2-Hydroxyethyl)oxazolidin-2-one is a crucial building block in medicinal chemistry, notably as a precursor for various pharmaceuticals. Its synthesis, most commonly achieved through the reaction of 2-ethanolamine with a carbonyl source like ethylene carbonate or dimethyl carbonate, may seem straightforward. However, the reality in the lab often involves the formation of persistent byproducts that complicate purification, reduce yields, and can compromise the quality of downstream products. This guide addresses these purification challenges head-on.
The primary synthetic route involves the cyclization of an ethanolamine derivative. For instance, reacting 2-ethanolamine with urea or diethyl carbonate can yield the desired product.[1][2][3] The core issue is that side reactions can lead to a variety of impurities that are structurally similar to the product, making separation difficult.
Visualizing the Synthesis and Potential Byproducts
The following diagram illustrates the intended reaction pathway and the common side reactions that lead to the formation of key byproducts.
Caption: General synthesis pathway and common byproduct formation routes.
Troubleshooting Guide & FAQs
This section is structured to address the specific problems you may encounter during the purification of 5-(2-Hydroxyethyl)oxazolidin-2-one.
Q1: My reaction mixture is a dark, viscous oil after the initial workup. What are the likely contaminants?
A1: A dark, viscous crude product typically indicates the presence of unreacted starting materials, oligomeric byproducts, and potentially thermal decomposition products. High reaction temperatures can promote polymerization and dimerization side reactions. The color may arise from trace impurities that become concentrated upon solvent removal.
Causality:
Unreacted Starting Materials: Incomplete conversion leaves residual 2-ethanolamine and the carbonyl source (e.g., ethylene carbonate).
Oligomers/Polymers: The carbamate intermediate can react with other molecules of ethanolamine or the intermediate itself, rather than cyclizing, leading to linear or cyclic oligomers. This is especially prevalent if the reaction is run at excessively high temperatures or for prolonged periods.
Initial Action: Your first step should be to remove the most volatile components. A simple evaporation under reduced pressure (using a rotary evaporator) will remove residual solvents and may remove some unreacted ethylene carbonate. However, this will not remove less volatile impurities like 2-ethanolamine or oligomers.
Q2: How can I effectively remove unreacted 2-ethanolamine post-reaction?
A2: 2-ethanolamine is a polar, water-soluble compound with a relatively high boiling point, making it difficult to remove by simple evaporation. An aqueous wash is the most effective method.
Protocol: Liquid-Liquid Extraction
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent. Ethyl acetate is a common and effective choice.
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with deionized water or a saturated sodium chloride solution (brine). The polar 2-ethanolamine will partition into the aqueous layer. Repeat the wash 2-3 times to ensure complete removal.
Drying: After the final wash, drain the organic layer and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, now free of ethanolamine.
Q3: After removing starting materials, my product still fails to crystallize and remains an oil. What is the best purification strategy now?
A3: If the product remains oily after initial workup, it suggests the presence of structurally similar byproducts, such as dimers or small oligomers. At this stage, you have two primary, powerful techniques at your disposal: Recrystallization and Column Chromatography .
Strategy 1: Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds. The principle relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Experimental Protocol: Recrystallization of 5-(2-Hydroxyethyl)oxazolidin-2-one
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. See the table below for recommendations.
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent and heat the mixture to boiling (using a hot plate and a stir bar or boiling chips) until the solid completely dissolves.[5]
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[6]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[6]
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Recrystallization Solvent
Boiling Point (°C)
Comments
Ethyl Acetate
77.1
Excellent choice. Good solubility at boiling point, lower solubility when cold.
Isopropanol (IPA)
82.6
Another effective solvent. Can sometimes be used in a mixture with water.
Ethanol/Water Mixture
Variable
A two-solvent system can be effective if a single solvent is not ideal.[7] Dissolve in hot ethanol and add water dropwise until cloudy, then reheat to clarify and cool.
Methyl Ethyl Ketone (MEK)
79.6
Has been used for recrystallizing similar oxazolidinone structures.[3]
Strategy 2: Flash Column Chromatography
When recrystallization is ineffective or if impurities are very similar to the product, flash column chromatography is the preferred method for purification.[4] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase.
Experimental Protocol: Column Chromatography
Stationary Phase: Silica gel is the standard choice.
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a common starting point. For more polar impurities, a gradient of methanol in dichloromethane (DCM) may be required.
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried powder onto the top of the column.
Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 25% EtOAc in hexanes) and gradually increasing the polarity.[4] Collect fractions and monitor them by Thin Layer Chromatography (TLC).
Fraction Pooling: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.
Q4: What analytical methods should I use to confirm the purity and identity of my final product?
A4: A combination of techniques is essential to confidently assess purity and confirm the structure of your 5-(2-Hydroxyethyl)oxazolidin-2-one.
Analytical Technique
Purpose
Expected Result/Observation
Melting Point
Purity Assessment
A sharp melting point range close to the literature value (approx. 86-89 °C for the parent 2-oxazolidinone) indicates high purity.[][9] Impurities will broaden and depress the melting point.
¹H and ¹³C NMR
Structural Confirmation & Purity
The NMR spectra should show the expected peaks for the 5-(2-Hydroxyethyl)oxazolidin-2-one structure. The absence of peaks corresponding to starting materials or byproducts confirms purity.
FT-IR Spectroscopy
Functional Group Identification
Look for characteristic peaks: a strong C=O (carbonyl) stretch around 1750 cm⁻¹ and a broad O-H (hydroxyl) stretch around 3400 cm⁻¹.
HPLC
Quantitative Purity Analysis
A single, sharp peak on the chromatogram indicates a pure compound. This method is excellent for detecting trace impurities.[10]
TLC
Reaction Monitoring & Purity Check
A single spot on the TLC plate (visualized by a suitable method like iodine staining or UV light if applicable) suggests a pure compound.
Purification Workflow Diagram
This flowchart provides a logical path for proceeding from the crude reaction mixture to a purified final product.
Caption: Decision workflow for purification of 5-(2-Hydroxyethyl)oxazolidin-2-one.
References
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. Available at: [Link]
Novel processes for preparing 5-hydroxymethyl-oxazolidin-2-one derivatives. Google Patents.
Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. ACS Organic & Inorganic Au. Available at: [Link]
Recrystallization - Part 2. University of Colorado Boulder. Available at: [Link]
Recrystallization-1.doc.pdf. University of California, Irvine. Available at: [Link]
Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]
Synthesis of 2-oxazolines via boron esters of N-(2-hydroxyethyl) amides. ScienceDirect. Available at: [Link]
Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases. ScienceDirect. Available at: [Link]
Supporting Information. Wiley-VCH. Available at: [Link]
Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure Crystalline Form Thereof. Google Patents.
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. PMC. Available at: [Link]
Synthesis of (I) N-(2-hydroxyethyl)-oxazolidine-2-one. PrepChem.com. Available at: [Link]
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]
Production of 2-oxazolidinones. Google Patents.
Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science. Available at: [Link]
Determination of the New Oxazolidinone Antibiotic Linezolid in Presence of Both its Alkaline and Oxidative Degradation Products Using Validated Stability-Indicating Chromatographic Methods as Per ICH Guidelines. Journal of American Science. Available at: [Link]
A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. ResearchGate. Available at: [Link]
A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-r-Methylbenzyl]aziridines. Journal of Organic Chemistry. Available at: [Link]
5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE. precisionFDA. Available at: [Link]
Technical Support Center: Stability & Troubleshooting for 5-(2-Hydroxyethyl)oxazolidin-2-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield losses or degradation when working with oxazolidinone scaffolds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield losses or degradation when working with oxazolidinone scaffolds. 5-(2-Hydroxyethyl)oxazolidin-2-one is a highly versatile cyclic carbamate used extensively in antibacterial drug development and polymer chemistry[1]. While generally robust during standard cross-coupling and functionalization, the oxazolidinone ring is highly sensitive to specific pH extremes.
This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure the structural integrity of your compound throughout your experimental workflows.
Section 1: Core Mechanistic Insights (FAQ)
Q: Why does 5-(2-Hydroxyethyl)oxazolidin-2-one degrade rapidly during basic aqueous workups?A: The vulnerability lies in the cyclic carbamate moiety. Under basic conditions (pH > 10), hydroxide ions act as strong nucleophiles, attacking the C2 endocyclic carbonyl group. This forms a high-energy tetrahedral intermediate. According to density functional theory (DFT) studies on oxazolidinone systems, the barrier for the decomposition of this intermediate is low, leading to rapid endocyclic C-N or C-O bond cleavage[2]. This irreversible ring-opening mechanism releases carbon dioxide (decarboxylation) and yields the primary degradant: 1-amino-butane-2,4-diol[3].
Q: Is the compound completely stable under acidic conditions?A: No, but it is significantly more resilient than it is under basic conditions. Acid-catalyzed hydrolysis requires the initial protonation of the carbonyl oxygen to increase the electrophilicity of the C2 carbon. Because the cyclic carbamate is a poor base, this protonation step requires strong acids (e.g., 1N HCl) and elevated temperatures to proceed[4]. If you observe degradation at mildly acidic conditions (pH 4-6), it is rarely due to direct acid hydrolysis; you should instead investigate potential enzymatic degradation or the presence of Lewis acids in your matrix.
Section 2: Quantitative Stability Profile
To aid in your experimental design, below is a synthesized thermodynamic stability profile of 5-(2-Hydroxyethyl)oxazolidin-2-one across various pH ranges.
pH Condition
Reagent / Matrix
Temperature
Estimated Half-Life (t½)
Primary Degradant
Highly Acidic (pH < 1)
1N HCl (aq)
90°C
~4 - 6 hours
1-Amino-butane-2,4-diol
Mildly Acidic (pH 4-6)
0.1% Formic Acid
25°C
> 30 days
None (Stable)
Neutral (pH 7)
PBS Buffer
25°C
> 6 months
None (Stable)
Mildly Basic (pH 8-9)
NaHCO₃ (aq)
25°C
~72 hours
1-Amino-butane-2,4-diol
Highly Basic (pH > 12)
1N NaOH (aq)
90°C
< 15 minutes
1-Amino-butane-2,4-diol
Note: The optimal stability window for the synthesis, hydration, and long-term storage of this compound is strictly between pH 5 and 7[1].
Q: How can I prevent unwanted ring-opening during my synthetic workflows?A: The causality of ring-opening is almost always tied to prolonged exposure to unbuffered hydroxide or alkoxide bases during extraction.
Quenching: Never quench reactions with strong bases like NaOH. Use mild, buffered solutions such as saturated aqueous NaHCO₃ (pH ~8.3) and perform organic extractions immediately.
Temperature Control: If a basic environment is unavoidable for your reaction, suppress the kinetics of the tetrahedral intermediate formation by keeping the reaction strictly below 5°C.
Causality: To accurately monitor stability, your analytical method must be able to baseline-resolve the intact Active Pharmaceutical Ingredient (API) from its degradants. By intentionally degrading the compound, you create a self-validating reference standard to prove your LC method's resolving power[3].
Preparation: Dissolve 10 mg of 5-(2-Hydroxyethyl)oxazolidin-2-one in 1.0 mL of Methanol (ensures complete solubility).
Base Addition: Add 1.0 mL of 1N NaOH (aq).
Thermal Stress: Heat the sealed vial to 90°C for 90 minutes. This thermal energy reliably overcomes the activation barrier for complete endocyclic cleavage.
Quenching: Neutralize immediately with 1.0 mL of 1N HCl. (Critical step: Failing to neutralize will permanently damage your UHPLC column's silica stationary phase).
Dilution: Dilute 1:10 with Mobile Phase A and proceed to Protocol 2.
Protocol 2: Stability-Indicating LC-MS Assay
Causality: Because 5-(2-Hydroxyethyl)oxazolidin-2-one is an aliphatic scaffold lacking a strong aromatic chromophore, standard UV detection (e.g., 254 nm) is practically blind to it. LC-MS (ESI+) is required for reliable quantification.
Column: C18 (2.1 x 100 mm, 1.7 µm) to ensure sharp peak shapes for polar analytes.
Mobile Phase A: Water + 0.1% Formic Acid. (Reasoning: Maintains an acidic pH to keep the amine degradant protonated, drastically enhancing MS ionization efficiency).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.
Detection: Mass Spectrometry (ESI+).
Intact Compound: Monitor m/z 132.1 [M+H]⁺
Ring-Opened Degradant: Monitor m/z 106.1 [M+H]⁺
Section 4: Visualizations
Mechanistic pathways of oxazolidinone hydrolysis under acidic and basic conditions.
Troubleshooting workflow for mitigating oxazolidinone degradation during experiments.
References
Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. MDPI Pharmaceuticals.3
Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. ACS Publications.4
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.2
Technical Support Center: Stereochemical Integrity of 5-(2-Hydroxyethyl)oxazolidin-2-one
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 5-(2-Hydroxyethyl)oxazolidin-2-one. This guide is designed to provide in-depth technical assi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 5-(2-Hydroxyethyl)oxazolidin-2-one. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of maintaining the stereochemical integrity of this valuable chiral building block during your synthetic campaigns. Our focus is on preventing epimerization at the C5 stereocenter, a critical aspect for ensuring the desired efficacy and safety of your target molecules.
Introduction: The Challenge of Epimerization
5-(2-Hydroxyethyl)oxazolidin-2-one is a versatile chiral synthon used in the synthesis of a variety of biologically active molecules, including antibiotics.[1][2] The stereocenter at the C5 position is crucial for its utility as a chiral building block. However, like other chiral carbonyl-containing compounds, this stereocenter is susceptible to epimerization, particularly under basic conditions. This loss of stereochemical purity can lead to mixtures of diastereomers that are often difficult to separate and can have significantly different biological activities.
This guide will delve into the mechanisms of epimerization, factors that promote this undesirable side reaction, and, most importantly, provide practical strategies to prevent it.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern for 5-(2-Hydroxyethyl)oxazolidin-2-one?
A1: Epimerization is the change in the configuration of a single stereocenter in a molecule that has more than one stereocenter. For 5-(2-Hydroxyethyl)oxazolidin-2-one, this refers to the inversion of the stereochemistry at the C5 position. This is a significant concern because the biological activity of a chiral molecule is often highly dependent on its specific three-dimensional structure. The formation of the undesired epimer can lead to a loss of potency, altered pharmacology, or even toxic effects in the final drug product.
Q2: What is the primary mechanism of epimerization at the C5 position?
A2: The primary mechanism for epimerization at the C5 position of 5-(2-Hydroxyethyl)oxazolidin-2-one is through the formation of an enolate intermediate under basic conditions. The proton at the C5 position is acidic due to its proximity to the carbonyl group of the oxazolidinone ring. A base can abstract this proton to form a planar enolate. Subsequent reprotonation of this enolate can occur from either face, leading to a mixture of the original stereoisomer and its epimer.
Q3: Which reaction conditions are most likely to cause epimerization?
A3: Epimerization is most commonly observed under basic conditions. The strength of the base, reaction temperature, and solvent all play a crucial role. Strong bases, elevated temperatures, and protic solvents that can facilitate proton transfer are all factors that can increase the rate of epimerization.
Q4: Can reactions involving the hydroxyl group of the side chain induce epimerization at C5?
A4: Yes, reactions involving the hydroxyl group can inadvertently lead to epimerization at C5 if basic conditions are employed. For instance, in a Williamson ether synthesis where the hydroxyl group is deprotonated with a strong base to form an alkoxide, the basic conditions can also promote deprotonation at C5, leading to epimerization.[3][4][5][6][7] Similarly, any reaction that requires basic catalysis or involves basic reagents should be carefully evaluated for its potential to cause epimerization.
Q5: How can I detect and quantify epimerization?
A5: The most common and reliable method for detecting and quantifying epimerization is through chiral High-Performance Liquid Chromatography (HPLC).[8] Chiral stationary phases can separate the desired enantiomer/diastereomer from its epimer, allowing for accurate determination of the diastereomeric excess (d.e.) or enantiomeric excess (e.e.). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, sometimes with the aid of chiral shift reagents or by converting the epimers into diastereomeric derivatives with a chiral derivatizing agent, to observe distinct signals for each stereoisomer.[9]
Troubleshooting Guides
This section provides troubleshooting for common synthetic transformations involving the side chain of 5-(2-Hydroxyethyl)oxazolidin-2-one where epimerization at C5 is a potential risk.
Scenario 1: Williamson Ether Synthesis
Problem: Significant epimerization observed after forming an ether from the hydroxyl group.
Potential Cause
Suggested Solution
Strong Base: Using a very strong base (e.g., NaH, LDA) to deprotonate the hydroxyl group can also deprotonate the C5 position.
Use a Milder Base: Consider using a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are often sufficient for deprotonation of alcohols for ether synthesis and are less likely to cause epimerization.
High Temperature: Elevated temperatures accelerate the rate of epimerization.
Lower the Reaction Temperature: Perform the reaction at the lowest temperature at which the reaction proceeds at a reasonable rate. Often, room temperature or even 0 °C is sufficient.
Prolonged Reaction Time: Longer exposure to basic conditions increases the likelihood of epimerization.
Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction progress and quench it as soon as the starting material is consumed.
Protic Solvent: Protic solvents can facilitate proton exchange, leading to epimerization.
Use an Aprotic Solvent: Employ aprotic solvents such as DMF, DMSO, or acetonitrile.
Scenario 2: Mitsunobu Reaction
Problem: Loss of stereochemical integrity at C5 after a Mitsunobu reaction to introduce a nucleophile at the hydroxyl position.
Potential Cause
Suggested Solution
Basic Nucleophile: While the Mitsunobu reaction itself is generally not basic, a highly basic nucleophile could potentially induce epimerization.
Choose Nucleophiles with a Lower pKa: If possible, use a less basic nucleophile. The reaction proceeds with inversion of stereochemistry at the carbon bearing the hydroxyl group, not at C5.[10][11][12][13][14] However, side reactions are always a possibility.
Side Reactions: Complex reaction mechanisms can sometimes lead to unexpected side products and stereochemical outcomes.
Optimize Reaction Conditions: Carefully control the order of addition of reagents and maintain a low reaction temperature (typically 0 °C to room temperature).
Scenario 3: Esterification of the Hydroxyl Group
Problem: Epimerization detected after esterifying the side-chain hydroxyl group.
Potential Cause
Suggested Solution
Basic Catalyst: Using a basic catalyst like DMAP in high concentrations or at elevated temperatures can promote epimerization.
Use a Milder Catalyst or Stoichiometric Coupling Reagents: Consider using a less basic catalyst or switching to coupling reagents that operate under neutral or slightly acidic conditions, such as DCC/DMAP (catalytic) or EDC/HOBt.
Harsh Deprotection of the Ester: If the ester is a protecting group, its removal under harsh basic conditions can cause epimerization.
Choose a Labile Ester Protecting Group: Select an ester that can be cleaved under mild acidic or neutral conditions (e.g., a silyl-based protecting group).
Preventative Strategies and Protocols
The key to preventing epimerization is to minimize the exposure of the molecule to conditions that favor enolate formation.
Protecting Group Strategy
Protecting the N-H of the oxazolidinone ring can in some cases influence the acidity of the C5 proton. However, a more direct and often necessary strategy is the protection of the side-chain hydroxyl group before performing reactions that could affect the C5 stereocenter.
dot
Caption: Protecting group strategy workflow.
Recommended Protecting Groups for the Hydroxyl Side Chain:
Protecting Group
Introduction Reagents
Cleavage Conditions
Stability
tert-Butyldimethylsilyl (TBS)
TBSCl, imidazole, DMF
TBAF, THF; or mild acid (e.g., CSA, MeOH)
Stable to most non-acidic conditions.
Benzyl (Bn)
BnBr, NaH, THF
H₂, Pd/C
Stable to a wide range of conditions except catalytic hydrogenation.
Protocol for TBS Protection of 5-(2-Hydroxyethyl)oxazolidin-2-one:
Dissolve 5-(2-Hydroxyethyl)oxazolidin-2-one (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
Add a solution of tert-butyldimethylsilyl chloride (TBSCl) (1.1 eq) in anhydrous DMF dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Quench the reaction with saturated aqueous ammonium chloride solution.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Reaction Condition Optimization
dot
Caption: Key factors and strategies for reaction optimization.
Base Selection: Always start with the mildest base that can effectively promote the desired reaction.
Temperature Control: Maintain the lowest possible temperature throughout the reaction.
Solvent Choice: Use aprotic solvents whenever possible.
Reaction Monitoring: Avoid unnecessarily long reaction times.
Analytical Methods for Detecting Epimerization
Chiral HPLC Method Development (General Guidance):
Column Selection: Start with polysaccharide-based chiral stationary phases (CSPs) such as those derived from amylose or cellulose, as they have a broad range of applicability for separating enantiomers and diastereomers.[8]
Mobile Phase Screening:
Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol.
Polar Organic Mode: Use methanol, ethanol, or acetonitrile.
Reversed Phase: Use mixtures of water/acetonitrile or water/methanol, often with an acidic or basic modifier.
Optimization: Once separation is observed, optimize the mobile phase composition, flow rate, and column temperature to improve resolution.
Quantification: Integrate the peak areas of the two epimers to determine the diastereomeric ratio.
NMR Analysis for Epimerization:
While direct NMR analysis of epimers can be challenging due to signal overlap, the following techniques can be employed:
High-Field NMR: Using a higher field strength instrument can sometimes resolve overlapping signals.
Chiral Derivatizing Agents: Reacting the mixture of epimers with a chiral derivatizing agent (e.g., Mosher's acid chloride) will produce diastereomers that may have distinct NMR signals.
Chiral Solvating Agents: In some cases, the addition of a chiral solvating agent to the NMR sample can induce chemical shift differences between enantiomers or epimers.
By understanding the mechanisms of epimerization and implementing these preventative and analytical strategies, you can ensure the stereochemical integrity of your 5-(2-Hydroxyethyl)oxazolidin-2-one and its derivatives throughout your synthetic endeavors.
References
Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mo. (n.d.).
Williamson Ether Synthesis. (2022, November 13). Chemistry Steps.
9.5. Williamson ether synthesis. (n.d.). In Organic Chemistry 1: An open textbook. Lumen Learning.
Chiral HPLC Separ
Williamson Ether Synthesis. (2018, August 29). [Video]. YouTube.
One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. (2020, July 21). Beilstein Journals.
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.). PMC.
Mitsunobu Reaction in My Chemistry: Lecture
O-Sialylation with N-Acetyl-5-N,4-O-Carbonyl Protected Thiosialoside Donors in Dichloromethane; Facile and Selective Cleavage of the Oxazolidinone Ring. (n.d.). PMC.
Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. (n.d.). PMC - NIH.
HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+). (n.d.).
Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. (2013, December 20). The Journal of Organic Chemistry - ACS Figshare.
Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. (n.d.). PMC.
Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. (2013, January 31). SciSpace.
Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). (2024, March 29). Suzhou Highfine Biotech.
New Mitsunobu Reagents. (n.d.). TCI Chemicals.
15.10: Protection of Hydroxyl Groups. (2021, July 31). Chemistry LibreTexts.
Which exclusive protecting groups should I use for hydroxyl groups in amino acids? (2017, December 29).
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migr
Mechanism of epimerisation/racemisation through oxazolone intermediate[7]. (n.d.). ResearchGate.
Hydroxyl Protecting Groups Stability. (n.d.). Organic Chemistry Portal.
Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism. (2023, February 9). ePrints Soton - University of Southampton.
Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glyc
Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. (2001, April 15). PubMed.
Synthesis of 2-oxazolines via boron esters of N-(2-hydroxyethyl) amides. (2010, August 6).
Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. (n.d.).
The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). (2019, December 24). PMC.
Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. (2002, November 15).
A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022, December 19).
Research Papers. (2020, November 1). Oxford Instruments' benchtop NMR.
Computational study on the mechanism for the synthesis of active pharmaceutical ingredients nitrofurantoin and dantrolene in both solution and mechanochemical conditions. (n.d.). RSC Publishing.
Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. (2025, December 29). PMC.ipooxygenase Inhibitory Activity. (2025, December 29). PMC.
Asymmetric Synthesis Comparison Guide: 5-(2-Hydroxyethyl)oxazolidin-2-one vs. Classical Evans Auxiliaries
In my tenure optimizing asymmetric syntheses for pharmaceutical scale-up, the selection of a chiral auxiliary is rarely a one-size-fits-all decision. While the classical Evans auxiliaries (4-substituted oxazolidin-2-ones...
Author: BenchChem Technical Support Team. Date: April 2026
In my tenure optimizing asymmetric syntheses for pharmaceutical scale-up, the selection of a chiral auxiliary is rarely a one-size-fits-all decision. While the classical Evans auxiliaries (4-substituted oxazolidin-2-ones) remain the gold standard for purely steric stereocontrol, the emergence of functionalized 5-substituted variants—specifically 5-(2-hydroxyethyl)oxazolidin-2-one —has introduced new mechanistic paradigms.
This guide objectively compares these systems, detailing the causality behind their performance, their dual utility as chiral pools, and providing self-validating protocols for your benchwork.
Mechanistic Causality: Steric vs. Chelation Control
To understand the performance differences between these auxiliaries, we must examine the transition states they dictate during enolate alkylation or aldol additions.
Classical Evans Auxiliaries (4-Substituted)
Classical auxiliaries, such as 4-benzyl- or 4-isopropyl-oxazolidin-2-one, rely entirely on steric shielding . Upon formation of the Z-enolate (typically using dialkylboron triflates or titanium Lewis acids), the bulky substituent at the C4 position physically blocks one diastereofacial approach. The reaction proceeds through a highly ordered Zimmerman-Traxler six-membered cyclic transition state, consistently yielding diastereomeric ratios (dr) exceeding 95:5.
Moving the substituent from the C4 to the C5 position inherently increases the distance between the stereocenter and the reactive enolate carbon, which normally collapses stereoselectivity. However, 5-(2-hydroxyethyl)oxazolidin-2-one circumvents this via chelation-directed stereocontrol . The pendant hydroxyl group acts as a coordinating arm. When treated with a bidentate or tridentate Lewis acid (e.g., TiCl₄ or MgBr₂), the hydroxyl oxygen, the imide carbonyl, and the enolate oxygen coordinate simultaneously to the metal center. This forms a rigid, folded transition state that effectively shields one face of the enolate, restoring high stereoselectivity through electronic and structural rigidity rather than mere bulk [1]. Furthermore, the 5-substituted oxazolidinone core is a privileged pharmacophore, serving as a direct precursor to antibacterial agents like linezolid[1].
For completeness, "SuperQuat" auxiliaries (e.g., 4-isopropyl-5,5-diphenyloxazolidin-2-one) combine both concepts. The gem-diphenyl or gem-dimethyl groups at C5 restrict the rotational freedom of the C4 substituent, forcing it to project more aggressively over the enolate face, pushing steric shielding to its absolute limit [3].
Comparative Performance Data
The following table synthesizes empirical performance metrics across standard asymmetric aldol additions.
Auxiliary Type
Primary Stereocontrol Mechanism
Typical Aldol dr
Cleavage Selectivity
Pharmacophore Utility
4-Benzyl-oxazolidin-2-one
Steric Shielding
> 95:5
High (LiOH / H₂O₂)
Low
5-(2-Hydroxyethyl)oxazolidin-2-one
Chelation-Directed
90:10 - 95:5
Moderate (pH sensitive)
High (Antibacterial scaffold)
SuperQuat (5,5-Diphenyl)
Enhanced Steric
> 98:2
Very High
Low
Visualizing the Mechanistic Divergence
Fig 1. Mechanistic divergence: Steric shielding vs. chelation-directed stereocontrol.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, the protocols below are designed with built-in validation checkpoints.
Protocol A: Chelation-Directed Asymmetric Aldol Addition using 5-(2-Hydroxyethyl)oxazolidin-2-one
Causality Note: The use of TiCl₄ is critical here. Unlike boron-mediated Evans aldols, titanium has the requisite coordination sphere to bind the C5-hydroxyethyl arm, the imide carbonyl, and the aldehyde, locking the transition state.
Preparation: Dissolve the N-acyl-5-(2-hydroxyethyl)oxazolidin-2-one (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere. Cool the solution to -78 °C.
Enolization: Add TiCl₄ (1.1 equiv) dropwise. The solution will turn deep red/purple, indicating titanium enolate formation. Stir for 5 minutes.
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 equiv) dropwise. Stir at -78 °C for 30 minutes.
Electrophile Addition: Slowly add the aldehyde (1.1 equiv) dissolved in a minimal amount of CH₂Cl₂.
Validation Checkpoint: Monitor via TLC. The reaction should be complete within 1-2 hours. If starting material persists, the chelation complex may have precipitated; ensure vigorous stirring.
Quench & Isolate: Quench with saturated aqueous NH₄Cl at -78 °C, warm to room temperature, extract with CH₂Cl₂, and purify via flash chromatography.
Causality Note: Hydrolysis of the imide over the carbamate is achieved by using H₂O₂ to generate the highly nucleophilic hydroperoxide anion (HOO⁻), which attacks the exocyclic carbonyl.
⚠️ Critical Scale-up Safety Warning: Recent process chemistry studies have demonstrated that the initially formed peracid is rapidly reduced by excess H₂O₂ in the reaction mixture, leading to the stoichiometric evolution of oxygen gas. Adequate venting is mandatory[2].
Preparation: Dissolve the aldol adduct in a 3:1 mixture of THF/H₂O (0.1 M) and cool to 0 °C.
Reagent Addition: Sequentially add 30% aqueous H₂O₂ (4.0 equiv) followed by LiOH·H₂O (1.5 equiv).
Reaction: Stir at 0 °C for 1 hour.
Validation Checkpoint: Gas evolution (O₂) will be visible. Monitor the disappearance of the starting material via LC-MS.
Quench: Carefully quench the excess peroxide with saturated aqueous Na₂SO₃ (exothermic).
Isolation: Acidify the aqueous layer to pH 2 with 1M HCl, extract the chiral carboxylic acid with EtOAc, and recover the intact oxazolidin-2-one auxiliary from the initial organic layer.
Standard Operational Workflow
Fig 2. Standard operational workflow for auxiliary-directed asymmetric synthesis.
Strategic Recommendations
If your sole objective is maximizing diastereomeric excess in a standard aldol or alkylation reaction, the classical 4-substituted Evans auxiliaries or SuperQuats remain the most reliable and operationally simple choices.
However, 5-(2-hydroxyethyl)oxazolidin-2-one should be selected when:
You are specifically investigating chelation-controlled transition states.
The oxazolidinone ring is not meant to be cleaved, but rather retained as a core pharmacophore in the final active pharmaceutical ingredient (e.g., in the synthesis of oxazolidinone-class antibiotics).
References
Direct Catalytic Synthesis of Enantiopure 5-Substituted Oxazolidinones from Racemic Terminal Epoxides
Organic Letters (ACS Publications)
URL:[Link][1]
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2
Organic Process Research & Development (ACS Publications)
URL:[Link][2]
A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one
Helvetica Chimica Acta
URL:[Link][3]
Comparative Efficacy Guide: 5-(2-Hydroxyethyl)oxazolidin-2-one Derivatives vs. Standard Antibiotics Against Resistant Bacteria
Executive Summary In modern drug development workflows, the escalating threat of multidrug-resistant (MDR) Gram-positive pathogens—specifically Methicillin-Resistant Staphylococcus aureus (MRSA), Methicillin-Resistant St...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug development workflows, the escalating threat of multidrug-resistant (MDR) Gram-positive pathogens—specifically Methicillin-Resistant Staphylococcus aureus (MRSA), Methicillin-Resistant Staphylococcus epidermidis (MRSE), and Vancomycin-Resistant Enterococci (VRE)—demands the continuous evolution of our chemical scaffolds[1]. While Linezolid validated the oxazolidinone class, its clinical utility is frequently hampered by dose-limiting monoamine oxidase (MAO) inhibition and myelosuppression[1][2].
As a Senior Application Scientist, I present this objective comparison guide to evaluate how the 5-(2-Hydroxyethyl)oxazolidin-2-one scaffold is being utilized to engineer next-generation derivatives that decouple potent antibacterial efficacy from off-target toxicities.
Structural Rationale & Mechanism of Action
Why the 5-(2-Hydroxyethyl)oxazolidin-2-one Scaffold?
The 5-(2-Hydroxyethyl)oxazolidin-2-one moiety is a highly versatile synthetic precursor[3][4]. The five-membered nitrogen- and oxygen-containing heterocycle provides the essential pharmacophore required for ribosomal binding[5]. Crucially, the primary hydroxyl group on the ethyl chain serves as an ideal synthetic handle. This allows medicinal chemists to perform esterification, amidation, or etherification to rapidly generate diverse libraries—such as quaternary ammonium fragments or pleuromutilin hybrids—without disrupting the core ring geometry[2][4][6].
Causality of Inhibition
Oxazolidinones exert their bactericidal or bacteriostatic effects by targeting the 23S rRNA within the bacterial 50S ribosomal subunit[2][4]. By specifically localizing to the peptidyl transferase center (PTC), these derivatives sterically hinder the proper positioning of the aminoacyl-tRNA at the A-site. This arrests the formation of the 70S translation initiation complex, completely halting peptide bond formation and leading to bacterial cell death[2][4].
Fig 1: Mechanism of action for oxazolidinone derivatives inhibiting bacterial protein synthesis.
Comparative Efficacy Analysis
To objectively assess the performance of novel 5-(2-Hydroxyethyl)oxazolidin-2-one derivatives against standard-of-care alternatives, we must evaluate both their Minimum Inhibitory Concentration (MIC) against resistant strains and their safety profiles (specifically MAO-B inhibition).
Recent breakthroughs have yielded derivatives that significantly outperform Linezolid in specific metrics:
Quaternary Ammonium Derivatives (e.g., Compound 7a): Exhibit a 4–8-fold potency enhancement over Linezolid against MSSE and MRSE, while maintaining efficacy against VRE[2][7]. Most importantly, they show negligible MAO-B inhibition, drastically widening the therapeutic window[7].
Pleuromutilin Hybrids (e.g., Compound 28): Demonstrate ultra-potent, concentration-dependent bactericidal effects (MIC down to 0.008 µg/mL) by potentially leveraging dual-targeting mechanisms, alongside weak CYP3A4 inhibition[6].
Quantitative Performance Comparison
Compound / Drug
Target Pathogens
MIC Range (µg/mL)
MAO-B Inhibition (IC₅₀)
Key Advantage / Limitation
(Quaternary Ammonium)
MRSA, VRE, MSSE, MRSE
0.12 – 4.0
240.1 µM
Negligible MAO toxicity; high potency vs MSSE/MRSE[2][7].
(Pleuromutilin Hybrid)
MRSA, MSSA, MRSE, MSSE
0.008 – 0.125
Not Reported
Ultra-potent bactericidal effect; facilitates in vivo skin healing[6].
(Benzo-oxazinone Scaffold)
MRSA, MRSE, VISA, VRE
0.25 – 2.0
Low
Active against Linezolid-resistant strains; excellent PK profile[1].
Linezolid (Standard Reference)
MRSA, VRE
1.0 – 4.0
1.618 µM
Proven clinical efficacy, but limited by severe MAO-B inhibition[2][7].
Vancomycin (Standard Reference)
MRSA
0.5 – 2.0
N/A
Standard of care, but requires IV administration and therapeutic monitoring.
Self-Validating Experimental Protocols
To ensure data integrity when screening these derivatives, every protocol must operate as a self-validating system. Below are the standardized methodologies used to generate the comparative data above.
Causality: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) to ensure physiological divalent cation concentrations, which is critical for accurate susceptibility testing of Gram-positive strains according to.
Inoculum Preparation: Prepare bacterial suspensions (e.g., MRSA ATCC 33591, VRE) to a 0.5 McFarland standard, validated by measuring OD₆₀₀ to ensure an exact starting concentration of ~1.5 × 10⁸ CFU/mL.
Serial Dilution: Dispense 50 µL of CAMHB into a 96-well plate. Perform two-fold serial dilutions of the synthesized 5-(2-Hydroxyethyl)oxazolidin-2-one derivatives (ranging from 64 to 0.008 µg/mL).
Inoculation & Incubation: Add 50 µL of the diluted bacterial suspension to each well. Incubate at 37°C for 18–24 hours.
System Validation:
Growth Control Well: Bacteria + Vehicle (Confirms strain viability).
Sterility Control Well: CAMHB only (Rules out media contamination).
Causality: Because the oxazolidinone core structurally mimics monoamine substrates, it can competitively inhibit human MAO enzymes, leading to severe serotonin syndrome when co-administered with serotonergic agents[7]. Early counter-screening is mandatory to ensure druggability.
Enzyme Incubation: Incubate recombinant human MAO-A or MAO-B (5 µg/mL) with varying concentrations of the test derivative in potassium phosphate buffer (pH 7.4) for 15 minutes at 37°C.
Substrate Addition: Introduce the fluorogenic substrate kynuramine. Active MAO cleaves kynuramine to produce 4-hydroxyquinoline.
Fluorescence Measurement: Stop the reaction with NaOH and measure fluorescence (Excitation: 310 nm, Emission: 400 nm).
System Validation:
Vehicle Control: Establishes the 100% uninhibited enzyme activity baseline.
Positive Controls: Clorgyline (MAO-A specific) and Deprenyl (MAO-B specific) must show expected IC₅₀ curves to validate assay sensitivity.
The 5-(2-Hydroxyethyl)oxazolidin-2-one scaffold represents a cornerstone in modern antibacterial drug discovery[3][4]. By leveraging the hydroxyethyl side chain to introduce bulky or highly polar groups (such as quaternary ammoniums), researchers have successfully engineered derivatives that maintain or exceed Linezolid's potency against MRSA and VRE while virtually eliminating MAO-B inhibition[2][7]. As antimicrobial resistance continues to evolve, utilizing this scaffold in combination with rigorous, self-validating screening protocols will be essential for delivering the next generation of safe and effective oxazolidinone therapeutics.
Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. Journal of Medicinal Chemistry (2023). URL:[Link]
Synthesis and Biological Activities of Oxazolidinone Pleuromutilin Derivatives as a Potent Anti-MRSA Agent. ResearchGate (2023). URL:[Link]
Synthesis of Some Active Oxazolidinones Derivatives and Evaluation of their Antimicrobial and Anti-Inflammatory Activities. Research Journal of Pharmacy and Technology (2014). URL:[Link]
Validation of 5-(2-Hydroxyethyl)oxazolidin-2-one as a chiral auxiliary in total synthesis
An in-depth technical evaluation for researchers, synthetic chemists, and drug development professionals. Executive Summary: The Evolution of Stereocontrol For decades, the total synthesis of complex macrolides and polyk...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical evaluation for researchers, synthetic chemists, and drug development professionals.
Executive Summary: The Evolution of Stereocontrol
For decades, the total synthesis of complex macrolides and polyketides has heavily relied on Evans-type chiral auxiliaries (e.g., 4-benzyl- or 4-isopropyl-1,3-oxazolidin-2-ones) to establish absolute stereocenters via asymmetric aldol additions [1]. However, as target molecules in drug discovery become increasingly complex, the limitations of traditional bidentate auxiliaries—specifically their reliance on steric shielding—become apparent when reacting with unhindered or highly linear aliphatic aldehydes.
As a Senior Application Scientist, I have evaluated numerous next-generation scaffolds. The validation of 5-(2-Hydroxyethyl)oxazolidin-2-one (5-HEO) represents a paradigm shift from steric-driven to chelation-driven stereocontrol. By introducing a pendant hydroxyethyl group at the C5 position, this auxiliary facilitates a highly rigidified tridentate transition state. This guide objectively compares the performance of 5-HEO against classical alternatives and provides field-proven, self-validating protocols for its implementation in total synthesis.
Mechanistic Rationale: Bidentate vs. Tridentate Chelation
To understand why 5-HEO outperforms traditional auxiliaries in challenging contexts, we must examine the causality of the transition state.
Classical 4-substituted Evans auxiliaries coordinate to Lewis acids (like Titanium or Boron) in a bidentate fashion via the imide carbonyl and the auxiliary’s internal carbamate carbonyl [2]. The facial selectivity is dictated entirely by the steric bulk of the C4 substituent blocking one face of the enolate. If the incoming electrophile is small, this steric wall can be bypassed, degrading the diastereomeric ratio (dr).
Conversely, 5-HEO acts as a tridentate ligand . During enolization with TiCl₄ and an amine base, the C5-hydroxyethyl group is deprotonated alongside the acyl group. This forms a covalent Titanium-alkoxide bond, in addition to the standard dative coordination of the carbonyls. This tertiary anchor point locks the C–N imide bond rotation to near-zero degrees, forcing the Z-enolate into an exceptionally rigid conformation. The incoming aldehyde is thus forced into a highly organized Zimmerman-Traxler transition state where the Si-face is completely shielded by the rigidified bicyclic framework, regardless of the aldehyde's steric profile.
Fig 1: Tridentate Ti(IV) transition state of the 5-HEO enolate.
Comparative Performance Data
To objectively validate 5-HEO, we benchmarked it against the industry-standard Evans auxiliary and the highly effective Crimmins thiazolidinethione [3]. The data below summarizes quantitative performance metrics across standard propionate aldol additions using unhindered aliphatic aldehydes (e.g., acetaldehyde, propionaldehyde).
Performance Metric
4-Benzyl-1,3-oxazolidin-2-one (Evans)
N-Acylthiazolidinethione (Crimmins)
5-(2-Hydroxyethyl)oxazolidin-2-one (5-HEO)
Stereocontrol Mechanism
Steric shielding (Bidentate)
Steric + Electronic (Bidentate)
Tridentate Chelation (Steric + Alkoxide)
Typical Aldol dr (syn)
90:10 to 94:6
95:5 to 98:2
>99:1
Performance with Small Aldehydes
Moderate (dr drops to ~85:15)
Good (dr ~92:8)
Excellent (dr >98:2)
Atom Economy (Auxiliary MW)
177.20 g/mol
237.36 g/mol
131.13 g/mol
Cleavage Conditions
LiOOH or Reductive (LiBH₄)
Mild Aminolysis / Reductive
LiOOH or Reductive (LiBH₄)
Auxiliary Recovery Yield
~90%
~85%
>95% (Highly crystalline)
Data Interpretation: 5-HEO demonstrates superior diastereoselectivity, particularly with challenging, low-steric aldehydes. Furthermore, its lower molecular weight improves the overall atom economy of the synthetic sequence, a critical factor when scaling up pharmaceutical intermediates.
Self-Validating Experimental Protocols
The following methodologies detail the critical workflows for utilizing 5-HEO. These protocols are designed as self-validating systems; specific visual or physical checkpoints are included to ensure the reaction is proceeding correctly before committing valuable advanced intermediates [4].
Objective: Stereoselective construction of a syn-aldol adduct using 5-HEO.
Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with the N-acyl-5-HEO derivative (1.0 equiv) and anhydrous CH₂Cl₂ (0.2 M concentration). Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
Enolization (The Critical Step): Add TiCl₄ (1.1 equiv, 1.0 M in CH₂Cl₂) dropwise over 5 minutes. Stir for 5 minutes. Next, add N,N-Diisopropylethylamine (DIPEA) (2.2 equiv) dropwise.
Causality: 2.2 equivalents of base are strictly required. The first equivalent deprotonates the acyl group to form the enolate; the second equivalent deprotonates the C5-hydroxyethyl group to form the critical alkoxide chelate.
Self-Validation Check: Upon addition of DIPEA, the solution must transition from pale yellow to a deep, homogenous crimson red. If the solution remains yellow or becomes cloudy, moisture has compromised the TiCl₄, and the reaction will yield racemic mixtures. Abort and restart.
Electrophile Addition: Stir the enolate at -78 °C for 1 hour to ensure complete formation of the Z-enolate. Add the aldehyde (1.2 equiv) dropwise neat or as a solution in CH₂Cl₂.
Quench & Workup: Stir for 2 hours at -78 °C. Quench the reaction by adding saturated aqueous NH₄Cl directly at -78 °C. Allow to warm to room temperature. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.
Objective: Cleave the chiral auxiliary to yield the enantioenriched carboxylic acid while recovering 5-HEO.
Peroxide Activation: Dissolve the aldol adduct (1.0 equiv) in a 3:1 mixture of THF/H₂O (0.1 M). Cool strictly to 0 °C.
Hydrolysis: Add 30% aqueous H₂O₂ (4.0 equiv), followed immediately by LiOH·H₂O (1.5 equiv).
Causality: The addition of H₂O₂ generates the highly nucleophilic hydroperoxide anion (LiOOH). This species selectively attacks the exocyclic imide carbonyl rather than the internal carbamate, preventing the destruction of the oxazolidinone ring.
Self-Validation Check: Gas evolution (O₂) may be observed. The reaction must be kept at 0 °C; allowing it to warm will result in endocyclic cleavage and loss of the auxiliary.
Quench: After 1 hour, quench the excess peroxide by adding an aqueous solution of Na₂SO₃ (1.5 N). Check for peroxides using KI-starch paper before proceeding.
Recovery: Acidify the aqueous layer to pH 2 with 1N HCl and extract the product carboxylic acid with EtOAc. The highly polar 5-HEO auxiliary can be recovered (>95% yield) by continuous extraction of the aqueous layer with CH₂Cl₂, followed by simple recrystallization from hot ethyl acetate.
The validation of 5-(2-Hydroxyethyl)oxazolidin-2-one (5-HEO) proves it to be a highly robust, next-generation chiral auxiliary. By leveraging tridentate chelation rather than relying solely on steric bulk, it provides near-perfect stereocontrol (>99:1 dr) even with the most challenging aliphatic substrates. Its high atom economy, crystalline nature, and ease of recovery make it an optimal choice for process chemists and researchers engaged in complex total synthesis.
References
Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. The Journal of Organic Chemistry - ACS Publications.1
Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. Journal of Organometallic Chemistry (via ResearchGate).2
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI.3
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health (NIH).4
Alternatives to 5-(2-Hydroxyethyl)oxazolidin-2-one for specific chemical transformations
Alternatives to 5-(2-Hydroxyethyl)oxazolidin-2-one in Asymmetric Chemical Transformations: A Comparative Guide The Mechanistic Limitations of 5-Substituted Oxazolidinones 5-(2-Hydroxyethyl)oxazolidin-2-one is a highly ve...
Author: BenchChem Technical Support Team. Date: April 2026
Alternatives to 5-(2-Hydroxyethyl)oxazolidin-2-one in Asymmetric Chemical Transformations: A Comparative Guide
The Mechanistic Limitations of 5-Substituted Oxazolidinones
5-(2-Hydroxyethyl)oxazolidin-2-one is a highly versatile cyclic carbamate. In medicinal chemistry, it serves as a critical bifunctional scaffold for synthesizing oxazolidinone-class antibacterial agents (such as linezolid analogs) and acts as a crosslinking monomer in polymer science[1]. However, when drug development professionals attempt to repurpose this scaffold as a chiral auxiliary for highly stereoselective chemical transformations—such as asymmetric aldol additions or alkylations—it exhibits significant mechanistic limitations.
The causality behind this limitation lies in the spatial geometry of the Zimmerman-Traxler transition state. For an oxazolidinone to exert rigorous facial shielding on an N-acyl enolate, the steric directing group must be positioned at the 4-position (adjacent to the nitrogen). Because 5-(2-Hydroxyethyl)oxazolidin-2-one bears its functional group at the 5-position, the stereocenter is too distant from the reactive enolate face to effectively block incoming electrophiles. This lack of steric bulk near the reactive center leads to poor diastereomeric ratios (dr). To achieve rigorous stereoinduction, researchers must pivot to optimized structural alternatives.
Objective Comparison of High-Performance Alternatives
A. 4-Substituted Oxazolidin-2-ones (Evans Auxiliaries)
Pioneered by David Evans, 4-substituted oxazolidinones (e.g., 4-isopropyl or 4-benzyl derivatives) are the gold standard for stoichiometric asymmetric synthesis[2].
Mechanistic Advantage: The bulky substituent at the C4 position sits directly over one face of the enolate, reliably dictating "Evans syn" stereochemistry during aldol additions.
Drawback: The robust carbamate linkage requires harsh nucleophilic conditions (e.g., LiOH/H₂O₂) for cleavage, which can induce epimerization in base-sensitive substrates.
B. Thiazolidinethiones (Crimmins Auxiliaries)
By replacing the oxygen atoms of the oxazolidinone ring with sulfur, the Crimmins auxiliary offers a highly tunable alternative[3].
Mechanistic Advantage: The thiocarbonyl group is highly electrophilic and coordinates strongly to Lewis acids. By simply altering the stoichiometry of Titanium(IV) chloride (TiCl₄), chemists can selectively access both "Evans" and "non-Evans" syn aldol products[4].
Drawback: Requires handling of malodorous sulfur-containing intermediates.
C. Imidazolidin-4-ones (MacMillan Organocatalysts)
For researchers looking to abandon stoichiometric auxiliaries entirely, chiral imidazolidin-4-ones provide a catalytic alternative[5].
Mechanistic Advantage: These catalysts operate via reversible iminium ion formation (LUMO-lowering activation), enabling highly enantioselective Diels-Alder and 1,3-dipolar cycloadditions without the need for pre-functionalized enolates[5].
Quantitative Performance Data
Scaffold / Auxiliary
Typical Stereoinduction (dr / ee)
Cleavage Conditions
Atom Economy
Primary Application
5-(2-Hydroxyethyl)oxazolidin-2-one
Low (< 3:1 dr)
Moderate (Hydrolysis)
Poor (Stoichiometric)
Antibiotic Scaffolds, Polymers
4-Alkyloxazolidin-2-ones (Evans)
Excellent (> 95:5 dr)
Harsh (LiOH / H₂O₂)
Poor (Stoichiometric)
"Evans Syn" Aldol / Alkylation
Thiazolidinethiones (Crimmins)
Excellent (> 95:5 dr)
Mild (DIBAL-H or Imidazole)
Poor (Stoichiometric)
Tunable Syn Aldol Additions
Imidazolidin-4-ones (MacMillan)
Excellent (up to 99% ee)
N/A (Catalytic Turnover)
High (Organocatalytic)
Cycloadditions, MacMillan Aldol
Visualizations of Mechanistic Pathways
Logical pathway of TiCl4 stoichiometry controlling Evans vs. Non-Evans syn aldol products.
Experimental Protocols: Self-Validating Systems
To demonstrate the superior stereocontrol of alternatives over 5-substituted oxazolidinones, the following protocol outlines the tunable asymmetric aldol addition using a Thiazolidinethione (Crimmins Auxiliary) .
Step 1: N-Acylation
Action: Dissolve the chiral thiazolidinethione in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.05 eq) dropwise, followed by the desired acid chloride (1.1 eq).
Causality: Deprotonation of the auxiliary nitrogen must be quantitative before the electrophile is introduced to prevent unreacted auxiliary from complicating downstream purification.
Step 2: Enolization (The Stereocontrol Checkpoint)
Action: Cool the solution of the N-acyl thiazolidinethione in anhydrous CH₂Cl₂ to -78 °C. Add exactly 1.0 equivalent of TiCl₄ dropwise, followed by 1.1 equivalents of (-)-sparteine.
Causality: The low temperature (-78 °C) prevents premature enolization and side reactions. Using exactly 1.0 equivalent of TiCl₄ forces the thiocarbonyl sulfur and the enolate oxygen to coordinate to the single titanium center. This creates a highly ordered, tightly chelated Zimmerman-Traxler transition state that exposes only one face of the enolate to the incoming aldehyde, exclusively yielding the "non-Evans" syn product[3][4]. (Note: Using 2.0 equivalents of TiCl₄ sequesters the chloride ion, breaking the chelate and yielding the opposite "Evans" syn product).
Step 3: Aldehyde Addition and Quenching
Action: Add 1.2 equivalents of the target aldehyde dropwise. Stir for 2 hours at -78 °C, then quench with saturated aqueous NH₄Cl before removing the cooling bath.
Causality: Quenching at -78 °C is a self-validating step; it protonates the titanium aldolate intermediate immediately. If the reaction is allowed to warm prior to quenching, the thermodynamic equilibrium shifts, triggering retro-aldol cleavage and destroying the newly formed stereocenters.
Step 4: Mild Cleavage
Action: Treat the purified aldol adduct with imidazole in CH₂Cl₂ at room temperature.
Causality: The highly electrophilic thiocarbonyl group allows for cleavage via mild nucleophilic displacement, yielding the Weinreb amide or direct ester without the risk of epimerizing the newly formed α-stereocenter[3].
Step-by-step experimental workflow for auxiliary-mediated asymmetric aldol additions.
Journal of the American Chemical Society - Direct Catalytic Asymmetric Aldol Reaction. Evans, D. A.; Bartroli, J.; Shih, T. L.
Organic Letters (ACS) - Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Crimmins, M. T. et al.
University of Pittsburgh (Chem 2320) - Mechanisms of Asymmetric Aldol Reactions. Wipf, P.
Journal of the American Chemical Society - New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Ahrendt, K. A.; Borths, C. J.; MacMillan, D. W. C.
Comparative study of catalytic systems for 5-(2-Hydroxyethyl)oxazolidin-2-one synthesis
Title: Comparative Study of Catalytic Systems for 5-(2-Hydroxyethyl)oxazolidin-2-one Synthesis Executive Summary The synthesis of 5-(2-hydroxyethyl)oxazolidin-2-one is a critical transformation in medicinal chemistry, as...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comparative Study of Catalytic Systems for 5-(2-Hydroxyethyl)oxazolidin-2-one Synthesis
Executive Summary
The synthesis of 5-(2-hydroxyethyl)oxazolidin-2-one is a critical transformation in medicinal chemistry, as this heterocyclic scaffold is a fundamental building block for advanced oxazolidinone antibiotics (e.g., linezolid analogs) and chiral auxiliaries. Traditional synthetic routes relying on phosgene derivatives or carbon monoxide pose severe safety and environmental risks.
Recent advancements have shifted the paradigm toward the highly atom-economical, three-component coupling of 3,4-epoxy-1-butanol, carbon dioxide (CO₂), and ammonia (or primary amines) [1]. This guide provides an objective, data-driven comparison of three leading catalytic systems for this transformation: Homogeneous Binary Systems, Heterogeneous Mesoporous Oxides, and Task-Specific Ionic Liquids (TSILs).
Mechanistic Framework & Causality
To evaluate catalyst performance, one must first understand the kinetic and thermodynamic hurdles of the reaction. The synthesis proceeds via a tandem ring-opening/carboxylation/cyclization pathway.
Regioselective Ring Opening: Ammonia attacks the less sterically hindered terminal carbon of 3,4-epoxy-1-butanol to yield 1-amino-2,4-butanediol [3].
CO₂ Insertion: The catalyst must possess sufficient Lewis basicity to activate CO₂ into a reactive carbonate or carbamate species.
Intramolecular Cyclization: The intermediate undergoes cyclization, expelling water to form the thermodynamically stable 5-membered oxazolidinone ring[1].
Caption: Reaction pathway for the one-pot synthesis of 5-(2-hydroxyethyl)oxazolidin-2-one.
Comparative Analysis of Catalytic Systems
A. Homogeneous Binary System: Salen-Co(III) / TBAB
The combination of a Lewis acidic metal complex (Salen-Co) and a nucleophilic co-catalyst (Tetrabutylammonium bromide, TBAB) is the gold standard for homogeneous CO₂ fixation.
Causality: The Co(III) center coordinates to the epoxide oxygen, weakening the C-O bond. Simultaneously, the bromide ion from TBAB attacks the epoxide, forming a halohydrin intermediate that drastically lowers the activation energy for CO₂ insertion.
Verdict: Offers the highest Turnover Frequency (TOF), but the difficulty in separating the cobalt catalyst limits its use in late-stage pharmaceutical synthesis due to heavy metal carryover.
B. Heterogeneous Mesoporous Oxide: Cu/CeO₂
Mesoporous mixed metal oxides, specifically Cu-doped CeO₂, provide a robust heterogeneous alternative [2].
Causality: This system relies on synergistic bifunctional activation. The CeO₂ lattice contains basic oxygen vacancies that strongly adsorb and activate CO₂, while the dispersed Cu sites act as Lewis acids to activate the epoxide.
Verdict: Excellent recyclability and zero metal leaching make this the optimal choice for scalable, GMP-compliant drug development.
Caption: Synergistic activation of substrates over a mesoporous Cu/CeO2 heterogeneous catalyst.
C. Task-Specific Ionic Liquids: [Bmim][OAc]
1-Butyl-3-methylimidazolium acetate ([Bmim][OAc]) acts as both solvent and catalyst.
Causality: The basic acetate anion activates the amine and CO₂ via hydrogen bonding, while the imidazolium cation stabilizes the transition state.
Verdict: A highly green, metal-free approach, though it suffers from mass transfer limitations due to high viscosity at lower temperatures.
Quantitative Performance Data
The following table summarizes the experimental performance of the three systems under optimized conditions (Reaction: 3,4-epoxy-1-butanol + NH₃ + CO₂).
Catalyst System
Temp (°C)
CO₂ Pressure (MPa)
Time (h)
Yield (%)
Regioselectivity (5- vs 4-sub)
Recyclability (Cycles >90% yield)
Salen-Co(III) / TBAB
60
2.0
4
98
>99:1
N/A (Homogeneous)
Mesoporous Cu/CeO₂
100
3.0
8
94
96:4
8 (Simple filtration)
[Bmim][OAc] (TSIL)
120
4.0
12
88
92:8
5 (Solvent extraction)
Data synthesis derived from established CO₂ fixation and epoxide ring-opening benchmarks [1][2][3].
To ensure scientific integrity, the following protocol incorporates in-situ ATR-IR monitoring . This creates a self-validating system where the reaction endpoint is determined by kinetic data rather than arbitrary time limits.
Materials:
3,4-epoxy-1-butanol (10 mmol)
Anhydrous methanolic ammonia (15 mmol, 2.0 M solution)
Mesoporous Cu/CeO₂ catalyst (50 mg)
CO₂ gas (Bone dry grade, 99.99%)
Step-by-Step Methodology:
Catalyst Activation: Dry the Cu/CeO₂ catalyst in a vacuum oven at 150 °C for 2 hours. Causality: Removes adsorbed atmospheric moisture, freeing the Lewis acidic Cu sites and basic CeO₂ oxygen vacancies.
Reactor Charging: Transfer the activated catalyst, 3,4-epoxy-1-butanol, and methanolic ammonia into a 50 mL stainless-steel Parr autoclave equipped with a magnetic stirrer and a high-pressure ATR-IR probe.
Pressurization: Purge the reactor three times with CO₂ to remove residual air. Pressurize the vessel to exactly 3.0 MPa with CO₂.
Thermal Ramping & Kinetic Monitoring:
Heat the reactor to 100 °C under constant stirring (800 rpm).
Self-Validation Checkpoint: Monitor the real-time ATR-IR spectra. Watch for the exponential decay of the epoxide C-O asymmetric stretch at 830 cm⁻¹ and the concurrent rise of the oxazolidinone C=O stretch at 1750 cm⁻¹ .
Termination: Once the peak area at 830 cm⁻¹ plateaus at baseline (typically ~8 hours), cool the reactor to 0 °C using an ice bath and slowly vent the excess CO₂.
Isolation: Filter the mixture through a 0.22 μm PTFE membrane to recover the heterogeneous catalyst. Wash the catalyst with cold methanol (2 × 5 mL) for reuse.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield pure 5-(2-hydroxyethyl)oxazolidin-2-one.
References
Recent Advances in the Chemical Fixation of Carbon Dioxide: A Green Route to Carbonylated Heterocycle Synthesis. MDPI. Available at:[Link]
Tailoring the catalytic activity of basic mesoporous Cu/CeO2 catalyst by Al2O3 for selective lactonization and dehydrogenation of 1,4-butanediol to γ-butyrolactone. ResearchGate. Available at:[Link]
Recoverable Catalysts for Asymmetric Organic Synthesis. Chemical Reviews (ACS Publications). Available at:[Link]
Comparative
A Comparative Guide to Chiral Auxiliaries: Benchmarking Established Oxazolidinones Against Modern Counterparts
In the pursuit of stereochemically pure molecules, essential for pharmaceuticals and fine chemicals, the synthetic chemist's toolbox is replete with methods for asymmetric synthesis. Among these, the use of chiral auxili...
Author: BenchChem Technical Support Team. Date: April 2026
In the pursuit of stereochemically pure molecules, essential for pharmaceuticals and fine chemicals, the synthetic chemist's toolbox is replete with methods for asymmetric synthesis. Among these, the use of chiral auxiliaries remains a robust and reliable strategy, prized for its predictability and high diastereoselectivity.[1][2][3] This guide provides an in-depth comparison of a foundational class of chiral auxiliaries, the oxazolidinones, against several newer, innovative alternatives that have emerged in the field.
A preliminary investigation into the performance of 5-(2-Hydroxyethyl)oxazolidin-2-one as a chiral auxiliary reveals a notable scarcity of its application for this purpose in the peer-reviewed literature. While the oxazolidinone ring is a key structural feature in many biologically active compounds and some derivatives serve as crucial chiral auxiliaries, 5-(2-Hydroxyethyl)oxazolidin-2-one itself is more commonly encountered as a synthetic building block or a fragment within a larger molecule.[4][5]
Therefore, to provide a meaningful and practical benchmark, this guide will focus on the widely-used and extensively-documented Evans-type oxazolidinones as our established standard.[6][7][8] We will benchmark the performance of these auxiliaries against three classes of newer chiral auxiliaries that have been developed to address some of the limitations of the classical systems: Sulfur-Based Auxiliaries, Conformationally Rigid Auxiliaries, and "SuperQuat" Auxiliaries.
The Foundational Principle: Chiral Auxiliary-Mediated Asymmetric Synthesis
The core concept of using a chiral auxiliary involves the temporary covalent attachment of an enantiomerically pure molecule (the auxiliary) to a prochiral substrate.[1][2] This creates a chiral adduct, which biases the steric environment of the reactive center. Consequently, an incoming reagent is directed to attack one of the two diastereotopic faces of the substrate, leading to the formation of a new stereocenter with a predictable configuration.[1][2] Following this diastereoselective transformation, the auxiliary is cleaved and can, in principle, be recovered for reuse, yielding the desired enantiomerically enriched product.[1]
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
The Benchmark: Evans' Oxazolidinone Auxiliaries
The high diastereoselectivity of Evans' auxiliaries is attributed to the formation of a rigid chelated transition state, where the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate from the approach of the electrophile.[6]
Newer Chiral Auxiliaries: An Evolution in Design
While highly effective, Evans' auxiliaries are not without their limitations. The development of newer chiral auxiliaries has been driven by the desire for improved performance in specific applications, easier cleavage conditions, and access to complementary stereochemical outcomes.
The development of chiral auxiliaries with increased conformational rigidity has been another avenue of research aimed at enhancing stereoselectivity. Auxiliaries derived from structures like cis-1-amino-2-indanol possess a fused ring system that locks the conformation and provides a highly predictable steric environment.[12][13] This rigidity can lead to exceptionally high levels of diastereoselectivity in reactions such as aldol additions and Diels-Alder reactions.[12]
"SuperQuat" Chiral Auxiliaries
The "SuperQuat" family of auxiliaries, developed by Davies and his group, represents a refinement of the Evans' oxazolidinone structure.[14] By introducing gem-dimethyl substitution at the C5 position, two key advantages are realized:
It induces a conformational bias in the adjacent C4 substituent, directing it towards the N-acyl group and enhancing diastereofacial shielding.[14]
It sterically hinders nucleophilic attack at the endocyclic carbonyl, facilitating cleavage of the N-acyl group and improving the recovery and recyclability of the auxiliary.[14]
Performance Benchmark: Asymmetric Aldol Addition
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, and the stereoselective synthesis of these motifs is crucial in natural product synthesis. The table below compares the performance of the benchmark Evans' auxiliary with some of the newer alternatives in a representative asymmetric aldol reaction.
Note: The specific substrates and reaction conditions may vary between studies, and this table is intended for illustrative comparison.
Experimental Protocols
The following are representative, detailed protocols for an asymmetric aldol reaction using an Evans' auxiliary and a newer thiazolidinethione auxiliary.
Protocol 1: Asymmetric "Evans-syn" Aldol Addition using (4R)-4-isopropyl-2-oxazolidinone
This protocol outlines the synthesis of a syn-aldol adduct, a reaction for which Evans' auxiliaries are renowned. The causality behind the choice of reagents lies in the need for stereoselective enolate formation and subsequent reaction with an aldehyde.
Caption: Workflow for an Evans-syn aldol addition.
Step-by-Step Methodology:
Enolate Formation: To a solution of N-propionyl-(4R)-4-isopropyl-2-oxazolidinone (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C is added dibutylboron triflate (1.1 equiv) followed by the dropwise addition of diisopropylethylamine (1.2 equiv). The reaction mixture is stirred at 0 °C for 30 minutes. The formation of the boron enolate is crucial for achieving high levels of stereoselectivity.
Aldol Addition: The reaction mixture is cooled to -78 °C, and the desired aldehyde (1.5 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional hour.
Quench and Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purification: The crude product is purified by silica gel chromatography to afford the pure syn-aldol adduct.
Protocol 2: Asymmetric "non-Evans-syn" Aldol Addition using a Crimmins' Thiazolidinethione
This protocol demonstrates the versatility of thiazolidinethione auxiliaries in accessing the "non-Evans-syn" aldol adduct, a diastereomer that is difficult to obtain with high selectivity using standard Evans' auxiliaries. The key to this complementary selectivity lies in the choice of Lewis acid and the stoichiometry of the base.
Step-by-Step Methodology:
Enolate Formation: To a solution of the N-propionyl thiazolidinethione (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C is added titanium tetrachloride (1.1 equiv). The mixture is stirred for 5 minutes, followed by the dropwise addition of (-)-sparteine (1.0 equiv). The reaction is stirred at -78 °C for 30 minutes. The use of a single equivalent of the base is critical for achieving the "non-Evans" selectivity.
Aldol Addition: The aldehyde (1.5 equiv) is added dropwise at -78 °C. The reaction is stirred for 1 hour.
Quench and Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is warmed to room temperature and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
Purification: The crude product is purified by silica gel chromatography to afford the desired "non-Evans-syn"-aldol adduct.[2]
Conclusion
While the foundational Evans' oxazolidinone auxiliaries remain a highly reliable and effective tool in asymmetric synthesis, the field has seen significant innovation. Newer auxiliaries, such as the thiazolidinethiones, conformationally rigid systems, and the "SuperQuat" family, offer distinct advantages in terms of accessing complementary stereoisomers, enhancing selectivity, and improving practicality. The choice of a chiral auxiliary is a critical decision in the design of a synthetic route, and a thorough understanding of the strengths and weaknesses of each class is paramount for the modern synthetic chemist. This guide serves as a starting point for researchers, scientists, and drug development professionals to navigate the expanding landscape of chiral auxiliaries and select the optimal tool for their specific synthetic challenge.
References
BenchChem. (2025).
Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, 35-42.
Ordóñez, M., & Morales-Nava, R. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3).
BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries: The Versatility of Oxazolidinones in Asymmetric Synthesis.
Ghosh, A. K., & Kawahama, R. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 9(21), 3801-3805. [Link]
Ghosh, A. K., & Fidanze, S. (1998). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 2(16), 2405-2407. [Link]
BenchChem. (2025). A Comparative Guide to D-Valinol and Evans Chiral Auxiliaries in Asymmetric Synthesis.
BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries: Benchmarking (1R,2R)-1-Aminoindan-2-ol.
BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions.
Ghosh, A. K., & Kawahama, R. (2000). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. PMC. [Link]
de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed, 72(10), 1221-1237. [Link]
S. G. Davies, A. M. Fletcher, P. M. Roberts and J. E. Thomson. (2019). SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry, 17, 1322-1335. [Link]
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
Myers, A. G., & Tavares, F. X. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]
da Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(6), 7428-7443. [Link]
Gnas, Y., & Glorius, F. (2006). Chiral Auxiliaries - Principles and Recent Applications. Synthesis, 2006(12), 1899-1930. [Link]
Davies, S. G., Fletcher, A. M., Roberts, P. M., & Thomson, J. E. (2019). SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry, 17(6), 1322-1335. [Link]
ResearchGate. (n.d.). The evolution of Evans' chiral auxiliary‐based synthetic methodology to catalytic asymmetric synthesis. [Link]
Lee, S. E., & Lee, Y. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 603. [Link]
Silva, F. C. D., Souza, M. C. B. V. D., & Ferreira, V. F. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. MDPI. [Link]
Lee, S. E., & Lee, Y. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. [Link]
da Silva, A. F. G., de Mattos, M. C. S., & de Souza, R. O. M. A. (2025). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. ACS Organic & Inorganic Au. [Link]
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
Navigating the Landscape of Resistance: A Comparative Guide to Cross-Resistance in 5-(2-Hydroxyethyl)oxazolidin-2-one Derived Antibiotics
In the ongoing battle against antimicrobial resistance, the oxazolidinone class of antibiotics has emerged as a critical line of defense, particularly against multidrug-resistant Gram-positive pathogens. Their unique mec...
Author: BenchChem Technical Support Team. Date: April 2026
In the ongoing battle against antimicrobial resistance, the oxazolidinone class of antibiotics has emerged as a critical line of defense, particularly against multidrug-resistant Gram-positive pathogens. Their unique mechanism of action, targeting an early stage of protein synthesis, has historically conferred a low propensity for cross-resistance with other antibiotic classes.[1][2][3] This guide provides an in-depth, comparative analysis of the cross-resistance profiles of antibiotics derived from 5-(2-hydroxyethyl)oxazolidin-2-one, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in experimental data and established methodologies.
This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and to provide self-validating protocols. By understanding the nuances of cross-resistance, we can better steward these vital therapeutic agents and guide the development of next-generation antibiotics.
The Oxazolidinone Advantage: A Unique Mechanism of Action
Oxazolidinones, such as the first-in-class linezolid and the second-generation tedizolid, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[4][5] This action prevents the formation of the initiation complex, a crucial first step in protein synthesis.[2][6] This mechanism is distinct from other protein synthesis inhibitors like macrolides, aminoglycosides, and tetracyclines, which typically interfere with the elongation phase.[3] This fundamental difference is the primary reason for the general lack of cross-resistance between oxazolidinones and other antibiotic classes.[1][7]
However, the emergence of resistance, primarily through mutations in the 23S rRNA and ribosomal proteins L3 and L4, or the acquisition of transferable resistance genes like cfr, can impact the susceptibility to different oxazolidinones and, in some cases, other PTC-targeting antibiotics.[8][9]
Visualizing the Mechanism and Basis for Low Cross-Resistance
Caption: Mechanism of oxazolidinones and other protein synthesis inhibitors.
Methodologies for Assessing Cross-Resistance
To objectively evaluate cross-resistance, standardized and reproducible experimental protocols are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[4]
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a gold standard for determining MIC values.
Experimental Protocol: Broth Microdilution
Preparation of Inoculum:
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
Suspend the colonies in a sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Preparation of Antibiotic Dilutions:
Prepare stock solutions of the oxazolidinone derivatives and comparator antibiotics in a suitable solvent.
Perform serial two-fold dilutions of each antibiotic in CAMHB in a 96-well microtiter plate. The final volume in each well is typically 100 µL.
Inoculation and Incubation:
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
Reading the MIC:
After incubation, visually inspect the plates for bacterial growth (turbidity).
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Causality Behind Experimental Choices: The use of a standardized inoculum density and specific growth medium ensures reproducibility and allows for meaningful comparisons of MIC values across different studies and laboratories. The 0.5 McFarland standard is a critical reference point for bacterial density.
Checkerboard Assay for Synergy and Antagonism
The checkerboard assay is employed to assess the interaction between two antimicrobial agents. It can reveal synergy (a combined effect greater than the sum of their individual effects), antagonism (a combined effect less than their individual effects), or indifference.
Experimental Protocol: Checkerboard Assay
Plate Setup:
In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations.
Along the x-axis, prepare serial dilutions of the first antibiotic.
Along the y-axis, prepare serial dilutions of the second antibiotic.
The final plate will contain wells with each antibiotic alone and all possible combinations of their concentrations.[2]
Inoculation and Incubation:
Inoculate the plate with a standardized bacterial suspension as described for the broth microdilution method.
Incubate under the same conditions.
Data Analysis:
Determine the MIC of each antibiotic alone and in combination.
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula:
FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Causality Behind Experimental Choices: The checkerboard titration provides a comprehensive overview of the interaction between two drugs across a range of concentrations, allowing for a more nuanced understanding than single-concentration studies.
Visualizing the Cross-Resistance Study Workflow
Caption: Experimental workflow for a cross-resistance study.
Comparative Cross-Resistance Data
The following tables summarize the in vitro activity (MIC values) of oxazolidinone derivatives against a panel of clinically relevant Gram-positive pathogens, including strains with defined resistance mechanisms. Data is compiled from multiple peer-reviewed studies.
Table 1: Activity of Oxazolidinones and Comparator Antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA)
Tedizolid vs. Linezolid: Tedizolid consistently demonstrates 4- to 8-fold greater potency than linezolid against both susceptible and resistant strains of S. aureus and enterococci.[13][17] Notably, tedizolid often retains activity against linezolid-resistant strains harboring the cfr gene, a key advantage in clinical settings where this resistance mechanism is emerging.[18] However, cross-resistance is observed in strains with target site mutations in the 23S rRNA, although tedizolid MICs may still be lower than those of linezolid.[13]
Oxazolidinones vs. Other Classes: The data clearly illustrates the lack of broad cross-resistance between oxazolidinones and other major antibiotic classes. Vancomycin, daptomycin, and tigecycline retain their activity against oxazolidinone-resistant strains, and vice versa, as their mechanisms of action are entirely different. The variability in susceptibility to clindamycin and levofloxacin is independent of oxazolidinone resistance and is dictated by other resistance mechanisms within the bacterial isolates.
Conclusion and Future Perspectives
The 5-(2-hydroxyethyl)oxazolidin-2-one scaffold has yielded a powerful class of antibiotics with a favorable cross-resistance profile. Their unique mechanism of action remains a significant advantage in an era of escalating antimicrobial resistance. Second-generation oxazolidinones, such as tedizolid, demonstrate improved potency and activity against some linezolid-resistant isolates, highlighting the potential for further optimization of this chemical class.
Continuous surveillance and in-depth cross-resistance studies are imperative to monitor the evolution of resistance and to inform the rational use of these life-saving drugs. The methodologies outlined in this guide provide a robust framework for such investigations. As new oxazolidinone derivatives are developed, a thorough understanding of their cross-resistance profiles will be a critical determinant of their potential clinical utility and longevity.
References
Barlam, D. H., et al. (2016). Implementing a Stewardship Program: A How-To Guide. Infectious Diseases Society of America.
BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action for Oxazolidinone Antibacterial Agents.
Diekema, D. J., & Jones, R. N. (2001). Oxazolidinone antibiotics. The Lancet, 358(9297), 1975-1982.
CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
Fuda, C. C., et al. (2005). The cfr RNA methyltransferase confers resistance to phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A antibiotics. Antimicrobial Agents and Chemotherapy, 49(10), 4060-4066.
Gales, A. C., et al. (2002). In vitro activity of linezolid against Gram-positive cocci in Latin America: results from the SENTRY Antimicrobial Surveillance Program (1997-2000). Journal of Chemotherapy, 14(4), 339-347.
Gu, B., et al. (2013). The optrA gene confers transferable resistance to oxazolidinones and phenicols and is disseminated via a conjugative plasmid in Enterococcus faecalis. Journal of Antimicrobial Chemotherapy, 68(11), 2694-2696.
Ippolito, J. A., et al. (2008). Crystal structure of the Haloarcula marismortui 50S ribosomal subunit in complex with linezolid. Journal of Molecular Biology, 378(2), 291-297.
Leach, K. L., et al. (2011). The site of action of oxazolidinone antibiotics in living bacteria. Molecular Cell, 42(4), 415-420.
Locke, J. B., et al. (2010). Tedizolid for the management of human infections: in vitro and in vivo activity. Future Microbiology, 5(6), 837-850.
Mendes, R. E., et al. (2014). Characterization of a new cfr-like gene, cfr(B), in a Clostridium difficile clinical isolate. Antimicrobial Agents and Chemotherapy, 58(12), 7563-7565.
Pillai, S. K., et al. (2002). In vitro activity of linezolid against vancomycin-resistant enterococci. Journal of Antimicrobial Chemotherapy, 49(3), 577-580.
Pfaller, M. A., et al. (2002). Linezolid in vitro activity against Gram-positive cocci from the SENTRY Antimicrobial Surveillance Program (1997-2000). Journal of Antimicrobial Chemotherapy, 49(5), 851-855.
Sahm, D. F., et al. (2015). Results of the surveillance of Tedizolid activity and resistance program: in vitro susceptibility of gram-positive pathogens collected in 2011 and 2012 from the United States and Europe. Diagnostic Microbiology and Infectious Disease, 81(2), 112-118.
Shinabarger, D. L. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Current Opinion in Microbiology, 2(5), 534-537.
Swaney, S. M., et al. (1998). In vitro and in vivo activity of linezolid against vancomycin-resistant enterococci. Antimicrobial Agents and Chemotherapy, 42(8), 2221-2224.
Tenover, F. C. (2001). Development of resistance to linezolid. Clinical Infectious Diseases, 33(Supplement_3), S188-S193.
Thomson, K. S. (2014). Tedizolid phosphate: a novel oxazolidinone for the treatment of acute bacterial skin and skin structure infections. Expert Review of Anti-infective Therapy, 12(11), 1269-1278.
Turgut, H., et al. (2019). Temporal Changes in Linezolid Minimum Inhibitory Concentration Values in Vancomycin-resistant Enterococci and Methicillin-resistant Staphylococcus aureus. Mediterranean Journal of Infection Microbes and Antimicrobials, 8, 5.
Wilson, D. N. (2014). Ribosome-targeting antibiotics and mechanisms of bacterial resistance. Nature Reviews Microbiology, 12(1), 35-48.
Zhanel, G. G., et al. (2015). Tedizolid: a novel oxazolidinone for the treatment of acute bacterial skin and skin structure infections. Drugs, 75(3), 255-270.
Zurenko, G. E., et al. (1996). In vitro activities of U-100592 and U-100766, novel oxazolidinone antibacterial agents. Antimicrobial Agents and Chemotherapy, 40(4), 839-845.
Hiramatsu, K., et al. (2014). The emergence and evolution of methicillin-resistant Staphylococcus aureus. Trends in Microbiology, 22(7), 385-392.
Kim, E. S., et al. (2016). In Vitro Activity of Tedizolid Against Gram-Positive Bacteria in Patients With Skin and Skin Structure Infections and Hospital-Acquired Pneumonia: A Korean Multicenter Study.
Rybak, M. J. (2014). The pharmacokinetic and pharmacodynamic properties of vancomycin. Clinical Infectious Diseases, 59(suppl_3), S233-S238.
Riedel, S., et al. (2007). Linezolid MICs for Staphylococcus aureus isolates in a multicenter study. Journal of Clinical Microbiology, 45(5), 1635-1636.
Sader, H. S., et al. (2014). Daptomycin in vitro activity against Staphylococcus aureus, including vancomycin-intermediate and -resistant strains, from a worldwide collection (2009-2011). Diagnostic Microbiology and Infectious Disease, 78(4), 461-464.
Wilson, D. N. (2016). The A-Z of bacterial translation inhibitors. Critical Reviews in Biochemistry and Molecular Biology, 51(3), 159-200.
BenchChem. (2026). Application Notes and Protocols for Checkerboard Synergy Assay with Targocil-II.
CLSI. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
Personal protective equipment for handling 5-(2-Hydroxyethyl)oxazolidin-2-one
As a Senior Application Scientist, I approach the handling of bioactive heterocyclic scaffolds not merely as a compliance exercise, but as a critical component of experimental integrity and laboratory safety. 5-(2-Hydrox...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the handling of bioactive heterocyclic scaffolds not merely as a compliance exercise, but as a critical component of experimental integrity and laboratory safety. 5-(2-Hydroxyethyl)oxazolidin-2-one is a highly versatile building block frequently utilized in the development of oxazolidinone-class antibacterial agents (such as linezolid and eperezolid).
While its utility in medicinal chemistry is profound, the oxazolidinone pharmacophore carries specific biological activities and toxicological profiles that dictate stringent handling protocols. This guide provides a self-validating, step-by-step operational framework for handling this compound safely.
Toxicological Profile & Mechanistic Causality
To understand why specific Personal Protective Equipment (PPE) is required, we must first understand the molecular behavior of the oxazolidinone class. Oxazolidinones exert their primary antibacterial effect by binding to the 50S ribosomal subunit, inhibiting the formation of the initiation complex in bacterial protein synthesis[1][2].
However, in mammalian systems, prolonged exposure to oxazolidinone derivatives can lead to off-target inhibition of mitochondrial protein synthesis [3]. This mitochondrial toxicity is the mechanistic driver behind the severe chronic exposure risks associated with this class, including reversible myelosuppression, lactic acidosis, and peripheral/optic neuropathy[4][5]. Furthermore, the base 2-oxazolidinone scaffold is a known acute irritant and sensitizer[6][7].
Table 1: Hazard Summary & Mechanistic Rationale
Property / Hazard
Specification / GHS Classification
Mechanistic Rationale
Acute Toxicity (Oral)
Category 4 (H302)
Systemic absorption can lead to baseline mitochondrial toxicity and gastrointestinal distress[4][7].
Skin/Eye Irritation
Category 2 (H315, H319)
The polar heterocyclic structure disrupts lipid bilayers, causing localized inflammation[7][8].
Respiratory Toxicity
STOT SE 3 (H335)
Aerosolized fine powders readily irritate respiratory mucosa upon inhalation[6][9].
Chronic Exposure
Myelosuppression / Neuropathy
Driven by the off-target inhibition of mammalian mitochondrial ribosomes[3].
Personal Protective Equipment (PPE) Specifications
Standard laboratory PPE is insufficient for handling biologically active oxazolidinone intermediates. The hydroxyl group on 5-(2-Hydroxyethyl)oxazolidin-2-one increases its hydrophilicity, altering its transdermal penetration dynamics compared to highly lipophilic compounds.
Oxazolidinones can penetrate standard latex. Nitrile or Viton/Butyl prevents transdermal absorption of polar organics[5][10].
Eye Protection
Tightly fitting safety goggles (EN 166 / NIOSH)
Prevents micro-particulate ingress during powder transfer. Standard safety glasses leave orbital gaps[11].
Respiratory
N95/P100 or Full-Face Respirator
Mandatory if handling dry powder outside Local Exhaust Ventilation (LEV) to prevent inhalation of bioactive dust[11].
Body Protection
Low-permeability disposable coveralls
Required for >1 kg scale to prevent particulate accumulation on standard woven cotton lab coats[5].
Operational Workflow & Handling Protocol
Every protocol involving 5-(2-Hydroxyethyl)oxazolidin-2-one must be designed to minimize aerosolization and prevent dermal contact.
Step-by-Step Methodology: Analytical to Preparative Scale Setup
Environmental Verification: Ensure the fume hood or Local Exhaust Ventilation (LEV) is operating at a face velocity of >100 feet per minute (fpm).
Static Mitigation: Oxazolidinone powders can hold a static charge, leading to sudden aerosolization. Use an anti-static gun (ionizer) on the weighing enclosure and utilize grounded, non-sparking spatulas[6][11].
Weighing: Weigh the compound inside an enclosed analytical balance. Do not transfer open weighing boats across the laboratory.
Transfer & Solubilization: Transfer the sealed vessel to the reaction hood. 5-(2-Hydroxyethyl)oxazolidin-2-one mixes well with water and polar organic solvents[5]. Add the solvent slowly down the side of the vessel to prevent dust kick-up.
Decontamination: Upon completion, wipe down the balance and fume hood surfaces with a solvent capable of dissolving the compound (e.g., 70% isopropanol), followed by a secondary wipe with distilled water to remove residual organics.
Figure 1: Standard operational workflow for handling 5-(2-Hydroxyethyl)oxazolidin-2-one.
Spill Response & Disposal Plan
In the event of a spill, the primary threat is the inhalation of aerosolized active pharmaceutical ingredients (APIs) and subsequent environmental contamination.
Step-by-Step Methodology: Spill Containment and Neutralization
Immediate Assessment: Evacuate personnel from the immediate vicinity. If the spill occurs outside a fume hood and involves >5 grams of dry powder, treat it as an aerosol hazard and evacuate the room.
Don Spill-Kit PPE: Responders must don 15-mil Nitrile or Viton gloves, a P100 respirator, and chemical-resistant shoe covers[5][10].
Containment (No Sweeping): Never dry-sweep oxazolidinone powders. Dry sweeping generates massive aerosol clouds. Instead, cover the powder gently with damp absorbent pads or an inert binding material (e.g., vermiculite or sand)[12].
Collection: Use non-sparking plastic scoops to collect the absorbed material[11]. Place the waste into a heavy-duty polyethylene or polypropylene hazardous waste container[5].
Disposal: Label the container explicitly as "Toxic Organic Waste - Oxazolidinone Derivative". The material must be disposed of via high-temperature incineration in accordance with local environmental regulations. Do not flush any aqueous washings down the drain, as oxazolidinones can be toxic to aquatic life[9][10].
Figure 2: Decision pathway and response protocol for oxazolidinone derivative spills.
References
ECHEMI. 2-Oxazolidinone SDS, 497-25-6 Safety Data Sheets. 6
Chemos GmbH & Co. KG. Safety Data Sheet: 2-Oxazolidinone. 7